molecular formula C15H12ClNO2S B1358118 1-Chloro-3-(isocyano(tosyl)methyl)benzene CAS No. 321345-35-1

1-Chloro-3-(isocyano(tosyl)methyl)benzene

Cat. No.: B1358118
CAS No.: 321345-35-1
M. Wt: 305.8 g/mol
InChI Key: SFOOCPOWQRFRDQ-UHFFFAOYSA-N
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Description

1-Chloro-3-(isocyano(tosyl)methyl)benzene (CAS 321345-35-1) is a high-purity (95.0%+) synthetic intermediate classified as an α-tosylmethyl isocyanide (TosMIC) derivative . With a molecular formula of C15H12ClNO2S and a molecular weight of 305.78 g/mol, this compound is a valuable and versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles . The structure integrates a reactive isocyano group, an acidic α-proton, and the electron-withdrawing tosyl group, which also acts as a potential leaving group. This unique combination enables its use in various Isocyanide-Based Multicomponent Reactions (IMCRs), such as the Passerini and Ugi reactions, which are powerful tools for the rapid assembly of complex molecular libraries for drug discovery and materials science . Furthermore, analogous compounds in this family are strategically employed in cyclization reactions, including the van Leusen oxazole synthesis, and have been used as key intermediates for preparing fused heterocyclic systems like benzotriazines, which are scaffolds of interest in medicinal and agricultural chemistry . The chlorine substituent on the benzene ring allows for further functionalization, enabling the introduction of specific substitution patterns onto the final heterocyclic scaffold. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOOCPOWQRFRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Cl)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620150
Record name 1-Chloro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321345-35-1
Record name 1-Chloro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-3-(isocyano(tosyl)methyl)benzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3-(isocyano(tosyl)methyl)benzene, a highly versatile synthetic intermediate belonging to the α-tosylmethyl isocyanide (TosMIC) family of reagents.[1] We delve into the nuanced aspects of its synthesis, detailing a robust, two-step protocol and exploring the mechanistic rationale behind the chosen experimental conditions. A thorough examination of its characterization through modern spectroscopic techniques is presented, offering a validated framework for structural confirmation and purity assessment. Furthermore, this guide illuminates the compound's reactivity, with a particular focus on its pivotal role in Isocyanide-Based Multicomponent Reactions (IMCRs) such as the Passerini and Ugi reactions, which are instrumental in the rapid generation of molecular complexity.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique synthetic potential of this powerful chemical building block.

Introduction: The Strategic Value of a Multifunctional Reagent

This compound (CAS No: 321345-35-1) is a specialized organic compound that has garnered significant interest in synthetic and medicinal chemistry.[1] It is a derivative of the well-known p-toluenesulfonylmethyl isocyanide (TosMIC), a reagent celebrated for its utility in constructing a wide array of heterocyclic compounds and facilitating carbon-carbon bond formation.[4][5][6] The strategic importance of this molecule lies in the unique convergence of three key functional elements within its structure:

  • The Isocyanide Group (–N⁺≡C⁻): This functional group possesses a unique electronic structure, exhibiting both nucleophilic and electrophilic character at the terminal carbon.[1] This dual reactivity is central to its participation in a broad spectrum of chemical transformations, most notably multicomponent reactions.[1][7][8]

  • The Tosyl Group (p-toluenesulfonyl): As a strong electron-withdrawing group, the tosyl moiety significantly increases the acidity of the adjacent α-proton. This facilitates deprotonation and subsequent nucleophilic attack. It also functions as an excellent leaving group in various cyclization and elimination reactions.[9][10]

  • The 3-Chlorophenyl Substituent: The chlorine atom on the benzene ring serves as a valuable handle for further synthetic modifications through cross-coupling reactions or nucleophilic aromatic substitution, allowing for the tailored design of target molecules.[1]

This powerful combination makes this compound an invaluable tool for the efficient assembly of complex molecular scaffolds, particularly nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds.[1][4][11][12]

Synthesis of this compound

The synthesis of substituted TosMIC reagents like this compound is typically achieved through a reliable two-step sequence: the formation of an intermediate N-formamide, followed by its dehydration to the target isocyanide.[1][13][14] This method provides a general and efficient route to a variety of such derivatives.[14]

Synthetic Workflow

Synthesis_Workflow Start 3-Chlorobenzaldehyde + p-Toluenesulfinic Acid + Formamide Intermediate N-((3-chlorophenyl)(tosyl)methyl)formamide Start->Intermediate Step 1: Formamide Formation Reagent2 POCl₃, Triethylamine THF, 0°C to RT FinalProduct This compound Reagent2->FinalProduct Step 2: Dehydration Intermediate->Reagent2

Caption: General two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N-((3-chlorophenyl)(tosyl)methyl)formamide

  • To a solution of 3-chlorobenzaldehyde (1.0 eq) and formamide (2.5 eq) in a suitable solvent mixture such as toluene/acetonitrile, add chlorotrimethylsilane (1.1 eq).

  • Heat the reaction mixture to approximately 50°C for 4-5 hours. The chlorotrimethylsilane acts as a dehydrating agent and activator.

  • Add p-toluenesulfinic acid (1.5 eq) to the reaction mixture and continue heating for an additional 4-5 hours. The excess of the sulfinic acid ensures complete conversion.[14]

  • Cool the solution to room temperature and add an appropriate organic solvent like tert-butyl methyl ether (TBME).

  • Add water to precipitate the product. Cool the mixture to 0°C to maximize precipitation.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield the N-formamide intermediate as a white solid.

Step 2: Dehydration to this compound [1]

  • Dissolve the purified N-((3-chlorophenyl)(tosyl)methyl)formamide (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0°C using an ice bath. This is crucial for controlling the exothermic nature of the subsequent additions.

  • Add phosphorus oxychloride (POCl₃, 2.0 eq) to the cooled solution and stir for 5 minutes. POCl₃ is a highly effective dehydrating agent for converting formamides to isocyanides.

  • Slowly add triethylamine (Et₃N, 6.0 eq) dropwise over 30-45 minutes, ensuring the internal temperature of the reaction remains below 10°C.[13][14] Triethylamine acts as a base to neutralize the HCl generated during the reaction and to drive the dehydration process.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-45 minutes to ensure completion.

  • Perform an aqueous workup by adding ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The final product, this compound, can be isolated and purified from the crude residue, often through crystallization.[1]

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The following properties and spectroscopic data are expected for this compound.

Compound Properties
IdentifierValue
IUPAC Name This compound
CAS Number 321345-35-1[1]
Molecular Formula C₁₅H₁₂ClNO₂S[1]
Molecular Weight 305.78 g/mol [1]
Appearance Expected to be a pale yellow to light brown solid, similar to other TosMIC derivatives.[9]
Spectroscopic Analysis
TechniqueExpected Features
¹H NMR δ 7.8-7.3 (m, 8H): Aromatic protons from the chlorophenyl and tosyl groups. δ 6.0-6.3 (s, 1H): The acidic methine proton (α-proton) adjacent to the isocyanide and tosyl groups. δ 2.5 (s, 3H): Methyl protons of the p-toluenesulfonyl group.
¹³C NMR δ ~166 (t): Isocyanide carbon (often a triplet in proton-coupled spectra). δ ~147-126 (m): Aromatic carbons. δ ~71 (d): Methine carbon (α-carbon). δ ~22 (q): Methyl carbon of the tosyl group.
IR Spectroscopy ~2130-2150 cm⁻¹: Strong, sharp absorption characteristic of the N≡C stretch of the isocyanide group.[9][14] ~1330 & 1150 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric SO₂ stretching of the sulfonyl group.[14]
HRMS (ESI-TOF) Calculated m/z for C₁₅H₁₂ClNO₂S [M+Na]⁺ should be confirmed with the experimental value to verify the elemental composition.

Reactivity and Synthetic Applications

The unique trifecta of functional groups makes this compound a powerful reagent for constructing complex molecular architectures, particularly through multicomponent reactions that are highly valued for their efficiency and atom economy in drug discovery.[16]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide.[2][17][18]

Passerini_Mechanism cluster_reactants R1COOH Carboxylic Acid (R¹COOH) Cluster H-bonded Cluster R1COOH->Cluster R2COR3 Carbonyl (R²R³C=O) R2COR3->Cluster ArNC 1-Chloro-3-(isocyano (tosyl)methyl)benzene (Ar-NC) Nitrilium Nitrilium Ion ArNC->Nitrilium α-addition Cluster->Nitrilium α-addition Adduct α-Adduct Nitrilium->Adduct Carboxylate attack Product α-Acyloxyamide Product Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Passerini reaction.

The reaction mechanism can proceed through either a concerted pathway, favored in non-polar solvents, or an ionic pathway in polar solvents.[18][19] In the ionic mechanism, the carbonyl is protonated by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate.[17] This is then trapped by the carboxylate anion, and a subsequent irreversible Mumm rearrangement yields the final stable product.[17][20]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to form a bis-amide.[3][21] This reaction is exceptionally powerful for generating libraries of peptidomimetics for drug screening.[3]

Ugi_Mechanism Aldehyde Aldehyde/Ketone Imine Imine Formation Aldehyde->Imine - H₂O Amine Amine Amine->Imine - H₂O Acid Carboxylic Acid Iminium Iminium Ion Acid->Iminium Protonation Isocyanide Isocyanide (Ar-NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Nucleophilic Attack Imine->Iminium Protonation Iminium->Nitrilium Nucleophilic Attack AcylImidate Acyl Imidate Nitrilium->AcylImidate Carboxylate Attack Product Bis-Amide Product AcylImidate->Product Mumm Rearrangement

Caption: Key steps in the mechanism of the Ugi four-component reaction.

The reaction is initiated by the condensation of the aldehyde and amine to form an imine. Protonation by the carboxylic acid generates an iminium ion, which is then attacked by the nucleophilic isocyanide.[21][22] The resulting nitrilium ion is trapped by the carboxylate, and like the Passerini reaction, the sequence is concluded by an irreversible Mumm rearrangement to furnish the stable bis-amide product.[21]

Heterocycle Synthesis

Beyond multicomponent reactions, TosMIC and its derivatives are renowned for their application in heterocycle synthesis.[6] For instance, the van Leusen reaction utilizes TosMIC reagents to convert aldehydes into various heterocycles, most notably imidazoles and oxazoles, which are common scaffolds in pharmaceuticals.[6][23] Recent studies have also demonstrated the utility of substituted TosMIC reagents in the synthesis of more complex fused heterocyclic systems like 1,2,3-benzotriazines.[13][15][24]

Conclusion

This compound stands out as a powerful and versatile reagent in modern organic synthesis. Its carefully designed structure, featuring a reactive isocyanide, an acidic α-proton activated by a tosyl group, and a functionalizable chloro-substituent, provides chemists with a robust tool for molecular construction. The straightforward two-step synthesis makes it an accessible intermediate for both academic and industrial laboratories. Its proven utility in powerful multicomponent reactions like the Passerini and Ugi condensations underscores its value in diversity-oriented synthesis and the rapid development of compound libraries for drug discovery and materials science. As the demand for efficient and modular synthetic strategies continues to grow, the applications for this and related TosMIC derivatives are poised to expand even further.

References

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • Vchislo, N. V., Fedoseeva, V. G., & Verochkina, E. A. (2023). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Mini-Reviews in Organic Chemistry, 20(4), 372-393.
  • Banfi, L., Basso, A., Moni, L., & Riva, R. (2015). The 100 facets of the Passerini reaction.
  • Grokipedia. (n.d.). Passerini reaction. Retrieved from [Link]

  • Chemistry Notes. (2022, February 26). Passerini Reaction Mechanism, Examples, and Applications. Retrieved from [Link]

  • van Leusen, D., & van Leusen, A. M. (1999). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 417-666.
  • Papo. (n.d.). Mastering Organic Synthesis: The Power of TosMIC as a Key Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Convertible Isocyanides: Application in Small Molecule Synthesis, Carbohydrate Synthesis, and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α‐ aminoamides using Ugi multi component reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Functionalized Isocyanide Synthesis and Natural Products Containing the Isocyano Functional Group and Their Biological Properties. Retrieved from [Link]

  • PubMed Central. (n.d.). Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. Retrieved from [Link]

  • ACS Publications. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]

  • ACS Publications. (2023, September 18). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]

  • Massarotti, A., Brunelli, F., Aprile, S., Giustiniano, M., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788.
  • Song, B., & Xu, B. (2017). Metal-catalyzed C–H functionalization involving isocyanides. Chemical Society Reviews, 46(5), 1103-1123.
  • Encyclopedia.pub. (2023, May 10). Application of Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-isocyanobenzene. Retrieved from [Link]

  • Organic Syntheses. (2000). α-TOSYLBENZYL ISOCYANIDE. 77, 198.
  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • PubChem. (n.d.). Tosylmethyl isocyanide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-methyl- (CAS 108-41-8). Retrieved from [Link]

  • Wikipedia. (n.d.). TosMIC. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-3-methyl-. Retrieved from [Link]

  • Quora. (2023, July 10). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-3-methyl-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Chloro-3-(isocyano(tosyl)methyl)benzene: Physicochemical Properties, Reactivity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1-Chloro-3-(isocyano(tosyl)methyl)benzene, a specialized derivative of p-Tolylsulfonylmethyl isocyanide (TosMIC). This compound is a highly functionalized and versatile synthetic building block crucial for the construction of complex nitrogen-containing heterocycles. Its unique molecular architecture, combining a reactive isocyano group, an acidic α-proton, and an electron-withdrawing tosyl leaving group on a chloro-substituted benzene scaffold, enables a wide array of powerful organic transformations.[1] This document details its core physicochemical properties, provides an in-depth analysis of its spectroscopic profile and inherent reactivity, outlines field-proven experimental protocols for its application and quantification, and discusses essential safety and handling considerations. The insights and methodologies presented herein are designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this potent reagent in their synthetic endeavors.

Introduction to α-Tosylmethyl Isocyanide (TosMIC) Derivatives

p-Tolylsulfonylmethyl isocyanide (TosMIC) and its derivatives are a cornerstone class of reagents in modern organic synthesis, renowned for their utility in forming five-membered heterocyclic rings and other complex molecular structures.[2] The power of the TosMIC framework lies in the synergistic interplay of its three key components:

  • The Isocyanide Group (-N≡C): Exhibits a unique ambiphilic character, acting as both a nucleophile and an electrophile, which is central to its participation in multicomponent reactions (MCRs).[1]

  • The α-Methylene Group (-CH₂-): The protons on this carbon are significantly acidified by the two adjacent electron-withdrawing groups.

  • The Tosyl Group (-SO₂C₆H₄CH₃): A superb leaving group and a powerful electron-withdrawing moiety that activates the α-protons.

This compound (CAS: 321345-35-1) is an advanced iteration of this scaffold. The incorporation of a chloro-substituent on the benzene ring at the meta-position offers a strategic handle for further downstream functionalization, allowing for the synthesis of derivatives with precisely tailored electronic and steric properties.[1] This makes it an invaluable tool for building diverse molecular libraries for applications in medicinal chemistry and materials science.[1]

Core Physicochemical Properties

A precise understanding of the compound's physical properties is paramount for its effective use in experimental design, including reaction setup, solvent selection, and purification. While specific experimental data for properties like melting point and solubility are not widely published, the properties can be reliably inferred from its molecular structure and data from closely related analogs.

PropertyValue / DescriptionSource
IUPAC Name This compound[1]
CAS Number 321345-35-1[1]
Molecular Formula C₁₅H₁₂ClNO₂S[1]
Molecular Weight 305.78 g/mol [1]
Physical Form Expected to be a crystalline solid at room temperature. The parent compound, TosMIC, is a stable crystalline solid with a melting point of 116-117 °C.[3] A closely related analog, 2-Azido-1-chloro-3-(isocyano(tosyl)methyl)benzene, is a yellow solid with a melting point of 129 °C (with decomposition).[4][5]N/A
Solubility Expected to be insoluble in water but soluble in common organic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Toluene. The parent compound m-chlorotoluene is insoluble in water and soluble in benzene, ethanol, and ether.[6]N/A
Purity Commercially available with a purity of ≥95.0%.[1]

Structural Analysis and Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for reaction monitoring and product characterization.

Infrared (IR) Spectroscopy

The most prominent and diagnostic feature in the IR spectrum is the strong, sharp absorption band characteristic of the isocyanide (N≡C) stretching vibration, which typically appears in the range of 2130-2150 cm⁻¹ .[7] Other expected key absorptions include:

  • ~1330 cm⁻¹ and ~1150 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (O=S=O) group.[7]

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~1475-1600 cm⁻¹: Aromatic C=C ring stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of closely related structures, such as 2-Azido-1-chloro-3-(isocyano(tosyl)methyl)benzene, the following proton (¹H) and carbon (¹³C) NMR spectral data can be predicted (in CDCl₃).[4][5]

  • ¹H NMR:

    • δ ~7.8-7.9 ppm (d, 2H): Protons on the tosyl group ortho to the sulfonyl group.

    • δ ~7.3-7.5 ppm (m, 6H): Overlapping signals from the protons on the tosyl group meta to the sulfonyl group and the protons of the chlorobenzene ring.

    • δ ~6.0-6.3 ppm (s, 1H): The highly characteristic singlet for the acidic α-proton. The exact chemical shift is sensitive to solvent and concentration.

    • δ ~2.5 ppm (s, 3H): Singlet for the methyl protons of the tosyl group.

  • ¹³C NMR:

    • δ ~165-167 ppm: The isocyanide carbon (broad signal).

    • δ ~147 ppm: Quaternary carbon of the tosyl group attached to sulfur.

    • δ ~128-136 ppm: Aromatic carbons of both the tosyl and chlorophenyl rings.

    • δ ~70-72 ppm: The α-carbon atom situated between the isocyano and sulfonyl groups.

    • δ ~22 ppm: The methyl carbon of the tosyl group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should show the molecular ion [M+H]⁺ or [M+Na]⁺ with high mass accuracy. A key diagnostic feature will be the isotopic pattern of the molecular ion, which will exhibit a characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the unique electronic properties of its functional groups, which enable a cascade of predictable and powerful chemical transformations.

The Ambiphilic Isocyanide Carbon

The terminal carbon of the isocyanide group is best described by two primary resonance structures, which reveal its carbene-like character.[1] This duality allows it to react as a nucleophile through its lone pair and as an electrophile through its π* antibonding orbitals, making it a versatile reactant in cycloadditions and multicomponent reactions.[1]

Resonance forms of the isocyanide group.
The Power of the α-Proton

The primary driver of this reagent's reactivity is the acidity of the proton on the carbon atom situated between the isocyano and tosyl groups. The strong electron-withdrawing nature of both adjacent groups facilitates its removal by a base (e.g., K₂CO₃, t-BuOK, or NaH), generating a highly stabilized α-isocyano carbanion intermediate. This carbanion is the key nucleophilic species in most of its characteristic reactions.[1]

Key Synthetic Applications

This reagent is a linchpin in several named reactions used to construct heterocyclic scaffolds.

  • Van Leusen Oxazole Synthesis: This is a powerful one-pot reaction that converts an aldehyde into a 5-substituted oxazole using a TosMIC derivative.[8][9] The reaction proceeds via the nucleophilic attack of the deprotonated TosMIC onto the aldehyde, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to yield the aromatic oxazole ring.[8][9][10]

  • Isocyanide-Based Multicomponent Reactions (IMCRs): The reagent is an ideal isocyanide component for reactions like the Ugi and Passerini reactions.[1][11][12] These reactions allow for the rapid assembly of complex, peptide-like molecules from three or four simple starting materials in a single step, a strategy highly valued in combinatorial chemistry and drug discovery.[11][12][13]

G A 1-Chloro-3-(isocyano (tosyl)methyl)benzene D Deprotonated TosMIC Intermediate A->D Deprotonation B Aldehyde (R-CHO) E Nucleophilic Attack B->E C Base (e.g., K2CO3) C->D D->E F Cyclization Intermediate E->F Intramolecular Cyclization G Elimination of Tosyl Group F->G H 5-Substituted Oxazole Product G->H Aromatization

General workflow for the Van Leusen Oxazole Synthesis.

Experimental Protocols & Analytical Methodologies

Adherence to robust and validated protocols is critical for achieving reproducible and high-yield results.

Protocol for a Representative Reaction: Van Leusen Synthesis of a 5-Aryl-Oxazole

This protocol is adapted from established Van Leusen methodologies and serves as a reliable starting point for synthesizing 5-substituted oxazoles.[8][9][10][14]

Materials:

  • This compound (1.0 equiv)

  • Aromatic Aldehyde (e.g., benzaldehyde, 1.0 equiv)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as the primary reaction solvent.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aromatic aldehyde (1.0 equiv) and this compound (1.0 equiv).

  • Solvent Addition: Dissolve the reactants in a suitable volume of THF or DCM (e.g., 0.1 M concentration relative to the limiting reagent).

  • Base Addition: Add anhydrous potassium carbonate (2.0 equiv) to the solution.

  • Co-solvent and Reaction: Add methanol (2.0 equiv) to the stirring suspension. The methanol acts as a proton source for the elimination step. Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel to yield the pure 5-substituted oxazole.

Analytical Quantification by LC-MS/MS

Quantifying reactive species like isocyanides requires a highly sensitive and selective method, as they are often present in complex matrices and can be prone to degradation. Derivatization followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[15][16][17]

Rationale: Direct analysis is challenging due to the high reactivity of the isocyanide group. A common strategy involves derivatization with an amine, such as di-n-butylamine (DBA), to form a stable urea derivative that is amenable to chromatographic analysis.[17]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Aliquot of Reaction Mixture B Derivatization (e.g., add Di-n-butylamine in solvent) A->B Step 1 C Quench & Dilute (Prepare for injection) B->C Step 2 D Inject Sample onto UPLC/HPLC Column C->D E Mass Spectrometer (ESI+ Source) D->E Elution F Data Acquisition (MRM Mode) E->F Ionization G Quantification (vs. Standard Curve) F->G Data Processing

Workflow for Isocyanide Quantification via LC-MS/MS.

Protocol Outline:

  • Standard Preparation: Prepare a calibration curve using known concentrations of a standard of the stable urea derivative.

  • Sample Derivatization: At specified time points, withdraw a small aliquot of the reaction mixture and immediately quench it in a solution of di-n-butylamine in a suitable solvent (e.g., acetonitrile). This rapidly converts the isocyanide to its stable urea derivative.

  • Sample Preparation: Dilute the derivatized sample to fall within the linear range of the calibration curve. Filter through a 0.22 µm syringe filter before analysis.

  • LC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent ion → fragment ion transition for the derivatized compound using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.[17]

  • Quantification: Calculate the concentration of the isocyanide in the original sample by comparing the peak area of the derivatized analyte to the standard curve.

Handling, Stability, and Safety

As a Senior Application Scientist, ensuring the safe and effective handling of specialized reagents is of utmost importance.

  • Stability: While the parent TosMIC is a relatively stable solid, isocyanides as a class can be sensitive to heat and strong acids.[7] The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Avoid heating solutions of the compound to temperatures above 35-40°C for extended periods.[7]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: Isocyanides are known for their pungent and unpleasant odors and should be treated as potentially toxic. Some related compounds are known irritants and can be harmful if inhaled, swallowed, or absorbed through the skin. It is crucial to prevent exposure and have appropriate waste disposal procedures in place.

Conclusion

This compound is a potent and highly versatile reagent that empowers chemists to construct valuable heterocyclic and complex acyclic structures with high efficiency. Its reactivity is governed by the well-understood principles of the TosMIC scaffold, enhanced by a chloro-substituent that provides opportunities for further diversification. By understanding its fundamental physicochemical properties, leveraging its predictable reactivity through robust protocols, and employing precise analytical techniques for its quantification, researchers in drug discovery and organic synthesis can fully exploit its potential to accelerate the development of novel molecular entities.

References

  • Lin, W., & Cao, S. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1618. Available at: [Link]

  • Lin, W., & Cao, S. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]

  • Cortés-Cortés, C., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. Available at: [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Maqueda-Zelaya, F., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14131–14139. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Sápi, Z., et al. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four-Membered Heterocycles and Further Elaboration of TOSMIC Product. ChemistryOpen, 12(8), e202200083. Available at: [Link]

  • Sápi, Z., et al. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. ChemistryOpen, 12(8), e202200083. Available at: [Link]

  • Maqueda-Zelaya, F., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α‐ aminoamides using Ugi multi component reaction. Retrieved from [Link]

  • Tinnerberg, H., et al. (2000). Analysis of isocyanates with LC-MS/MS. ResearchGate. Available at: [Link]

  • Sisko, J., et al. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. Available at: [Link]

  • ChemBK. (n.d.). 1-chloro-3-methylbenzene. Retrieved from [Link]

  • Lessard-Giguère, J., et al. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Analytical and Bioanalytical Chemistry, 412, 847-857. Available at: [Link]

  • ResearchGate. (n.d.). LC/MS/MS chromatograms of isocyanate solutions (10 ng/mL). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-3-methyl- Mass Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-3-methyl- IR Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-3-methyl-. Retrieved from [Link]

  • EPA. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

  • Tale, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9039-9102. Available at: [Link]

  • JoVE. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-3-methyl- Thermochemistry Data. Retrieved from [Link]

  • PubChem. (n.d.). Tosylmethyl Isocyanide. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-3-methyl- Data. Retrieved from [Link]

  • Stenutz, R. (n.d.). 1-chloro-3-methylbenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Chloro-3-(2-isocyanatoethyl)benzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-methyl- (CAS 108-41-8). Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-isocyanobenzene. Retrieved from [Link]

  • Quora. (2023). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. Retrieved from [Link]

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Spectroscopic Characterization of 1-Chloro-3-(isocyano(tosyl)methyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Chloro-3-(isocyano(tosyl)methyl)benzene (CAS No: 321345-35-1), a versatile synthetic intermediate in organic chemistry.[1] With a molecular formula of C₁₅H₁₂ClNO₂S and a molecular weight of 305.78 g/mol , this compound belongs to the class of α-tosylmethyl isocyanides (TosMIC), which are pivotal reagents in the synthesis of various heterocyclic compounds.[1][2][3][4] The unique combination of a reactive isocyanide group, an acidic α-proton, and a tosyl group as a potential leaving group makes it a valuable building block for researchers in drug discovery and materials science.[1]

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A standard method for obtaining high-resolution mass data would involve Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: The solution is introduced into an ESI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode is typically used, often with the addition of sodium acetate to promote the formation of the sodium adduct [M+Na]⁺, which can aid in unambiguous molecular ion identification.[5]

  • Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired over a suitable m/z range (e.g., 50-500 amu).

Predicted Mass Spectrum Data
IonCalculated m/zInterpretation
[M+H]⁺306.0350Protonated molecular ion
[M+Na]⁺328.0170Sodium adduct of the molecular ion
[M]⁺˙305.0272Molecular ion (in Electron Ionization)

The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature for all chlorine-containing fragments.

Interpretation and Predicted Fragmentation Pathway

The molecular ion peak would be observed at m/z 305.0272 (for the ³⁵Cl isotope). In high-resolution mass spectrometry, the exact mass would confirm the elemental composition of C₁₅H₁₂ClNO₂S. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The primary fragmentation pathways are expected to involve the loss of the tosyl group, the isocyanide group, and cleavage of the benzylic C-S bond.

A plausible fragmentation pathway is outlined below:

MS_Fragmentation_Pathway M [C₁₅H₁₂ClNO₂S]⁺˙ m/z = 305 F1 [C₈H₆ClN]⁺˙ m/z = 151 M->F1 - C₇H₆SO₂ F2 [C₇H₇SO₂]⁺ m/z = 155 M->F2 - C₈H₅ClN F4 [C₁₄H₁₂ClNO₂S]⁺ m/z = 278 M->F4 - CN F3 [C₇H₇]⁺ m/z = 91 F2->F3 - SO₂

Caption: Predicted MS Fragmentation Pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.

Predicted Infrared Absorption Data
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~2130-2150StrongN≡C stretchIsocyanide
~1330-1350StrongAsymmetric SO₂ stretchTosyl
~1150-1170StrongSymmetric SO₂ stretchTosyl
~3000-3100MediumC-H stretchAromatic
~1450-1600Medium-WeakC=C stretchAromatic
~700-850StrongC-H out-of-plane bendAromatic (substitution pattern)
~700-800StrongC-Cl stretchChloro-aromatic
Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by several characteristic peaks that confirm its structure.

  • Isocyanide Group: The most diagnostic peak will be a strong, sharp absorption band in the region of 2130-2150 cm⁻¹, corresponding to the stretching vibration of the isocyanide (N≡C) triple bond. For comparison, α-tosylbenzyl isocyanide shows this peak at 2131 cm⁻¹.[6]

  • Tosyl Group: The presence of the tosyl group will be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, expected around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively.[6]

  • Aromatic Rings: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to several weaker bands in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 700-850 cm⁻¹ range will be indicative of the substitution patterns on both benzene rings.

  • Chloro Group: A strong absorption due to the C-Cl stretching vibration is expected in the 700-800 cm⁻¹ region.

The relationship between the key functional groups and their expected IR absorptions is illustrated below.

IR_Vibrational_Modes Compound This compound Isocyanide Isocyanide (-N≡C) Compound->Isocyanide ~2140 cm⁻¹ (strong) Tosyl Tosyl (-SO₂-) Compound->Tosyl ~1340 & ~1160 cm⁻¹ (strong) Aromatic Aromatic Rings Compound->Aromatic ~3050, ~1500 cm⁻¹ Chloro Chloro (-Cl) Compound->Chloro ~750 cm⁻¹

Caption: Key Functional Groups and IR Absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The prediction is based on the analysis of 2-Azido-1-chloro-3-(isocyano(tosyl)methyl)benzene, where the protons on the substituted benzene ring will have similar, though not identical, chemical shifts.[5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9d2HH-ortho (to SO₂) on tosyl ring
~7.3-7.5m6HH-meta (to SO₂) on tosyl ring & H on chloro-benzene ring
~5.6-5.8s1HCH(N≡C)SO₂
~2.45s3HCH₃ on tosyl ring
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~165-167N≡C (Isocyanide)
~146-148C-ipso (SO₂) on tosyl ring
~133-135C-ipso (CH₃) on tosyl ring
~130-132C-H on chloro-benzene ring
~129-130C-H on tosyl ring
~128-129C-H on chloro-benzene ring
~127-128C-H on chloro-benzene ring
~134-136C-Cl on chloro-benzene ring
~131-133C-ipso (CH) on chloro-benzene ring
~70-72CH(N≡C)SO₂
~21-22CH₃ on tosyl ring
Interpretation of Predicted NMR Spectra

The NMR spectra are expected to show distinct signals for each of the three main parts of the molecule: the 3-chlorophenyl group, the tosyl group, and the methine bridge.

  • ¹H NMR: The tosyl group will give a characteristic AA'BB' system for its aromatic protons (two doublets, integrating to 2H each) and a singlet for the methyl protons at around 2.45 ppm.[5] The protons on the 3-chlorophenyl ring will appear as a complex multiplet in the aromatic region. The most downfield signal in this group is likely the proton between the two electron-withdrawing groups. The benzylic methine proton (CH) is expected to be a singlet around 5.6-5.8 ppm, shifted downfield due to the adjacent electron-withdrawing isocyanide and tosyl groups.[5][6]

  • ¹³C NMR: The isocyanide carbon is expected to have a chemical shift in the range of 165-167 ppm.[5] The methine carbon will be around 70-72 ppm. The remaining signals will correspond to the aromatic carbons of the two benzene rings and the methyl carbon of the tosyl group at ~22 ppm.[5]

The structural assignment based on NMR is visualized below.

Caption: Predicted NMR Structural Assignments. (Note: A placeholder image is used in the DOT script. In a real application, this would be the chemical structure image.)

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The analysis, grounded in data from structurally similar compounds and fundamental spectroscopic principles, offers a reliable framework for researchers to identify and characterize this important synthetic intermediate. The predicted data for MS, IR, and NMR spectroscopy are consistent with the presence of the key functional moieties: a 3-chlorophenyl group, a tosyl group, and an isocyanomethyl linker. These insights are critical for quality control, reaction monitoring, and structural confirmation in synthetic applications.

References

  • Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14131–14139. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • van Leusen, D., & van Leusen, A. M. (1998). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 1–24. [Link]

  • Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]

  • Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Prepar
  • An In-depth Technical Guide to 1-Ethyl-1-tosylmethyl isocyanide: Structure, Properties, and Synthetic Applic
  • Supporting Information for: Selective Oxidation of (Hetero)Sulfides with Molecular Oxygen under Clean Conditions. (n.d.). The Royal Society of Chemistry.
  • Tale, R. H. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9349–9414. [Link]

  • Structure of TosMIC representing various functionalities. (n.d.).
  • PubChem. (n.d.). Tosylmethyl isocyanide. Retrieved from [Link]

  • This compound. (n.d.). BenchChem.
  • NIST. (n.d.). Benzene, 1-chloro-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Tosylmethyl isocyanide 36635-61-7 wiki. (n.d.). Guidechem.
  • NIST. (n.d.). Benzene, 1-chloro-3-methyl- IR Spectrum. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 1-Chloro-3-isocyanobenzene. Retrieved from [Link]

  • 1-Chloro-3-(2-isocyanatoethyl)benzene - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.).

Sources

The Duality of Reactivity: An In-depth Technical Guide to 1-Chloro-3-(isocyano(tosyl)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

In the landscape of modern organic synthesis, the quest for molecular complexity from simple, readily available starting materials is a paramount objective. 1-Chloro-3-(isocyano(tosyl)methyl)benzene, a derivative of tosylmethyl isocyanide (TosMIC), emerges as a powerful and versatile building block in this pursuit.[1][2][3] Its structure, featuring a unique convergence of a reactive isocyano group, an acidic α-proton, and an electron-withdrawing tosyl group that also functions as a competent leaving group, offers a rich and varied reaction chemistry.[1][2] The strategic placement of a chloro-substituent on the phenyl ring further extends its synthetic utility, providing a handle for subsequent functionalization.

This guide provides an in-depth exploration of the core reactivity of this compound, moving beyond a mere cataloging of reactions to elucidate the underlying electronic and mechanistic principles that govern its behavior. For the researcher engaged in the design of novel bioactive molecules or complex heterocyclic scaffolds, a thorough understanding of this reagent's capabilities is not just advantageous, it is essential.

The Isocyano Group: A Chameleon in Synthesis

The isocyano (or isonitrile) group is often described as a chameleon among functional groups due to its unique electronic nature.[4] It exhibits a fascinating duality, capable of acting as both a nucleophile and an electrophile at the same carbon atom.[4][5][6] This ambiphilic character is the cornerstone of its diverse reactivity. The terminal carbon atom possesses a lone pair of electrons, rendering it nucleophilic, while the π* antibonding orbitals can accept electron density, making it electrophilic.[7]

The reactivity of the isocyano group in this compound is significantly modulated by the adjacent tosylmethyl moiety. The powerful electron-withdrawing nature of the tosyl group enhances the electrophilicity of the isocyano carbon and increases the acidity of the α-proton, a feature critical for many of its characteristic reactions.[2][8]

Core Reactivity Pillars

The synthetic utility of this compound can be broadly categorized into three key areas of reactivity: multicomponent reactions, cycloaddition reactions, and reactions leveraging the acidity of the α-proton.

Multicomponent Reactions (MCRs): The Power of Convergence

Isocyanide-based multicomponent reactions (IMCRs) are celebrated for their efficiency in rapidly generating molecular diversity from simple starting materials in a single synthetic operation.[9][10][11][12] this compound is an exemplary substrate for these transformations.

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[13][14][15][16] The reaction is typically exothermic and proceeds rapidly upon addition of the isocyanide component.[14]

Mechanism of the Ugi Reaction

The reaction is initiated by the formation of an imine from the aldehyde and amine. The nucleophilic isocyano carbon of this compound then attacks the electrophilic imine, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion. The final, irreversible step is a Mumm rearrangement, which involves an O- to N-acyl transfer to yield the stable bis-amide product.[9][14] This final rearrangement is the thermodynamic driving force for the entire reaction sequence.[13]

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine Isocyanide This compound NitriliumIon Nitrilium Ion Isocyanide->NitriliumIon CarboxylicAcid Carboxylic Acid Adduct Adduct Formation CarboxylicAcid->Adduct Imine->NitriliumIon Isocyanide Attack NitriliumIon->Adduct Carboxylate Attack UgiProduct α-Acylamino Amide Adduct->UgiProduct Mumm Rearrangement Passerini_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Carbonyl Aldehyde/Ketone Adduct α-Adduct Carbonyl->Adduct Isocyanide This compound Isocyanide->Adduct CarboxylicAcid Carboxylic Acid CarboxylicAcid->Adduct PasseriniProduct α-Acyloxy Carboxamide Adduct->PasseriniProduct Acyl Transfer van_Leusen_Workflow cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product Aldehyde Aldehyde ImineFormation In situ Imine Formation Aldehyde->ImineFormation Amine Amine Amine->ImineFormation TosMIC This compound NucleophilicAddition Nucleophilic Addition of TosMIC Anion TosMIC->NucleophilicAddition ImineFormation->NucleophilicAddition Cyclization 5-endo-dig Cyclization NucleophilicAddition->Cyclization Elimination Elimination of p-Toluenesulfinic Acid Cyclization->Elimination Imidazole Substituted Imidazole Elimination->Imidazole

Sources

The Pivotal Role of the Tosyl Group in the Reactivity of 1-Chloro-3-(isocyano(tosyl)methyl)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the tosyl group in dictating the reactivity of 1-Chloro-3-(isocyano(tosyl)methyl)benzene. This versatile building block, a member of the tosylmethyl isocyanide (TosMIC) family of reagents, is of significant interest in synthetic and medicinal chemistry. We will delve into the electronic and steric effects of the tosyl group, its function as a powerful activating group and an excellent leaving group, and its synergistic interplay with the isocyanide and the 3-chlorophenyl moieties. This guide will explore the mechanistic underpinnings of key transformations, including multicomponent reactions and heterocyclic syntheses, supported by detailed experimental protocols and illustrative diagrams.

Introduction: The Architecture of a Versatile Reagent

This compound is a trifunctional reagent characterized by the presence of an isocyanide, a tosyl group, and a 3-chlorophenyl substituent, all attached to a central methine carbon. This unique arrangement of functional groups bestows upon the molecule a rich and diverse reactivity profile, making it a valuable precursor for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. The tosyl group, in particular, is not a mere spectator but an active participant that profoundly influences the molecule's chemical behavior.

The Multifaceted Role of the Tosyl Group

The p-toluenesulfonyl (tosyl) group is a cornerstone of this reagent's utility, exerting its influence through a combination of electronic and steric effects, and its ability to act as a superb leaving group.

Activation of the α-Proton: A Gateway to Carbanion Chemistry

The sulfonyl moiety of the tosyl group is strongly electron-withdrawing. This inductive effect, coupled with the electron-withdrawing nature of the isocyanide group, significantly increases the acidity of the proton on the α-carbon. This enhanced acidity allows for the facile deprotonation of the methine proton by a variety of bases, even mild ones, to generate a stabilized carbanion. This carbanion is a potent nucleophile, readily participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The 3-chlorophenyl group, being electron-withdrawing, further contributes to the stabilization of this carbanion, thereby enhancing the nucleophilicity of the reagent.

Caption: Facile deprotonation of the α-carbon.

The Tosyl Group as an Excellent Leaving Group

The tosylate anion (p-toluenesulfonate) is a highly stable species due to the delocalization of the negative charge across the three oxygen atoms of the sulfonyl group. This inherent stability makes the tosyl group an excellent leaving group in a variety of reactions, particularly in elimination and cyclization steps that lead to the formation of heterocyclic rings. This characteristic is central to the utility of this compound in the synthesis of oxazoles, imidazoles, and other aromatic systems.

Synthesis of this compound

The synthesis of this reagent typically proceeds through a two-step sequence starting from 3-chlorobenzaldehyde.

Step 1: Formation of N-((3-chlorophenyl)(tosyl)methyl)formamide

The first step involves the condensation of 3-chlorobenzaldehyde with formamide and p-toluenesulfinic acid.

Experimental Protocol:

  • To a solution of 3-chlorobenzaldehyde (1.0 eq) and formamide (2.0 eq) in a suitable solvent such as toluene, add p-toluenesulfinic acid (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture and isolate the product, N-((3-chlorophenyl)(tosyl)methyl)formamide, by filtration or crystallization.

Step 2: Dehydration to the Isocyanide

The formamide intermediate is then dehydrated to the corresponding isocyanide using a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine.

Experimental Protocol:

  • Dissolve N-((3-chlorophenyl)(tosyl)methyl)formamide (1.0 eq) in an anhydrous solvent like THF or dichloromethane.

  • Cool the solution to 0 °C and add phosphorus oxychloride (2.0 eq) dropwise.

  • Slowly add triethylamine (3.0-4.0 eq) while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or IR spectroscopy for the appearance of the isocyanide stretch at ~2150 cm⁻¹).

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Purify the crude product by chromatography or crystallization to yield this compound.

G cluster_workflow Synthetic Workflow start 3-Chlorobenzaldehyde step1 Condensation with Formamide and p-Toluenesulfinic Acid start->step1 intermediate N-((3-chlorophenyl)(tosyl)methyl)formamide step1->intermediate step2 Dehydration with POCl3 and Triethylamine intermediate->step2 product This compound step2->product

Caption: Two-step synthesis of the title compound.

Reactivity and Applications in Heterocyclic Synthesis

The true power of this compound is realized in its application as a versatile building block for the synthesis of a diverse range of heterocyclic compounds. The tosyl group plays a crucial role in each of these transformations.

The Van Leusen Oxazole Synthesis

In the presence of a base, this compound reacts with aldehydes to form oxazoles. The reaction proceeds via the initial deprotonation of the reagent, followed by nucleophilic attack on the aldehyde carbonyl. The resulting adduct then undergoes an intramolecular cyclization with the elimination of the tosyl group to afford the 5-substituted oxazole. The 3-chlorophenyl group is installed at the 5-position of the oxazole ring.

G cluster_mechanism Van Leusen Oxazole Synthesis Mechanism reagent This compound carbanion Carbanion Intermediate reagent->carbanion Deprotonation base Base adduct Aldol-type Adduct carbanion->adduct Nucleophilic Attack aldehyde Aldehyde (R-CHO) aldehyde->adduct oxazoline Oxazoline Intermediate adduct->oxazoline Cyclization cyclization Intramolecular Cyclization product 5-(3-Chlorophenyl)oxazole oxazoline->product Elimination elimination Elimination of Tosyl Group

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

The Van Leusen Imidazole Synthesis

Analogous to the oxazole synthesis, imidazoles can be prepared by reacting this compound with imines (Schiff bases). The imine can be pre-formed or generated in situ from an aldehyde and a primary amine. The reaction mechanism is similar, involving the formation of an intermediate which then eliminates the tosyl group to yield the imidazole ring.

Multicomponent Reactions: Passerini and Ugi Reactions

This compound is an excellent component in isocyanide-based multicomponent reactions (MCRs) such as the Passerini and Ugi reactions. These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single pot.

  • Passerini Reaction (3-component): In the presence of a carboxylic acid, this compound reacts with an aldehyde or ketone to form an α-acyloxy carboxamide. The tosyl group in this case remains attached to the product.

  • Ugi Reaction (4-component): This reaction involves an aldehyde or ketone, a primary amine, a carboxylic acid, and the isocyanide. The product is a dipeptide-like molecule, again with the tosyl group incorporated into the final structure.

The electron-withdrawing nature of the 3-chlorophenyl group can influence the rate and efficiency of these MCRs by modulating the electronics of the isocyanide functionality.

ReactionComponentsProduct TypeRole of Tosyl Group
Van Leusen Oxazole Aldehyde, Base5-(3-Chlorophenyl)oxazoleLeaving Group
Van Leusen Imidazole Imine (or Aldehyde + Amine), Base1,5-Disubstituted ImidazoleLeaving Group
Passerini Aldehyde/Ketone, Carboxylic Acidα-Acyloxy CarboxamideActivating Group
Ugi Aldehyde/Ketone, Amine, Carboxylic AcidDipeptide-like AdductActivating Group
Table 1: Summary of Key Reactions of this compound.

Conclusion: A Powerful Tool for Chemical Synthesis

The tosyl group in this compound is a key determinant of its reactivity and versatility. By acting as a potent activating group for the α-proton and as an excellent leaving group, it enables a wide range of transformations that are of great value in organic synthesis. The synergistic interplay between the tosyl, isocyanide, and 3-chlorophenyl groups makes this reagent a powerful tool for the construction of complex molecules, particularly for the synthesis of diverse heterocyclic scaffolds with potential applications in drug discovery and materials science. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this remarkable reagent.

References

  • Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]

  • Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14131–14139. [Link]

  • Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159. [Link]

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386. [Link]

  • Yasaei, Z., & Aliyan, H. (2019). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. Frontiers in Chemistry, 7, 419. [Link]

An In-Depth Technical Guide to 1-Chloro-3-(isocyano(tosyl)methyl)benzene (CAS Number 321345-35-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(isocyano(tosyl)methyl)benzene, identified by CAS number 321345-35-1, is a highly functionalized synthetic intermediate that serves as a cornerstone in modern heterocyclic chemistry. As a derivative of p-toluenesulfonylmethyl isocyanide (TosMIC), this reagent possesses a unique combination of reactive sites that enable the efficient construction of complex molecular architectures. Its trifecta of a reactive isocyano group, an acidic α-proton, and a tosyl group, which can act as an excellent leaving group, makes it an invaluable tool for organic synthesis, particularly in the realm of drug discovery and materials science.[1] This guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile building block, with a focus on its practical utility in the laboratory.

Core Molecular Features and Reactivity

The synthetic prowess of this compound stems from the interplay of its three key functional components.[1] The electron-withdrawing nature of the tosyl and isocyano groups significantly increases the acidity of the proton on the α-carbon, facilitating its deprotonation under basic conditions to form a stabilized carbanion. This carbanion is a potent nucleophile, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The isocyanide group itself can act as a "carbon chameleon," exhibiting both nucleophilic and electrophilic character, a feature central to its participation in multicomponent reactions.[1] Finally, the tosyl group serves as an efficient leaving group, often driving the final aromatization step in the synthesis of heterocyclic rings.[1]

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its chemical structure and data for analogous compounds.

PropertyValueSource
CAS Number 321345-35-1N/A
Molecular Formula C₁₅H₁₂ClNO₂S[1]
Molecular Weight 305.78 g/mol [1]
Appearance Expected to be a solidInferred from related TosMIC derivatives
Solubility Expected to be soluble in common organic solvents (e.g., THF, DME) and insoluble in waterInferred from related TosMIC derivatives
Stability Isocyanides can be thermally unstable; it is recommended to avoid heating above 35-40°C. Moisture-sensitive.General stability of isocyanides[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 3-chlorobenzaldehyde. This procedure is adapted from established methods for preparing TosMIC derivatives.[1]

Step 1: Formation of N-((3-chlorophenyl)(tosyl)methyl)formamide

This step involves the reaction of 3-chlorobenzaldehyde with formamide and p-toluenesulfinic acid.

Step 2: Dehydration to the Isocyanide

The formamide intermediate is then dehydrated to yield the final isocyanide product.

Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its application as a precursor for a diverse array of nitrogen-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry.[3]

The van Leusen Imidazole Synthesis

The van Leusen reaction is a powerful method for the synthesis of imidazoles, which are ubiquitous in biologically active molecules.[4] This reaction involves the cycloaddition of a TosMIC derivative with an imine, which is typically formed in situ from an aldehyde and an amine. The reaction proceeds through a 4-tosyl-4,5-dihydro-1H-imidazole intermediate, which then eliminates p-toluenesulfinic acid to afford the aromatic imidazole ring.

  • To a solution of the aldehyde (1.0 eq) and amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol), add this compound (1.0 eq).

  • Add a base (e.g., K₂CO₃, 2.0 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Synthesis of 1,2,3-Benzotriazines

This compound is a key reagent in the synthesis of 1,2,3-benzotriazines, a class of heterocycles with a wide range of reported biological activities, including antidepressant, anesthetic, and antifungal properties.[5][6] The synthesis involves an intramolecular heterocyclization of a 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivative under basic conditions.[6]

This protocol is adapted from the synthesis of similar benzotriazines.[6]

  • Dissolve the 1-azido-2-[isocyano(p-tosyl)methyl]benzene precursor in the desired alcohol (serves as both reactant and solvent).

  • Add a base such as potassium carbonate.

  • Stir the mixture at room temperature until the reaction is complete.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Isocyanide-Based Multicomponent Reactions (IMCRs)

This compound is also a valuable component in isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions.[1] These reactions are highly efficient for generating molecular diversity and are widely used in the construction of compound libraries for drug discovery.

  • Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.

  • Ugi Reaction: A four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide.

Mechanism of Action: The Role of the Tosyl Group

The tosyl group is instrumental in the reactivity of this reagent. Its strong electron-withdrawing capacity increases the acidity of the α-proton, facilitating the formation of the key carbanion intermediate. Furthermore, its excellent leaving group ability is often the thermodynamic driving force for the final elimination step that leads to the formation of the stable aromatic heterocyclic product.[1]

Biological Significance of Derived Heterocycles

The heterocycles synthesized using this compound are of significant interest to drug development professionals.

  • Imidazoles: This ring system is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions. Imidazole-containing drugs exhibit a broad spectrum of activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[4]

  • Oxazoles: Oxazole-containing molecules also display a wide range of pharmacological activities and are synthesized efficiently using the van Leusen oxazole synthesis.[7][8]

  • 1,2,3-Benzotriazines: These compounds have been reported to act as antidepressants, anesthetics, and antifungal agents.[5]

Safety and Handling

As with all isocyanide-containing compounds, this compound should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment, including gloves and safety glasses, should be worn at all times.[9] Isocyanides are known to be toxic if swallowed, inhaled, or absorbed through the skin.[10] The compound is also likely to be moisture-sensitive.[2] Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide variety of medicinally relevant heterocyclic compounds. Its unique chemical architecture allows for the application of elegant and efficient synthetic strategies, including the van Leusen reaction and multicomponent reactions. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable researchers and drug development professionals to fully exploit its potential in the creation of novel molecular entities.

References

  • Bell, G. (2023). Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. Org Chem Ind J, 17(5), 003. [Link]

  • Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-isocyanobenzene. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1685. [Link]

  • ACS Publications. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14131-14139. [Link]

  • PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1685. [Link]

  • ResearchGate. (n.d.). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-chloro-3-isocyanato-. Retrieved from [Link]

  • ACS Publications. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. [Link]

  • Thieme. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Synthesis, 2005(10), 1633-1636. [Link]

  • TSI Journals. (2023). Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. Organic Chemistry: An Indian Journal, 17(5). [Link]

  • ACS Publications. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry, 86(17), 11849-11858. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Retrieved from [Link]

  • ResearchGate. (n.d.). Van Leusen imidazole synthesis. Retrieved from [Link]

  • ACS Publications. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516-1524. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-methyl- (CAS 108-41-8). Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-chloro-3-methyl-. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry, 20, 1046-1053. [Link]

Sources

1-Chloro-3-(isocyano(tosyl)methyl)benzene as a TosMIC derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Chloro-3-(isocyano(tosyl)methyl)benzene: Synthesis, Reactivity, and Applications as a TosMIC Derivative

This guide provides a comprehensive technical overview of this compound, a functionalized derivative of p-Toluenesulfonylmethyl isocyanide (TosMIC). While specific literature on this exact molecule is sparse, its synthesis and reactivity can be confidently extrapolated from the extensive and well-documented chemistry of the TosMIC family of reagents. This document will therefore ground its analysis in the established principles of TosMIC chemistry, providing researchers, chemists, and drug development professionals with a robust framework for the potential synthesis and application of this and related compounds.

Introduction to the TosMIC Reagent Family

p-Toluenesulfonylmethyl isocyanide (TosMIC) is a versatile and widely utilized reagent in organic synthesis. Its utility stems from the unique combination of three key functional groups attached to a central methylene carbon:

  • An isocyano group (-N≡C) , which provides nucleophilic and electrophilic character.

  • A tosyl group (p-CH₃C₆H₄SO₂-) , a powerful electron-withdrawing group that acidifies the adjacent methylene protons.

  • An activated methylene group (-CH₂-) , which, once deprotonated, serves as a potent nucleophile.

This trifecta of functionality allows TosMIC and its derivatives to act as synthetic equivalents for a variety of synthons, most notably as a formyl anion equivalent or as a precursor for the one-pot synthesis of numerous heterocyclic systems.

Core Reactivity of the TosMIC Scaffold

The foundational reactivity of TosMIC, which is directly applicable to this compound, is the facile deprotonation of the α-carbon in the presence of a base (e.g., potassium carbonate, sodium hydride) to form a stabilized carbanion. This nucleophilic species is the workhorse of TosMIC chemistry, participating in a wide array of chemical transformations.

Proposed Synthesis of this compound

The synthesis of the title compound can be logically designed based on established multi-step procedures for analogous TosMIC derivatives. The proposed pathway begins with the commercially available 3-chlorobenzaldehyde.

Synthetic Workflow Overview

The overall transformation involves the conversion of an aldehyde to the corresponding TosMIC derivative, a well-established synthetic route.

cluster_synthesis Proposed Synthetic Pathway A 3-Chlorobenzaldehyde B 3-Chlorobenzyl Alcohol A->B Reduction (e.g., NaBH4) C 3-Chlorobenzyl Chloride B->C Chlorination (e.g., SOCl2) D N-(3-Chlorobenzyl)formamide C->D Formamide Synthesis (e.g., HCONH2) E 3-Chlorobenzyl Isocyanide D->E Dehydration (e.g., POCl3, base) F This compound E->F α-Sulfonylation (e.g., p-Toluenesulfinic acid, base)

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive model based on standard laboratory procedures for similar transformations.

Step 1: Reduction of 3-Chlorobenzaldehyde

  • Dissolve 3-chlorobenzaldehyde (1.0 eq) in methanol in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product (3-chlorobenzyl alcohol) with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Chlorination of 3-Chlorobenzyl Alcohol

  • In a fume hood, dissolve the crude 3-chlorobenzyl alcohol (1.0 eq) in dichloromethane (DCM).

  • Cool the solution in an ice bath and add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 3-chlorobenzyl chloride.

Step 3: Synthesis of N-(3-Chlorobenzyl)formamide

  • Combine 3-chlorobenzyl chloride (1.0 eq) with formamide (excess, ~5-10 eq).

  • Heat the mixture to 100-120 °C for 4-6 hours.

  • Cool the reaction and pour it into water.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry, and concentrate.

Step 4: Dehydration to 3-Chlorobenzyl Isocyanide

  • Dissolve N-(3-chlorobenzyl)formamide (1.0 eq) and a hindered base (e.g., triethylamine, 3.0 eq) in dry DCM under an inert atmosphere.

  • Cool to 0 °C and add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise.

  • Stir at 0 °C for 1-2 hours, then allow to warm to room temperature.

  • Pour the reaction mixture onto ice and basify with aqueous sodium carbonate.

  • Extract with DCM, dry the organic phase, and concentrate carefully to obtain the volatile isocyanide.

Step 5: α-Sulfonylation to Yield the Final Product

  • This final step is based on the general principle of α-sulfonylation of isocyanides.

  • Dissolve 3-chlorobenzyl isocyanide (1.0 eq) and p-toluenesulfinic acid sodium salt (1.1 eq) in a suitable solvent such as ethanol or a biphasic system.

  • Heat the reaction mixture, potentially with a phase-transfer catalyst, and monitor for product formation.

  • Upon completion, perform an aqueous workup and extract the final product, this compound.

  • Purify by column chromatography or recrystallization.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the expected, but not experimentally verified, data for the title compound.

PropertyPredicted Value
Molecular Formula C₁₅H₁₂ClNO₂S
Molecular Weight 305.78 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.8-7.2 (m, 8H, Ar-H), 5.1 (s, 1H, CH), 2.4 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 165 (N≡C), 145, 140, 135, 130, 129, 128, 127 (Ar-C), 65 (CH), 21 (Ar-CH₃)
IR (KBr, cm⁻¹) ~2140 (N≡C stretch), ~1320 & ~1150 (SO₂ stretches)
Mass Spec (ESI+) m/z 306 [M+H]⁺, 328 [M+Na]⁺

Anticipated Applications in Synthesis

Based on the extensive literature on TosMIC, this compound is expected to be a valuable building block for various heterocyclic and acyclic structures. The presence of the chloro-substituent on the benzene ring provides a handle for further functionalization, for example, through cross-coupling reactions.

Synthesis of Substituted Oxazoles

A primary application of TosMIC derivatives is the Van Leusen oxazole synthesis. This involves the base-mediated cycloaddition of the TosMIC derivative with an aldehyde.

cluster_oxazole Van Leusen Oxazole Synthesis A This compound D Intermediate Adduct A->D + B Aldehyde (R-CHO) B->D + C Base (e.g., K2CO3) C->A Deprotonation E Substituted Oxazole D->E Cyclization & Elimination F p-Toluenesulfinate (leaving group) E->F Byproduct

Caption: Reaction scheme for the synthesis of oxazoles.

Protocol Example: Synthesis of 2-(3-Chlorophenyl)-5-phenyloxazole

  • To a solution of benzaldehyde (1.0 eq) and this compound (1.1 eq) in methanol, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Heat the mixture to reflux for 1-2 hours, monitoring by TLC.

  • Cool the reaction, add water, and collect the precipitated solid by filtration.

  • Wash the solid with water and a small amount of cold methanol.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure oxazole.

Formation of Pyrroles and Imidazoles

TosMIC reagents also react with Michael acceptors (α,β-unsaturated ketones, esters, etc.) to form pyrroles. Similarly, reaction with imines can lead to the formation of imidazoles. The chloro-substituent would be carried through these transformations, yielding functionalized heterocyclic cores that are of significant interest in medicinal chemistry.

Safety and Handling

Isocyanides are known for their pungent and unpleasant odor and should be handled with appropriate care in a well-ventilated fume hood. TosMIC and its derivatives are generally stable crystalline solids but should be stored in a cool, dry place away from strong bases and acids. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory when handling these reagents.

Conclusion

This compound represents a potentially valuable, though not widely documented, synthetic building block. Its chemical behavior can be reliably predicted from the rich chemistry of its parent compound, TosMIC. The protocols and applications outlined in this guide, derived from established methodologies for analogous structures, provide a solid foundation for any researcher or drug development professional looking to synthesize or utilize this compound. The presence of the chloro-substituent offers an additional vector for molecular elaboration, enhancing its potential utility in the construction of complex molecular architectures and libraries of drug-like compounds.

References

  • van Leusen, D.; van Leusen, A. M. Tosylmethyl Isocyanide (TosMIC). In e-EROS Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. URL: [Link]

  • Organic Syntheses. TOSYLMETHYL ISOCYANIDE. 1977, 57, 102. URL: [Link]

  • Siderius, H.; van Leusen, A. M. A new and simple synthesis of pyrroles from α,β-unsaturated ketones or aldehydes and tosylmethylisocyanide. Tetrahedron Letters. 1972, 13 (23), 2365-2368. URL: [Link]

  • Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new and simple synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters. 1972, 13 (23), 2369-2372. URL: [Link]

  • Ayrey, G.; Buncel, E.; Colvin, E. W. The Chemistry of Isocyanides. Chemical Reviews. 2021, 121 (19), 12046-12137. URL: [Link]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Chloro-3-(isocyano(tosyl)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Chloro-3-(isocyano(tosyl)methyl)benzene is a specialized derivative of the versatile Tosylmethyl isocyanide (TosMIC) family of reagents. These compounds are pivotal in the synthesis of complex nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. An authoritative understanding of a reagent's thermal stability is a cornerstone of safe and reproducible chemical synthesis, influencing everything from storage and handling to reaction parameter optimization. This guide provides a comprehensive analysis of the predicted thermal behavior of this compound. Due to the absence of specific experimental data for this exact molecule in peer-reviewed literature, this document synthesizes information from its parent compound, TosMIC, and structurally analogous molecules. It outlines the core decomposition pathways, provides detailed protocols for definitive thermal analysis, and offers field-proven recommendations for safe laboratory practice.

Introduction: The TosMIC Reagent Family and the Subject Compound

Tosylmethyl isocyanide (TosMIC) and its derivatives are renowned building blocks in organic synthesis, celebrated for their utility in constructing heterocycles like imidazoles and oxazoles through reactions such as the van Leusen three-component reaction[1]. The core structure features a unique combination of a tosyl group, which is an excellent leaving group, a reactive isocyanide functionality, and an acidic α-proton, enabling a wide range of chemical transformations[2][3].

This compound (Molecular Formula: C₁₅H₁₂ClNO₂S) is a specific analogue where the α-carbon is substituted with a 3-chlorophenyl group[4]. This substitution is strategically significant, as the chloro-substituent offers a site for further functionalization, allowing for the generation of diverse molecular libraries for drug discovery and materials science applications[4].

However, the very reactivity that makes these compounds valuable can also contribute to thermal instability. Isocyanides analogous to this class of compounds have been reported to be thermally sensitive, with some showing instability at temperatures exceeding 80°C[5][6]. Therefore, a robust understanding of the thermal profile of this compound is critical for ensuring safety, maintaining reagent integrity, and achieving reproducible outcomes in synthesis.

Physicochemical Properties and Predicted Stability

The introduction of the 3-chlorophenyl group is expected to modulate the electronic properties and, consequently, the thermal stability of the molecule compared to the parent TosMIC.

PropertyThis compoundTosylmethyl isocyanide (TosMIC)
Molecular Formula C₁₅H₁₂ClNO₂SC₉H₉NO₂S
Molecular Weight 305.78 g/mol [4]195.24 g/mol [3]
Appearance Predicted to be a solid at room temperature.Colorless, practically odorless solid[2][7].
Melting Point Data not available.109 to 113 °C[3]

The chlorine atom at the meta position of the benzene ring acts primarily as an electron-withdrawing group through induction. This electronic effect can influence the acidity of the α-proton and the stability of the adjacent C-S bond, which is a likely initiation point for thermal decomposition.

Predicted Thermal Decomposition Pathways

While the parent TosMIC is a stable solid at room temperature, its derivatives can exhibit significant thermal lability, particularly at temperatures above 80°C[2][6][7]. A margin of safety is often recommended, with handling temperatures kept below 35-40°C[5][6]. The decomposition of this compound is predicted to proceed through fragmentation of its core functional groups.

The most probable decomposition mechanism involves the initial cleavage of the carbon-sulfur bond, as the tosyl group is an excellent leaving group. This would be followed by fragmentation of the isocyanide and substituted phenyl moieties.

cluster_main Predicted High-Level Thermal Decomposition Pathway cluster_products Expected Decomposition Products A This compound B Initial Heat Input (Δ) A->B Exposure to Elevated Temperature C Primary Decomposition Event (e.g., C-S Bond Cleavage) B->C Energy Threshold Exceeded D Gaseous Byproducts C->D Fragmentation P1 Sulfur Oxides (SOx) P2 Nitrogen Oxides (NOx) P3 Carbon Monoxide (CO) P4 Chlorinated Organic Fragments

Caption: High-level overview of the predicted thermal decomposition process.

Upon sufficient heating, the molecule is expected to break down into smaller, gaseous molecules. Based on the elemental composition and known decomposition products of related compounds, the anticipated hazardous products include:

  • Sulfur Oxides (SOx)

  • Nitrogen Oxides (NOx)

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂)

  • Volatile chlorinated organic compounds [6]

Experimental Protocol for Definitive Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a combined Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) experiment is the gold standard. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

TGA-DSC Experimental Workflow

The following protocol outlines the necessary steps to acquire high-fidelity data.

Objective: To determine the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), mass loss percentages, and associated thermal events (endotherms/exotherms).

cluster_workflow TGA-DSC Experimental Workflow prep 1. Sample Preparation (Weigh 5-10 mg in Alumina Crucible) inst 2. Instrument Setup (TGA-DSC Instrument, N2 Atmosphere, 100 mL/min) prep->inst prog 3. Thermal Program - Equilibrate at 30°C - Ramp 10°C/min to 600°C inst->prog acq 4. Data Acquisition (Record Mass Loss, Heat Flow vs. Temp) prog->acq anly 5. Data Analysis (Determine Tonset, Tmax, Mass Loss %, Peak Integration) acq->anly

Caption: Step-by-step workflow for TGA-DSC analysis.

Detailed Step-by-Step Methodology
  • Instrument Calibration: Ensure the TGA-DSC instrument is calibrated for mass, temperature, and heat flow according to the manufacturer's specifications using certified reference materials. Causality: Accurate calibration is critical for the trustworthiness of the resulting data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible. Causality: This sample size is optimal to ensure a detectable signal without causing thermal gradients within the sample that could distort the results.

  • Atmosphere and Flow Rate: Place the crucible in the instrument furnace. Purge the system with an inert atmosphere, typically high-purity nitrogen, at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis. Maintain this flow throughout the experiment. Causality: An inert atmosphere prevents oxidative decomposition, ensuring that the observed thermal events are solely due to pyrolysis.

  • Thermal Program:

    • Isothermal Hold: Equilibrate the sample at 30°C and hold for 5 minutes to ensure thermal stability before heating.

    • Dynamic Heating: Increase the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. Causality: A 10°C/min heating rate is a standard condition that provides a good balance between resolution of thermal events and experimental time.

  • Data Acquisition: Continuously record the sample mass (TGA), the rate of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition (Tonset) and the percentage mass loss for each decomposition step.

    • DTG Curve: Identify the temperature(s) of the maximum rate of decomposition (Tmax) from the peaks in the derivative curve.

    • DSC Curve: Identify endothermic events (e.g., melting) and exothermic events (decomposition). Integrate the area under the decomposition exotherm to quantify the enthalpy of decomposition (ΔHdecomp).

Predicted Thermal Profile and Data Interpretation

Based on analogues, a multi-stage decomposition is anticipated. The following table presents a hypothetical but plausible set of TGA-DSC data for the title compound.

ParameterPredicted Value/ObservationInterpretation
Melting Point (Tm) ~120-140 °C (Endotherm)Phase transition from solid to liquid. Should occur before significant decomposition.
Onset of Decomposition (Tonset) ~145-160 °C The temperature at which significant mass loss begins. Marks the upper limit for short-term thermal stability.
First Decomposition Stage (Tmax1) ~170-190 °CCorresponds to the loss of the most labile fragment, likely related to the isocyanide or initial C-S bond cleavage.
Second Decomposition Stage (Tmax2) >250 °CFragmentation of the more stable aromatic core of the molecule.
Decomposition Enthalpy (ΔHdecomp) Highly ExothermicThe decomposition process is expected to release a significant amount of energy, indicating a potential runaway reaction hazard if heated uncontrollably.
Residual Mass @ 600°C < 5%The compound is expected to decompose almost completely into volatile products.

Safe Handling and Storage Recommendations

The predicted thermal sensitivity of this compound necessitates stringent safety protocols.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (below 4°C/39°F) or frozen[8][9]. It should be protected from moisture, as isocyanides can be moisture-sensitive[2][9].

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood[8]. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid creating dust.

  • Thermal Processes: When using this reagent in reactions that require heating, the temperature should be carefully controlled. It is strongly advised to avoid heating the compound above 35-40°C unless its thermal stability has been empirically confirmed to be higher[5][6]. For reactions at elevated temperatures, addition of the reagent should be done slowly and portion-wise to a pre-heated solvent to manage any potential exotherm.

  • Toxicity: Isocyanides are toxic and can be metabolized to cyanide in the body[2]. They are harmful if swallowed, inhaled, or absorbed through the skin[2]. In case of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its reactivity. This reactivity, however, implies a degree of thermal instability that must be respected for safe and effective use. By extrapolating from well-documented analogues like TosMIC, this guide establishes a predicted thermal decomposition onset in the range of 145-160°C, with a strong recommendation to maintain handling and reaction temperatures below 40°C as a precautionary measure. The proposed decomposition pathways involve fragmentation into hazardous gaseous products, underscoring the need for rigorous safety protocols. Definitive characterization via TGA-DSC is essential for any application involving elevated temperatures, providing the empirical data needed to move from prediction to certainty in process safety and optimization.

References

  • Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. ([Link])

  • Wikipedia. (n.d.). TosMIC. ([Link])

  • van Leusen, D., & van Leusen, A. M. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 1-246. ([Link])

Sources

Safety and handling precautions for 1-Chloro-3-(isocyano(tosyl)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-Chloro-3-(isocyano(tosyl)methyl)benzene

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate in a laboratory setting. The protocols and precautions outlined herein are grounded in established safety principles for handling potent, reactive, and toxic chemical reagents.

Compound Profile and Synthetic Utility

This compound is a specialized organic reagent belonging to the family of α-tosylmethyl isocyanides (TosMIC).[1] These compounds are highly valued in synthetic chemistry for their unique combination of reactive functional groups: a nucleophilic/electrophilic isocyanide carbon, an acidic α-proton, and an excellent tosyl leaving group.[1][2] This trifecta of reactivity makes it a powerful building block for constructing complex nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.[1][3]

The presence of the chloro-substituent on the benzene ring provides an additional synthetic handle for further molecular elaboration, allowing for the strategic introduction of diverse functionalities.[1] However, the very features that make this compound synthetically valuable also render it hazardous. The isocyanide group, in particular, warrants significant respect and careful handling due to its inherent toxicity.

Property Value Source
IUPAC Name This compound[1]
CAS Number 321345-35-1[1]
Molecular Formula C₁₅H₁₂ClNO₂S[1]
Molecular Weight 305.78 g/mol [1]
Primary Class α-Tosylmethyl Isocyanide (TosMIC) Derivative[1]
Intended Use Research and Development Only. Not for human or veterinary use.[1]

Hazard Identification and Comprehensive Risk Assessment

While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, a robust hazard assessment can be constructed by examining the parent compound, Tosylmethyl isocyanide (TosMIC), and related isocyanide-containing molecules. This approach is standard practice for ensuring safety with novel or specialized reagents.

The primary and most critical hazard associated with this class of compounds is their toxicity. Isocyanides can be metabolized in the body to release cyanide, which acts as a potent cellular respiration inhibitor.[2][4] Exposure can lead to severe health effects, including death.[2][4]

Hazard Classification (GHS) Hazard Statement Rationale / Comments
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowedBased on data for TosMIC and 3-Chlorophenyl isocyanide.[4][5][6]
Acute Toxicity, Dermal (Category 3) H311: Toxic in contact with skinHigh risk of absorption through the skin.[4][5][6]
Acute Toxicity, Inhalation (Category 3) H331: Toxic if inhaledFine powders can be easily aerosolized.[4][5][6]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause inflammation, redness, and itching.[4][6]
Eye Irritation (Category 2A) H319: Causes serious eye irritationMay cause chemical conjunctivitis.[4][6]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of dust can irritate the lungs and respiratory system.[2][3][6]

Causality of Toxicity: The toxicity of this compound stems from the isocyanide functional group (–N⁺≡C⁻). If absorbed into the body, it can be metabolized to the cyanide ion (CN⁻). Cyanide inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration and leading to rapid cellular asphyxiation.[2][4] This mechanism is why exposure via any route—ingestion, inhalation, or skin contact—is considered extremely dangerous and requires immediate medical intervention.[4]

Mandatory Engineering Controls and Personal Protective Equipment (PPE)

Given the high acute toxicity, engineering controls are the primary line of defense. All handling of this compound must be performed within a properly functioning and certified chemical fume hood to prevent inhalation of airborne particulates.

Control Measure Specification Justification
Primary Engineering Control Certified Chemical Fume HoodPrevents inhalation of toxic dust and vapors. Essential for containment.
Emergency Equipment Eyewash Station & Safety ShowerMust be located within the immediate work area for rapid decontamination in case of accidental contact.[4]
Ventilation Adequate General Laboratory VentilationServes as a secondary control to minimize background concentration in the lab.

Personal Protective Equipment (PPE) is mandatory and serves as the final barrier between the researcher and the chemical. Standard laboratory attire is insufficient.

PPE Category Specification Rationale
Hand Protection Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended.Protects against dermal absorption.[5] Check manufacturer's data for breakthrough times. Discard gloves immediately after handling or if contamination is suspected.[7]
Eye/Face Protection Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles if there is a splash hazard.Protects against dust particles or splashes causing severe eye irritation.[4][8]
Body Protection A buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing.[5]
Respiratory Protection Generally not required if work is conducted exclusively within a fume hood. For spill cleanup or potential high-exposure scenarios, a NIOSH/MSHA-approved full-facepiece respirator with appropriate cartridges is necessary.[4][8]Provides protection against inhalation if primary engineering controls fail or are unavailable.

Standard Operating Procedures: Handling and Storage

Adherence to a strict, methodical workflow is critical for minimizing exposure risk. The following protocol should be adopted for all manipulations of the solid compound.

Workflow for Handling Solid Reagent

G cluster_prep Preparation Phase (Outside Hood) cluster_handling Handling Phase (Inside Chemical Fume Hood) cluster_cleanup Cleanup and Storage Phase prep1 Don appropriate PPE: Lab coat, safety goggles, double nitrile gloves prep2 Gather all necessary glassware, spatulas, and reagents prep1->prep2 prep3 Label all destination vessels clearly prep2->prep3 handle1 Place all equipment inside the fume hood prep3->handle1 Move to Fume Hood handle2 Carefully unseal the reagent container handle1->handle2 handle3 Weigh the desired amount of solid using a tared, closed container (e.g., vial with cap) to minimize dust handle2->handle3 handle4 Transfer solid to the reaction vessel using a powder funnel handle3->handle4 handle5 Securely seal the primary reagent container immediately handle4->handle5 handle6 Add solvent to the reaction vessel to dissolve the solid handle5->handle6 clean1 Decontaminate spatula and work surfaces with an appropriate solvent handle6->clean1 Post-Reaction clean2 Seal waste containers (solid and liquid) clean1->clean2 clean3 Return primary reagent container to designated cold storage clean2->clean3 clean4 Remove outer gloves before leaving the fume hood clean3->clean4 clean5 Wash hands thoroughly after removing all PPE clean4->clean5

Caption: Standard workflow for safely handling solid this compound.

Storage Requirements

Proper storage is essential to maintain the compound's integrity and prevent accidents.

  • Temperature: Store in a cool, dry, well-ventilated area, preferably refrigerated or in a freezer.[4][8]

  • Atmosphere: Keep the container tightly closed to protect from moisture, as the compound is moisture-sensitive.[2][4]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[7][8] Do not allow contact with water.[4]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[5]

Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm.

Spill Management

G cluster_small Small Spill (<1g) Inside Fume Hood cluster_large Large Spill or Any Spill Outside Hood start Spill Occurs alert Alert personnel in the immediate area. Isolate the spill zone. start->alert assess Assess spill size and location. Is it inside or outside the fume hood? alert->assess ppe Ensure appropriate PPE is worn assess->ppe Small & Contained evacuate EVACUATE THE LABORATORY IMMEDIATELY assess->evacuate Large or Uncontained cover Gently cover the spill with an absorbent material (e.g., vermiculite) ppe->cover collect Carefully sweep the material into a labeled hazardous waste container cover->collect decon Decontaminate the area with a suitable solvent and wipe clean collect->decon dispose Dispose of all materials as hazardous waste decon->dispose contact Contact Emergency Response / EH&S evacuate->contact deny Deny re-entry until the area is declared safe by professionals contact->deny

Caption: Decision tree for responding to a chemical spill.

First Aid Measures

Immediate medical attention is paramount in all cases of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get immediate medical aid.[4][5]

  • Inhalation: Remove the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[4][5]

Fire Fighting
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Hazards: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand mode (MSHA/NIOSH approved or equivalent) and full protective gear.[7][8] Thermal decomposition can lead to the release of highly toxic and irritating gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide, and hydrogen cyanide.[7][8]

Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, wipes, absorbent material) and surplus reagent, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Arrange for disposal through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.[7][9]

References

  • Material Safety Data Sheet - Tosylmethyl Isocyanide, 98% . Cole-Parmer. [Link]

  • 1-Chloro-3-isocyanobenzene PubChem Entry . National Institutes of Health. [Link]

  • 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives . Journal of Organic Chemistry. [Link]

  • This compound Product Page . MySkinRecipes. [Link]

  • Supporting Information for 1,2,3-Benzotriazine Synthesis... . Journal of Organic Chemistry. [Link]

  • MSDS of 1-Chloro-3-(trifluoromethoxy)benzene . Georganics. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles Using 1-Chloro-3-(isocyano(tosyl)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 1-Chloro-3-(isocyano(tosyl)methyl)benzene in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their prevalence underscores the continuous need for robust and versatile synthetic methodologies for their construction. Among the myriad of synthetic tools available, isocyanide-based reactions have emerged as a powerful strategy for the convergent and diversity-oriented synthesis of these important scaffolds.

This technical guide focuses on the application of This compound , a specialized derivative of the well-known Tosylmethyl isocyanide (TosMIC). This reagent is a uniquely functionalized building block, poised for the efficient synthesis of a variety of nitrogen-containing heterocycles.[1] Its reactivity is governed by the interplay of three key features:

  • The Isocyanide Group: A divalent carbon atom that can act as both a nucleophile and an electrophile, enabling its participation in a wide range of cycloaddition and multicomponent reactions.

  • The Acidic α-Proton: The proton on the carbon atom situated between the isocyano and tosyl groups is readily abstracted by a base, generating a stabilized carbanion that serves as a potent nucleophile.

  • The Tosyl Group: An excellent leaving group that facilitates the final aromatization step in the formation of heterocyclic rings. It also activates the adjacent α-proton.

The presence of a 3-chlorophenyl substituent on this TosMIC analogue provides an additional advantage, allowing for the introduction of a specific substitution pattern onto the resulting heterocyclic core. This chloro-substituent can also serve as a handle for further functionalization through cross-coupling reactions, expanding the chemical space accessible from this versatile reagent.

This guide provides detailed protocols and mechanistic insights for the synthesis of oxazoles, imidazoles, and pyrroles using this compound, tailored for researchers and professionals in drug development and organic synthesis.

Part 1: Synthesis of the Reagent: this compound

The synthesis of aryl-substituted TosMIC reagents is a well-established two-step process, starting from the corresponding aryl aldehyde.[2][3] The following protocol is adapted from established procedures for the synthesis of α-tosylbenzyl isocyanides and can be reliably used to prepare the title compound.

Workflow for the Synthesis of this compound

A 3-Chlorobenzaldehyde B N-((3-chlorophenyl)(tosyl)methyl)formamide A->B 1. Formamide, p-Toluenesulfinic acid, TMSCl 2. Toluene/Acetonitrile, 50°C C This compound B->C 1. POCl3, THF, 0°C 2. Triethylamine

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of N-((3-chlorophenyl)(tosyl)methyl)formamide

This first step involves the formation of the formamide precursor through a multi-component reaction.

Materials:

  • 3-Chlorobenzaldehyde

  • Formamide

  • p-Toluenesulfinic acid

  • Chlorotrimethylsilane (TMSCl)

  • Toluene

  • Acetonitrile

  • tert-Butyl methyl ether (TBME)

  • Water

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add acetonitrile (e.g., 50 mL) and toluene (e.g., 50 mL).

  • Add 3-chlorobenzaldehyde (1.0 eq.), formamide (2.5 eq.), and chlorotrimethylsilane (1.1 eq.).

  • Heat the solution to 50°C and stir for 4-5 hours.

  • Add p-toluenesulfinic acid (1.5 eq.) to the reaction mixture and continue heating at 50°C for an additional 4-5 hours.

  • Cool the solution to room temperature and add TBME (e.g., 50 mL).

  • Add water (e.g., 250 mL) and cool the mixture to 0°C.

  • Stir for 1 hour to allow for precipitation of the product.

  • Collect the white solid by vacuum filtration, wash with cold TBME, and dry under vacuum to yield N-((3-chlorophenyl)(tosyl)methyl)formamide, which can be used in the next step without further purification.

Protocol 2: Dehydration to this compound

The final step is the dehydration of the formamide to the corresponding isocyanide.

Materials:

  • N-((3-chlorophenyl)(tosyl)methyl)formamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-((3-chlorophenyl)(tosyl)methyl)formamide (1.0 eq.) in anhydrous THF (to make a ~0.5 M solution).

  • Add phosphorus oxychloride (2.0 eq.) and stir the solution for 5 minutes at room temperature.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine (6.0 eq.) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-45 minutes.

  • Quench the reaction by adding ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization (e.g., from a mixture of ethyl acetate and hexanes) or by flash chromatography on silica gel to afford this compound.

Part 2: Synthesis of Oxazoles via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a straightforward and highly efficient method for the preparation of oxazoles from aldehydes using a TosMIC derivative.[4][5][6] The reaction proceeds via a [3+2] cycloaddition pathway, resulting in the formation of a 5-substituted oxazole where the substituent is derived from the aldehyde.

Reaction Mechanism

The reaction is initiated by the deprotonation of this compound by a base to form a nucleophilic carbanion. This anion then attacks the carbonyl carbon of the aldehyde. The resulting alkoxide undergoes an intramolecular cyclization onto the isocyanide carbon to form a 5-membered oxazoline intermediate. Subsequent base-mediated elimination of p-toluenesulfinic acid leads to the aromatic oxazole product.[5][6]

cluster_0 Van Leusen Oxazole Synthesis A This compound D 5-(R)-4-(3-chlorophenyl)oxazole A->D B Aldehyde (R-CHO) B->D C Base (e.g., K2CO3) C->D

Caption: Components of the Van Leusen Oxazole Synthesis.

Protocol 3: Synthesis of a 5-Aryl-4-(3-chlorophenyl)oxazole

This protocol describes a general procedure for the synthesis of a 5-substituted oxazole from an aromatic aldehyde and this compound.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)

  • Potassium carbonate (K₂CO₃) or a basic ion exchange resin

  • Methanol or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of this compound (1.1 eq.) and the chosen aldehyde (1.0 eq.) in methanol or acetonitrile, add potassium carbonate (2.0 eq.).

  • Stir the reaction mixture at room temperature or gentle reflux (e.g., 60°C) for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and wash the organic phase with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-4-(3-chlorophenyl)oxazole.

Part 3: Synthesis of Imidazoles via the Van Leusen Three-Component Reaction

The Van Leusen imidazole synthesis is a versatile method for preparing 1,4,5-trisubstituted imidazoles.[7][8] In its most convenient form, it is a one-pot, three-component reaction (vL-3CR) involving an aldehyde, a primary amine, and a TosMIC derivative.[8]

Reaction Mechanism

The reaction begins with the in situ formation of an aldimine from the aldehyde and the primary amine. The TosMIC derivative is then deprotonated by a base, and the resulting carbanion adds to the imine carbon. Intramolecular cyclization onto the isocyanide carbon forms a 2-imidazoline intermediate. Finally, elimination of p-toluenesulfinic acid yields the aromatic 1,4,5-trisubstituted imidazole.[7][8]

cluster_1 Step 1: Imine Formation (in situ) cluster_2 Step 2: Cycloaddition and Aromatization Aldehyde Aldehyde (R1-CHO) Imine Aldimine Aldehyde->Imine Amine Primary Amine (R2-NH2) Amine->Imine Imidazole 1,5-Di(R)-4-(3-chlorophenyl)imidazole Imine->Imidazole TosMIC This compound TosMIC->Imidazole Base Base (e.g., K2CO3) Base->Imidazole

Caption: Workflow of the Van Leusen Three-Component Imidazole Synthesis.

Protocol 4: One-Pot Synthesis of a 1,5-Disubstituted-4-(3-chlorophenyl)imidazole

This protocol outlines a general one-pot procedure for the synthesis of a 1,5-disubstituted-4-(3-chlorophenyl)imidazole.

Materials:

  • This compound

  • Aldehyde

  • Primary amine

  • Potassium carbonate (K₂CO₃)

  • Methanol or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a round-bottomed flask, dissolve the aldehyde (1.0 eq.) and the primary amine (1.0 eq.) in methanol or DMF.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the aldimine.

  • Add this compound (1.05 eq.) and potassium carbonate (2.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70°C for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,5-disubstituted-4-(3-chlorophenyl)imidazole.

Part 4: Synthesis of Pyrroles via [3+2] Cycloaddition

The synthesis of polysubstituted pyrroles can be efficiently achieved through the [3+2] cycloaddition of a TosMIC derivative with an electron-deficient alkene, a reaction also known as the Van Leusen pyrrole synthesis.[4][9][10] This method is particularly useful for accessing 3,4-disubstituted pyrroles.

Reaction Mechanism

The reaction is initiated by the base-mediated deprotonation of this compound. The resulting carbanion then undergoes a Michael addition to the electron-deficient alkene. The newly formed enolate subsequently attacks the isocyanide carbon in an intramolecular 5-endo-dig cyclization. Tautomerization and elimination of the tosyl group from the dihydropyrrole intermediate furnishes the aromatic pyrrole.[10]

A This compound D 3,4-Disubstituted Pyrrole A->D B Electron-Deficient Alkene (e.g., α,β-unsaturated ester, ketone, or nitrile) B->D C Base (e.g., NaH, t-BuOK) C->D

Caption: Key components for the synthesis of pyrroles via [3+2] cycloaddition.

Protocol 5: Synthesis of a 3,4-Disubstituted-2-(3-chlorophenyl)pyrrole

This protocol provides a general method for the synthesis of a 3,4-disubstituted pyrrole from an α,β-unsaturated carbonyl compound.

Materials:

  • This compound

  • Electron-deficient alkene (e.g., ethyl acrylate, chalcone)

  • Sodium hydride (NaH) or Sodium tert-butoxide (NaOtBu)

  • Dimethyl sulfoxide (DMSO) or a mixture of Diethyl ether and DMSO

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Water

  • Brine

Procedure:

  • To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in a mixture of diethyl ether and DMSO at room temperature under an inert atmosphere, add a solution of this compound (1.0 eq.) and the electron-deficient alkene (1.0 eq.) in DMSO dropwise.

  • Stir the reaction mixture at room temperature for 2-8 hours, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired polysubstituted pyrrole.

Data Presentation: Representative Yields

While specific yield data for reactions with this compound is not extensively reported, the following table provides representative yields for the synthesis of oxazoles, imidazoles, and pyrroles using TosMIC and its aryl-substituted analogues, which can be considered indicative of the expected efficiency of the protocols described above.

HeterocycleTosMIC DerivativeReactantsYield (%)Reference
5-PhenyloxazoleTosMICBenzaldehyde85[11]
5-(4-Nitrophenyl)oxazoleTosMIC4-Nitrobenzaldehyde84[11]
1-Benzyl-5-phenyl-4-(phenyl)imidazoleα-Tosylbenzyl isocyanideBenzaldehyde, Benzylamine75[12]
3-Phenyl-1H-pyrroleTosMICCinnamaldehyde>65[4]
3-Aroyl-4-heteroarylpyrroleTosMICHeteroaryl chalcone55-60[9]

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a range of nitrogen-containing heterocycles. The protocols detailed in this application note for the preparation of oxazoles, imidazoles, and pyrroles are based on well-established, high-yielding reactions. The inherent modularity of these methods, combined with the specific substitution pattern provided by the 3-chlorophenyl group, makes this reagent a powerful tool for generating libraries of complex molecules for applications in drug discovery and materials science. The provided protocols are robust and can be adapted to a wide variety of substrates, offering a reliable entry point into the rich chemistry of these important heterocyclic systems.

References

  • Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. J. Org. Chem.2000 , 65 (5), 1516–1524. [Link]

  • Zhang, C.; Tenti, G.; Lazzari, P.; Hu, W.; Zhang, W. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals2020 , 13 (3), 37. [Link]

  • Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]

  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]

  • González-Vera, J. A.; García-López, M. C.; Gante, J.; García-Pérez, A.; o-García, A.; o-Melgarejo, E. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank2021 , 2021 (2), M1228. [Link]

  • Smith, K. M.; O'Shea, D. F. One-step synthesis of 3-aryl- and 3,4-diaryl-(1H)-pyrroles using tosylmethyl isocyanide (TOSMIC). Org. Lett.2002 , 4 (20), 3537-9. [Link]

  • Ma, Z.; Zhang, D.; Xu, X. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules2018 , 23 (10), 2666. [Link]

  • Maqueda-Zelaya, F.; Aceña, J. L.; Merino, E.; Vaquero, J. J.; Sucunza, D. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. J. Org. Chem.2023 , 88 (20), 14131–14139. [Link]

  • Gracias, V.; Gasiecki, A. F.; Djuric, S. W. Synthesis of Fused Bicyclic Imidazoles by Sequential Van Leusen/Ring-Closing Metathesis Reactions. Org. Lett.2005 , 7 (15), 3183–3186. [Link]

  • Grady, A. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. 2023 . [Link]

  • Zhang, Z.; Tan, J.; Chen, Y. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules2018 , 23(10), 2666. [Link]

  • Taylor, R. D.; MacCoss, M.; Lawson, A. D. G. Rings in Drugs. J. Med. Chem.2014 , 57 (14), 5845–5859. [Link]

  • Sisko, J.; Mellinger, M.; Sheldrake, P. W.; Baine, N. H. A New and Efficient Method for the Preparation of α-Tosyl Formamides. Tetrahedron Lett.1996 , 37 (45), 8113-8116. [Link]

  • Van Leusen, A. M.; Siderius, H.; Hoogenboom, B. E.; van Leusen, D. A new synthesis of pyrroles from Michael acceptors and tosylmethylisocyanide. Tetrahedron Lett.1972 , 13 (51), 5337-5340. [Link]

  • Fodili, M.; Nedjar-Kolli, B.; Garrigues, B.; Lherbet, C.; Hoffmann, P. The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Lett.2009 , 50 (8), 940-942. [Link]

  • Kulkarnia, B. A.; Ganesan, A. Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Lett.1999 , 40 (31), 5637-5638. [Link]

  • NROChemistry. Van Leusen Reaction. [Link]

  • Sisko, J.; Mellinger, M.; Sheldrake, P. W.; Baine, N. H. α-TOSYLBENZYL ISOCYANIDE. Org. Synth.2000 , 77, 198. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • Zhang, C.; Tenti, G.; Lazzari, P.; Hu, W.; Zhang, W. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25 (7), 1545. [Link]

  • Sisko, J.; Mellinger, M.; Sheldrake, P. W.; Baine, N. H. α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 2000 , 77, 198. [Link]

  • ResearchGate. Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols. [Link]

  • ResearchGate. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. [Link]

  • ResearchGate. One-Step Synthesis of 3Aryl and 3,4Diaryl(1 H )-Pyrroles Using Tosylmethyl Isocyanide (TOSMIC). [Link]

  • Wikipedia. Van Leusen reaction. [Link]

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Harnessing the Van Leusen Oxazole Synthesis: A Detailed Protocol for the Application of 1-Chloro-3-(isocyano(tosyl)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The oxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[1][2][3] The Van Leusen oxazole synthesis stands as a robust and highly convergent method for constructing this essential five-membered ring system.[1][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the specific use of 1-Chloro-3-(isocyano(tosyl)methyl)benzene, a substituted p-toluenesulfonylmethyl isocyanide (TosMIC) derivative, in this key transformation. We will explore the underlying mechanism, provide a detailed, field-tested experimental protocol, and discuss the strategic advantages of employing this particular reagent for generating novel 5-aryl-oxazole derivatives.

Introduction: The Strategic Importance of the Van Leusen Reaction

The synthesis of substituted oxazoles is a central theme in modern synthetic chemistry, driven by their presence in a wide array of natural products and pharmaceuticals. Among the various synthetic strategies, the Van Leusen oxazole synthesis, first reported in 1972, offers a particularly powerful and direct route from aldehydes using tosylmethyl isocyanides (TosMIC).[1][2] This reaction is prized for its operational simplicity, mild conditions, and broad substrate scope.[1]

The core of the reaction's versatility lies in the unique trifunctional nature of the TosMIC reagent, which possesses:

  • An acidic α-proton, allowing for easy deprotonation.

  • A nucleophilic/electrophilic isocyanide carbon.

  • A p-toluenesulfonyl (tosyl) group, which acts as an excellent leaving group.[4]

This guide focuses on the application of This compound , a valuable analog that allows for the direct incorporation of a 3-chlorophenyl moiety at the 5-position of the oxazole ring. This substituent not only influences the physicochemical properties of the final molecule but also serves as a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, thereby expanding its utility in library synthesis and lead optimization campaigns.

Reaction Mechanism: A Stepwise Annulation

The Van Leusen oxazole synthesis proceeds via a well-established base-mediated cycloaddition pathway.[1][2][4] The reaction is initiated by the deprotonation of the acidic methylene proton of the TosMIC reagent by a base, typically potassium carbonate, to form a reactive tosyl-stabilized carbanion. This anion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde, forming an alkoxide intermediate.

A subsequent intramolecular 5-endo-dig cyclization occurs, where the alkoxide oxygen attacks the electrophilic isocyanide carbon to form a five-membered oxazoline ring.[5] The final, irreversible step is the base-promoted elimination of p-toluenesulfinic acid (TsH), which aromatizes the ring to yield the stable 5-substituted oxazole product.[1][4]

Van_Leusen_Mechanism Start TosMIC Derivative + Aldehyde Deprotonation 1. Base-mediated Deprotonation Start->Deprotonation K₂CO₃ Nucleophilic_Attack 2. Nucleophilic Attack on Aldehyde Carbonyl Deprotonation->Nucleophilic_Attack Forms tosyl-stabilized carbanion Oxazoline_Formation 3. Intramolecular Cyclization (5-endo-dig) Nucleophilic_Attack->Oxazoline_Formation Forms alkoxide intermediate Elimination 4. Base-promoted Elimination of Toluenesulfinic Acid Oxazoline_Formation->Elimination Forms oxazoline intermediate Product 5-(3-chlorophenyl)oxazole Elimination->Product Aromatization

Caption: The mechanistic pathway of the Van Leusen oxazole synthesis.

Featured Reagent: this compound

This specific TosMIC derivative is a crystalline solid that serves as a valuable building block in organic synthesis.[6] Its structure integrates the core reactive elements of TosMIC onto a chlorobenzene scaffold, enabling the direct synthesis of oxazoles with a specific substitution pattern.

Table 1: Properties of this compound

PropertyValue
CAS Number 321345-35-1
Molecular Formula C₁₅H₁₂ClNO₂S
Molecular Weight 305.78 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Key Reactive Sites Acidic α-proton, Isocyanide carbon, Chloro-substituent

The synthesis of this reagent generally involves a two-step procedure from 3-chlorobenzaldehyde: formation of an N-formamide intermediate, followed by dehydration using a reagent like phosphorus oxychloride in the presence of a base.[6][7]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 5-(3-chlorophenyl)oxazole derivatives from an aromatic aldehyde using this compound.

4.1. Materials and Equipment

  • Reagents:

    • This compound (1.0 eq)

    • Aldehyde (e.g., Benzaldehyde, 1.0-1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0-3.0 eq)

    • Methanol (CH₃OH), anhydrous

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

    • Saturated aqueous Sodium Chloride (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating mantle or oil bath

    • Standard glassware for workup (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

4.2. Step-by-Step Synthesis Procedure

Workflow Setup 1. Reaction Setup (Flask, Stirrer, N₂) Reagents 2. Add Reagents (TosMIC derivative, K₂CO₃, Methanol, Aldehyde) Setup->Reagents Reaction 3. Heat to Reflux (e.g., 65 °C) Reagents->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Monitor->Reaction If incomplete Workup 5. Aqueous Workup (Quench, Extract) Monitor->Workup Upon completion Purify 6. Dry & Concentrate Workup->Purify Chromatography 7. Column Chromatography Purify->Chromatography Product 8. Isolate Pure Product Chromatography->Product

Caption: Experimental workflow for the Van Leusen oxazole synthesis.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 3.06 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (e.g., 4.15 g, 30.0 mmol, 3.0 eq).

    • Expert Insight: Using finely powdered K₂CO₃ is crucial as it maximizes the surface area for the deprotonation step, which can be rate-limiting. Anhydrous conditions prevent side reactions.

  • Solvent and Reagent Addition: Place the flask under an inert atmosphere (N₂ or Ar). Add anhydrous methanol (e.g., 50 mL). Stir the suspension for 10-15 minutes at room temperature. Add the aldehyde (e.g., benzaldehyde, 1.17 g, 11.0 mmol, 1.1 eq) via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) with vigorous stirring.

    • Causality: Heating provides the necessary activation energy for the cyclization and elimination steps. Vigorous stirring ensures efficient mixing of the heterogeneous K₂CO₃ base.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). The consumption of the starting aldehyde and the appearance of a new, typically more nonpolar, UV-active spot indicates product formation. The reaction is generally complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol using a rotary evaporator. To the resulting residue, add deionized water (e.g., 50 mL) and extract with ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure 2-aryl-5-(3-chlorophenyl)oxazole.

Expected Results and Data

The reaction of this compound with benzaldehyde is expected to yield 5-(3-chlorophenyl)-2-phenyloxazole. Yields for the Van Leusen synthesis are typically good to excellent, ranging from 60% to 90% depending on the aldehyde substrate.[2]

Table 2: Representative Reaction Data

ParameterValue
Starting TosMIC This compound
Aldehyde Benzaldehyde
Product 5-(3-chlorophenyl)-2-phenyloxazole
Typical Yield 75 - 85%
Appearance White to pale yellow solid
TLC R_f ~0.5 (4:1 Hexanes:EtOAc)

Conclusion and Future Applications

The Van Leusen oxazole synthesis is an indispensable tool for the construction of medicinally relevant heterocycles. The use of this compound provides a direct and efficient pathway to 5-(3-chlorophenyl)oxazole scaffolds. These products are not merely final targets but also versatile intermediates. The presence of the chlorine atom offers a strategic site for subsequent diversification through various cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of compound libraries for screening in drug discovery and materials science programs. This protocol provides a reliable and scalable foundation for accessing these high-value chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Sheng, R., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available from: [Link]

  • Sheng, R., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of van Leusen oxazole synthesis. Retrieved from [Link]

  • Sheng, R., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC. Available from: [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Psa, I., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. ACS Publications. Available from: [Link]

  • Sisko, J., et al. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Use of α-Sulfonyl Isocyanides in the Passerini Reaction

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to 1-Chloro-3-(isocyano(tosyl)methyl)benzene and its Archetype, TosMIC

To the research community,

This document serves as a detailed technical guide on the application of α-sulfonyl isocyanides in the Passerini three-component reaction (3-CR). While literature specifically detailing the use of This compound is not yet prevalent, we can derive a robust and predictive framework by examining its parent archetype, p-Toluenesulfonylmethyl isocyanide (TosMIC) . TosMIC is a remarkably versatile and widely-documented reagent whose behavior provides a strong foundation for understanding and implementing its substituted derivatives.[1][2]

This guide will elucidate the mechanistic principles, provide field-tested protocols, and discuss the strategic implications of the tosyl group in this powerful multicomponent reaction, enabling researchers to confidently employ this class of reagents in complex molecule synthesis.

The Passerini Reaction: A Cornerstone of Medicinal Chemistry

The Passerini reaction is a convergent, atom-economical process that combines a carbonyl compound (aldehyde or ketone) , a carboxylic acid , and an isocyanide to generate an α-acyloxy amide scaffold in a single step.[3][4] This motif is a privileged structure in numerous pharmaceutical agents and natural products. The reaction's power lies in its ability to rapidly generate molecular complexity from simple, readily available starting materials, making it a favorite tool in the construction of compound libraries for drug discovery.[4][5]

The TosMIC Reagent: A Multifaceted Building Block

TosMIC is a stable, crystalline solid that is notably odorless, a significant practical advantage over many volatile and malodorous isocyanides.[6] Its synthetic utility stems from the unique interplay of three distinct functional elements within its structure:

  • The Isocyanide Carbon: The primary reactive center for the α-addition characteristic of isocyanide chemistry.[1]

  • The Acidic α-Carbon: The proton situated between the sulfonyl and isocyanide groups is highly acidic (pKa ≈ 14), allowing for easy deprotonation to form a nucleophilic carbanion.[6]

  • The Tosyl Group: This moiety serves two critical functions. It acts as a powerful electron-withdrawing group, enhancing the acidity of the α-carbon. In many reaction manifolds (e.g., van Leusen syntheses), it also functions as an excellent leaving group.[1][6]

In the context of the Passerini reaction, it is the electronic influence of the tosyl group on the isocyanide carbon that is of primary importance. The strong electron-withdrawing nature of the SO₂ group reduces the nucleophilicity of the isocyanide carbon compared to simple alkyl isocyanides. This modulation can lead to more controlled reactions and imparts the advantageous physical properties (stable solid) of the reagent.

Reaction Mechanism: A Concerted Pathway

The Passerini reaction is understood to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where high concentrations of the reactants can be achieved.[7] This pathway is believed to involve a cyclic transition state stabilized by hydrogen bonding.

The key mechanistic steps are as follows:

  • Reactant Association: The carboxylic acid forms a hydrogen bond with the carbonyl oxygen, activating the carbonyl carbon toward nucleophilic attack.

  • Nucleophilic Attack: The isocyanide carbon attacks the activated carbonyl carbon.

  • Intermediate Formation: This attack, in concert with the proton transfer from the carboxylic acid, leads to the formation of a key nitrilium intermediate.

  • Intramolecular Acyl Transfer: The carboxylate anion, now positioned in proximity to the nitrilium ion, attacks the electrophilic carbon. This is followed by a rapid intramolecular acyl group transfer, known as a Mumm rearrangement, to yield the final α-acyloxy amide product.[3]

Passerini_Mechanism Passerini Reaction Mechanism with TosMIC Reactants R1-CHO (Aldehyde) + R2-COOH (Acid) + Tos-CH2-NC (TosMIC) TS1 Cyclic Transition State (H-Bonding) Reactants->TS1 Association Nitrilium Nitrilium-Carboxylate Ion Pair Intermediate TS1->Nitrilium Nucleophilic Attack Mumm Acyl Transfer (Mumm Rearrangement) Nitrilium->Mumm Intramolecular Trapping Product α-Acyloxy Amide Product Mumm->Product Rearrangement

Caption: Concerted mechanism of the Passerini reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Passerini reaction utilizing TosMIC with ketones and serves as a robust starting point.[5]

Materials:

  • Carbonyl Compound (e.g., 3-Oxoazetidine derivative): 1.0 mmol, 1.0 equiv.

  • Carboxylic Acid (e.g., Benzoic Acid): 2.0 mmol, 2.0 equiv.

  • Tosylmethyl isocyanide (TosMIC): 2.0 mmol, 2.0 equiv.

  • Anhydrous Toluene: ~1.7 mL (to achieve 0.6 M concentration)

  • Reaction vial with a magnetic stir bar and a screw cap.

Experimental Workflow:

Workflow Experimental Workflow Prep Step 1: Reagent Preparation - Weigh reactants into a dry vial under air. Solvent Step 2: Solvent Addition - Add anhydrous toluene (0.6 M). Prep->Solvent Reaction Step 3: Reaction - Seal vial and stir at 40 °C for 48h. Solvent->Reaction Monitor Step 4: Monitoring - Monitor by TLC or LC-MS. Reaction->Monitor Workup Step 5: Workup - Concentrate in vacuo. Monitor->Workup Upon completion Purify Step 6: Purification - Purify by flash column chromatography. Workup->Purify

Sources

Application Notes and Protocols for the Ugi Multicomponent Reaction Utilizing 1-Chloro-3-(isocyano(tosyl)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for utilizing 1-Chloro-3-(isocyano(tosyl)methyl)benzene in the Ugi four-component reaction (Ugi-4CR). The Ugi reaction is a cornerstone of multicomponent reactions (MCRs), enabling the rapid, one-pot synthesis of complex α-acylamino carboxamide scaffolds from an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[1][2][3] The use of the functionalized isocyanide, this compound, introduces unique structural motifs into the resulting peptidomimetic products, offering avenues for the synthesis of novel chemical libraries for drug discovery and development.[4][5] These application notes detail the reaction's mechanistic underpinnings, provide a robust experimental protocol, and discuss the expected outcomes and potential applications.

Introduction: The Power of the Ugi Reaction in Modern Synthesis

The Ugi multicomponent reaction, first reported by Ivar Karl Ugi in 1959, has emerged as a powerful tool in organic and medicinal chemistry.[1][6] Its strength lies in its convergence, high atom economy, and the ability to generate significant molecular complexity in a single synthetic step.[2] The products of the Ugi reaction, α-acylamino carboxamides, are considered valuable peptidomimetics with a wide range of potential pharmacological properties.[5] This reaction is particularly well-suited for the construction of diverse compound libraries for high-throughput screening in drug discovery programs.[1]

The versatility of the Ugi reaction is largely dependent on the diversity of the four input components. The isocyanide component, in particular, plays a crucial role in the reaction mechanism and the final product's structure. Tosylmethyl isocyanide (TosMIC) and its derivatives are a special class of isocyanides that bring additional functionality to the Ugi reaction. The tosyl group can act as a leaving group in subsequent transformations, and the α-proton is acidic, allowing for further functionalization.

This guide focuses on a specific TosMIC derivative, this compound. The presence of a chloro-substituted phenyl ring offers a site for further modification through cross-coupling reactions, while the core TosMIC structure participates in the Ugi condensation. This combination makes it a highly attractive building block for creating intricate molecular architectures.

Reaction Mechanism and Rationale

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[1] Understanding the mechanism is key to optimizing reaction conditions and predicting outcomes.

The currently accepted mechanism involves the following key steps:

  • Imine Formation: The amine and the aldehyde (or ketone) condense to form an imine, with the loss of a water molecule.

  • Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion. The isocyanide then acts as a nucleophile, attacking the iminium ion.

  • Formation of the Nitrilium Intermediate: This attack generates a nitrilium ion intermediate.

  • Second Nucleophilic Attack: The carboxylate anion then attacks the nitrilium ion.

  • Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer (Mumm rearrangement) to form the stable α-acylamino carboxamide product.[1]

Ugi_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway Amine Amine (R¹-NH₂) Imine Imine Formation Amine->Imine Aldehyde Aldehyde (R²-CHO) Aldehyde->Imine Isocyanide This compound Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Nucleophilic Attack CarboxylicAcid Carboxylic Acid (R³-COOH) AcylAdduct Acyl Adduct CarboxylicAcid->AcylAdduct Nucleophilic Attack Iminium Iminium Ion Imine->Iminium + H⁺ (from R³-COOH) Iminium->Nitrilium Nitrilium->AcylAdduct Mumm Mumm Rearrangement (Irreversible) AcylAdduct->Mumm Product α-Acylamino Carboxamide Product Mumm->Product

Figure 1: Generalized mechanism of the Ugi four-component reaction.

The choice of solvent is crucial. Polar protic solvents like methanol or ethanol are commonly used and are often effective as they can stabilize the polar intermediates.[3] High concentrations of reactants (0.5 M - 2.0 M) are generally preferred to drive the equilibria towards product formation.[1]

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the specific substrates used. It is adapted from a robust, peer-reviewed procedure.

Materials:

  • Aldehyde (1.0 eq)

  • Primary Amine (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 eq)

  • Methanol (to achieve a concentration of 0.5 M to 1.0 M)

  • Dichloromethane (for workup)

  • Saturated aqueous sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq), primary amine (1.0 eq), and carboxylic acid (1.0 eq).

  • Solvent Addition: Add methanol to dissolve the components and achieve the desired concentration (typically 0.5 M to 1.0 M).

  • Isocyanide Addition: Add this compound (1.0 eq) to the stirred solution. The addition of the isocyanide is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within minutes to a few hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow A 1. Combine Aldehyde, Amine, & Carboxylic Acid in Methanol B 2. Add this compound A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Concentrate Reaction Mixture C->D E 5. Dissolve in Dichloromethane D->E F 6. Aqueous Workup (NaHCO₃, Brine) E->F G 7. Dry and Concentrate Organic Layer F->G H 8. Purify by Column Chromatography G->H

Figure 2: Step-by-step experimental workflow for the Ugi reaction.

Expected Outcomes and Data Presentation

The Ugi reaction is known for its broad substrate scope. A wide variety of aldehydes, amines, and carboxylic acids can be successfully employed, leading to a diverse library of peptidomimetic products.

Table 1: Representative Substrate Scope and Expected Products

Aldehyde (R¹CHO)Amine (R²NH₂)Carboxylic Acid (R³COOH)Expected Product Structure
BenzaldehydeBenzylamineAcetic AcidN-benzyl-2-(N-(1-(3-chlorophenyl)-1-tosylethyl)acetamido)-2-phenylacetamide
IsobutyraldehydeCyclohexylamineBenzoic Acid2-(N-(1-(3-chlorophenyl)-1-tosylethyl)benzamido)-N-cyclohexyl-3-methylbutanamide
4-MethoxybenzaldehydeAnilinePropionic Acid2-(N-(1-(3-chlorophenyl)-1-tosylethyl)propionamido)-2-(4-methoxyphenyl)-N-phenylacetamide
Formaldehydetert-ButylamineGlycine2-(N-(1-(3-chlorophenyl)-1-tosylethyl)glycylamino)-N-(tert-butyl)acetamide

Note: The yields for Ugi reactions are generally high, often ranging from 60% to 95%, depending on the specific substrates and reaction conditions.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction • Low reactivity of one of the components (e.g., a hindered ketone).• Impure starting materials.• Incorrect stoichiometry.• Increase reaction time and/or temperature.• Use a more polar solvent like 2,2,2-trifluoroethanol (TFE).• Ensure the purity of all reactants.• Carefully check the molar equivalents of all components.
Formation of Side Products • Passerini reaction (if the amine is absent or of low nucleophilicity).• Formation of amides from the amine and carboxylic acid.• Ensure the amine is added before the isocyanide.• Use a higher concentration of reactants to favor the Ugi pathway.
Difficult Purification • Similar polarities of the product and unreacted starting materials.• Optimize the chromatographic conditions (try different solvent systems or use a different stationary phase).• Consider a crystallization step if the product is a solid.

Conclusion and Future Applications

The Ugi reaction with this compound provides an efficient and versatile route to novel peptidomimetics. The resulting α-acylamino carboxamides are highly functionalized and can serve as valuable intermediates for further synthetic transformations. The chloro-substituent on the aromatic ring can be exploited for post-Ugi modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to further increase molecular diversity. The tosyl group can also participate in subsequent chemical manipulations. This methodology is of significant interest to researchers in drug discovery, enabling the rapid generation of libraries of complex molecules for screening against a wide range of biological targets.

References

  • Ugi, I. (1959). The Ugi reaction. Angewandte Chemie, 71(11), 386. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(2), 972-979. [Link]

  • El Kaim, L., Grimaud, L., & Oble, J. (2005). Phenol Ugi–Smiles Systems: Strategies for the Multicomponent N-Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols. Angewandte Chemie International Edition, 44(48), 7961-7964. [Link]

  • de Mol, M., et al. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Chemistry – A European Journal, e202303597. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [Link]

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Application Notes & Protocols: Intramolecular Heterocyclization Reactions of 1-Chloro-3-(isocyano(tosyl)methyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: Unlocking Heterocyclic Complexity

The p-toluenesulfonylmethyl isocyanide (TosMIC) scaffold and its derivatives are celebrated "building blocks" in synthetic organic chemistry, prized for their multifaceted reactivity.[1][2] The 1-Chloro-3-(isocyano(tosyl)methyl)benzene framework is a particularly valuable starting material. It embeds the versatile TosMIC moiety onto a benzene ring pre-functionalized with a chloro-substituent, which can serve as a synthetic handle for further molecular elaboration.

This guide provides an in-depth exploration of the intramolecular heterocyclization reactions of these derivatives. This class of reactions offers a powerful and atom-economical strategy for the synthesis of fused N-heterocycles, which are core structures in numerous pharmaceuticals and biologically active compounds.[3] We will delve into the mechanistic underpinnings of this chemistry and provide a detailed, field-tested protocol for a specific application: the synthesis of a substituted 8-chloro-1,2,3-benzotriazine, a scaffold of significant medicinal interest.[3][4]

Section 1: The Reactive Trinity of the TosMIC Moiety

The synthetic power of a TosMIC derivative originates from the unique interplay of three key functional components within the isocyano(tosyl)methyl group.[1][5] Understanding the role of each component is critical to predicting reactivity and designing successful synthetic strategies.

  • The Acidic α-Proton: The carbon atom situated between the isocyanide and the sulfonyl group is flanked by two powerful electron-withdrawing groups. This renders the attached proton (the α-proton) highly acidic and easily removable by a moderately strong base. This deprotonation is the essential first step in most TosMIC-based reactions, generating a nucleophilic carbanion intermediate.[5][6]

  • The Isocyano Group: The isocyanide carbon exhibits dual electronic character. It can act as a nucleophile through its lone pair or as an electrophile, making it a versatile participant in cyclization reactions.[5]

  • The Tosyl Group: The p-toluenesulfonyl (tosyl) group serves two purposes. Firstly, it acts as the key electron-withdrawing group to acidify the α-proton. Secondly, and crucially for heterocycle formation, it is an excellent leaving group, facilitating the final aromatization step after the initial cyclization.[1]

Figure 1: Key reactive sites of the TosMIC moiety.

Section 2: Mechanistic Principles of Base-Mediated Intramolecular Heterocyclization

The conversion of an appropriately substituted this compound derivative into a fused heterocycle is typically a base-mediated cascade reaction. For this intramolecular reaction to occur, an electrophilic functional group must be present on the benzene ring, typically ortho to the TosMIC-bearing substituent (i.e., at the 2-position).

A prime example is the cyclization of a 2-azido-1-chloro-3-(isocyano(tosyl)methyl)benzene derivative to form a benzotriazine.[3][4] The mechanism, elucidated through experimental work and supported by DFT calculations, proceeds as follows:[4]

  • Deprotonation: A base (e.g., sodium hydride) abstracts the acidic α-proton from the TosMIC moiety, generating a resonance-stabilized carbanion.

  • Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the internal electrophilic nitrogen atom of the adjacent azide group.

  • Cyclization & Rearrangement: This attack initiates a cyclization cascade, leading to the formation of a five-membered ring intermediate.

  • Elimination of Tosyl Group: The intermediate subsequently rearranges, culminating in the elimination of the tosyl group (as p-toluenesulfinate), which is an excellent leaving group. This step drives the reaction forward and results in the formation of a transient, highly reactive species.

  • Nucleophilic Trapping & Aromatization: The reactive intermediate is immediately trapped by a nucleophile present in the reaction mixture (e.g., an alcohol or phenol), leading to the final, stable aromatic benzotriazine product.[4]

G Mechanism: Benzotriazine Formation A 2-Azido-1-chloro-3-(isocyano (tosyl)methyl)benzene Derivative B α-Carbanion Intermediate A->B  + Base (NaH) - H⁺ C Intramolecular Nucleophilic Attack B->C D Cyclized Intermediate C->D E Elimination of Tosyl Group D->E Rearrangement F Reactive Intermediate E->F - Tos- (Leaving Group) G Final Product: 8-Chloro-4-alkoxy-1,2,3-benzotriazine F->G + ROH (Alcohol) Nucleophilic Trapping

Figure 2: Generalized mechanism for benzotriazine synthesis.

Section 3: Application Protocol: Synthesis of 4-Alkoxy-8-chloro-1,2,3-benzotriazines

This protocol details a robust and efficient method for synthesizing 4-alkoxy- and 4-aryloxy-8-chloro-1,2,3-benzotriazines from a 2-azido-1-chloro-3-(isocyano(tosyl)methyl)benzene precursor, adapted from established literature procedures.[4]

Objective: To perform a base-mediated intramolecular heterocyclization followed by nucleophilic trapping with an alcohol or phenol.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Azido-1-chloro-3-(isocyano(tosyl)methyl)benzene (1)≥95% PurityCustom SynthesisStarting material.[3][7]
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichHandle with extreme care under inert gas.
Anhydrous Tetrahydrofuran (THF)DriSolv® GradeMilliporeSigmaEssential to prevent quenching of the base.
Methanol (or other alcohol/phenol)AnhydrousFisher ScientificThe nucleophile for the final step.
Ethyl Acetate (EtOAc)ACS GradeVWRFor workup and chromatography.
HexanesACS GradeVWRFor chromatography.
Saturated Brine SolutionN/ALab-preparedFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying organic layers.
Step-by-Step Experimental Protocol

Scientist's Note: This reaction is highly sensitive to moisture and air. All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Base Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add sodium hydride (3.0 equivalents). Suspend the NaH in anhydrous THF to a concentration of approximately 0.2 M.

  • Alkoxide/Phenoxide Formation: To the stirring NaH suspension at room temperature, add the desired alcohol or phenol (3.0 equivalents) dropwise.

    • Causality Check: This step pre-forms the sodium alkoxide or phenoxide, which is the active nucleophile for the final trapping step and also assists in the initial deprotonation.

  • Reaction Setup: Allow the mixture to stir for 5 minutes at room temperature. Then, cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate flask, dissolve the 2-azido-1-chloro-3-(isocyano(tosyl)methyl)benzene (1.0 equivalent) in anhydrous THF (to a final concentration of ~0.04 M). Add this solution dropwise to the cold, stirring base/nucleophile mixture over 5-10 minutes.

    • Causality Check: Slow, cold addition is crucial to control the reaction rate and prevent potential side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (Rf ≈ 0.3 in Hexane/EtOAc 5:1).[3]

  • Quenching and Workup: After 1 hour, warm the reaction to room temperature. Carefully quench the reaction by adding deionized water. Dilute the mixture with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with a saturated brine solution. Extract the aqueous layer twice more with ethyl acetate.

    • Causality Check: The brine wash helps to remove residual water from the organic layer and break up any emulsions.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel, using a gradient of Hexane/EtOAc as the eluent to afford the pure benzotriazine product.[4]

G start Prepare Inert Atmosphere (Ar/N₂) & Dry Glassware prep_base 1. Suspend NaH (3 eq.) in anhydrous THF start->prep_base add_nuc 2. Add Alcohol/Phenol (3 eq.) at RT to form Nucleophile prep_base->add_nuc cool 3. Cool Mixture to 0°C add_nuc->cool add_sub 5. Add Substrate Solution Dropwise at 0°C cool->add_sub prep_sub 4. Dissolve Substrate (1 eq.) in anhydrous THF prep_sub->add_sub react 6. Stir at 0°C for 1h (Monitor by TLC) add_sub->react quench 7. Quench with H₂O, Dilute with EtOAc react->quench extract 8. Aqueous Workup (Wash with H₂O, Brine) quench->extract dry 9. Dry Organic Layers (Na₂SO₄) & Concentrate extract->dry purify 10. Purify by Flash Chromatography dry->purify end Pure Benzotriazine Product purify->end

Figure 3: Experimental workflow for benzotriazine synthesis.

Section 4: Data Analysis and Characterization

The successful synthesis of the target compound should yield a solid product. Characterization relies on standard spectroscopic and spectrometric techniques.

Representative Characterization Data

The following data corresponds to the starting material 2-Azido-1-chloro-3-(isocyano(tosyl)methyl)benzene , as reported in the literature.[3][7] This provides a benchmark for researchers synthesizing this key intermediate.

Analysis TypeSpecificationReported Data[3][7]
AppearanceSolidYellow Solid
Melting Point°C129 °C (decomposition)
¹H NMR(400 MHz, CDCl₃), δ in ppm7.80–7.73 (m, 2H), 7.54–7.47 (m, 1H), 7.41 (d, J = 8.0 Hz, 2H), 7.36 (d, J = 7.8 Hz, 1H), 7.29–7.17 (m, 1H), 6.26 (d, J = 2.5 Hz, 1H), 2.50 (s, 3H).
¹³C NMR(101 MHz, CDCl₃), δ in ppm166.3, 147.2, 135.9, 133.3, 130.9, 130.6, 130.4, 130.2, 127.8, 126.9, 122.9, 71.3, 22.0.
HRMS(ESI-TOF) m/z, [M+Na]⁺Calculated for C₁₅H₁₂ClN₄O₂S [M+Na]⁺: 369.0183. Found: 369.0190.

Section 5: Troubleshooting and Scope Expansion

ProblemPossible CauseSuggested Solution
No Reaction Inactive base (NaH exposed to air/moisture). Non-anhydrous solvent.Use fresh NaH from a sealed container. Ensure all solvents are properly dried and transferred via syringe under an inert atmosphere.
Low Yield Incomplete reaction. Degradation of product. Mechanical loss during workup.Increase reaction time at 0 °C and monitor closely by TLC. Ensure the quenching step is not overly exothermic. Be meticulous during the extraction and chromatography steps.
Multiple Products Side reactions due to elevated temperature. Impure starting material.Maintain strict temperature control at 0 °C during addition and reaction. Re-purify the starting 2-azido-1-chloro-3-(isocyano(tosyl)methyl)benzene derivative if its purity is questionable.

The principles outlined here are not limited to azide precursors. This methodology can potentially be extended to other this compound derivatives bearing different ortho-electrophilic groups to access a variety of other important heterocyclic systems, such as indoles (from an ortho-formyl group) or benzofurans (from an ortho-acyl group after conversion to a suitable precursor).

Conclusion

The intramolecular heterocyclization of this compound derivatives is a sophisticated yet highly effective method for constructing valuable benzofused heterocyclic systems. By understanding the fundamental reactivity of the TosMIC moiety and adhering to rigorous, anhydrous reaction conditions, researchers can reliably access complex molecular architectures. The protocol provided for the synthesis of 8-chloro-1,2,3-benzotriazines serves as a robust template that can be adapted for various research and development applications in medicinal chemistry and materials science.

References

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Campo, J., García-Valverde, M., Marcaccini, S., Rojo, M. J., & Torroba, T. (2006). Synthesis of indole derivatives via isocyanides. Organic & Biomolecular Chemistry, 4(5), 757–765. Available from: [Link]

  • Ito, Y., Kobayashi, K., & Saegusa, T. (1979). Synthesis of Indole Derivatives by Cu2O-Catalyzed Cyclization of o-(α-Cyanoalkyl)phenyl Isocyanides and o-[α-(Alkoxycarbonyl)alkyl]phenyl Isocyanides. The Journal of Organic Chemistry, 44(11), 2030-2032. Available from: [Link]

  • Naeimi, H., & Nazifi, Z. (2018). Synthesis of benzofuran derivatives using one-pot multicomponent reaction of isocyanides via ZnO-NRs. Journal of the Iranian Chemical Society, 15, 2457–2464. Available from: [Link]

  • Campo, J., García-Valverde, M., Marcaccini, S., Rojo, M. J., & Torroba, T. (2006). Synthesis of indole derivatives via isocyanides. Organic & Biomolecular Chemistry, 4(5), 757–765. Available from: [Link]

  • Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(19), 14131–14139. Available from: [Link]

  • Wang, X., Chen, J., & Wu, J. (2018). Synthesis of 2,3-Difunctionalized Benzofuran Derivatives through Palladium-Catalyzed Double Isocyanide Insertion Reaction. Organic Letters, 20(12), 3639–3642. Available from: [Link]

  • Bao, L., Liu, Y., Peng, J., Wang, Y., Dong, J., & Liu, Y. (2022). Chemoselective Trimerization of Isocyanides: De Novo Synthesis of 2-Indole-Substituted Quinolines and Pyridines. Organic Letters, 24(1), 159–164. Available from: [Link]

  • Wang, J., Li, Y., Chen, J., Wu, X., & Wu, J. (2023). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 28(1), 35. Available from: [Link]

  • Bao, L., Liu, Y., Peng, J., Wang, Y., Dong, J., & Liu, Y. (2022). Chemoselective Trimerization of Isocyanides: De Novo Synthesis of 2-Indole-Substituted Quinolines and Pyridines. Organic Letters, 24(1), 159–164. Available from: [Link]

  • Vchislo, N. V., Fedoseeva, V. G., & Verochkina, E. A. (2023). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Mini-Reviews in Organic Chemistry, 20(4), 372-393. Available from: [Link]

  • Vchislo, N. V., Fedoseeva, V. G., & Verochkina, E. A. (2023). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Bentham Science. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Tosylmethyl Isocyanide (TosMIC) for Advanced Heterocyclic Synthesis. Retrieved from [Link]

  • Vchislo, N. V., Fedoseeva, V. G., & Verochkina, E. A. (2023). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Mini-Reviews in Organic Chemistry, 20(4), 372-393. Available from: [Link]

  • ResearchGate. (n.d.). Cyclization of tosylmethyl isocyanide (TOSMIC) with various vinyl azides. Retrieved from [Link]

  • Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(19), 14131–14139. Available from: [Link]

  • Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(19), 14131–14139. Available from: [Link]

  • Wei, Y., Lin, S., & Li, Z. (2017). [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. Molecules, 22(7), 1131. Available from: [Link]

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Application Notes & Protocols: Synthesis of Substituted Benzotriazines from 1-Chloro-3-(isocyano(tosyl)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide has been created for researchers, scientists, and professionals in drug development on the synthesis of substituted benzotriazines from 1-Chloro-3-(isocyano(tosyl)methyl)benzene. This document provides detailed application notes and protocols to ensure scientific integrity and logical execution of the synthesis.

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Benzotriazines and Isocyanide-Based Synthesis

The 1,2,3-benzotriazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antifungal, anesthetic, and antihypertensive properties.[1] Notably, derivatives such as tulrampator are in clinical trials for treating cognitive impairments like Alzheimer's disease.[1] Beyond pharmaceuticals, these compounds are utilized as pesticides, dyes, and versatile synthetic intermediates.[1][2]

Traditionally, the synthesis of 1,2,3-benzotriazines has relied on the diazotization of 2-aminobenzamides, a method often requiring harsh acidic conditions and the use of nitrites, which can generate toxic byproducts and undesirable nitrosamine impurities.[1] This guide details a modern, efficient, and milder approach that leverages the unique reactivity of α-tosylmethyl isocyanide (TosMIC) derivatives. The core of this methodology is an intramolecular heterocyclization, which circumvents the need for harsh conditions or metal catalysis, offering a more elegant and potentially safer route to these valuable molecules.[2][3]

This document will focus on the synthesis of substituted benzotriazines starting from this compound, a versatile building block.[4] We will explore the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the necessary safety precautions for handling the involved reagents.

Mechanistic Rationale: The Chemistry Behind the Cyclization

The synthetic strategy hinges on the remarkable properties of the isocyano(tosyl)methyl group attached to the benzene ring.[1][3] The key to this transformation is the acidic α-carbon atom situated between the isocyanide and the tosyl group.[1] The reaction is initiated by deprotonation of this α-carbon using a suitable base.

The proposed mechanism, supported by Density Functional Theory (DFT) calculations for analogous systems, proceeds as follows:[2][3]

  • Deprotonation: A base, such as sodium hydride (NaH), deprotonates the acidic α-carbon of the TosMIC derivative, generating a carbanion.

  • Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic azide group in an intramolecular fashion. This step leads to the formation of a five-membered ring intermediate.

  • Cyclization and Rearrangement: The intermediate undergoes a series of rearrangements, leading to the formation of the benzotriazine ring system.

  • Elimination of the Tosyl Group: The tosyl group, being a good leaving group, is eliminated.

  • Nucleophilic Addition of Alcohol/Phenol: In the presence of an alcohol or phenol, the alkoxide or phenoxide (generated by the base) attacks the C4 position of the benzotriazine intermediate, leading to the final 4-alkoxy- or 4-aryloxy-substituted benzotriazine product.[2][3]

Benzotriazine Synthesis Mechanism cluster_start Starting Material Preparation cluster_reaction Reaction Cascade cluster_end Product Formation Start 1-Azido-2-[isocyano(p-tosyl)methyl]benzene Derivative Deprotonation α-Deprotonation Start->Deprotonation Reacts with Base Base (e.g., NaH) Base->Deprotonation Alcohol Alcohol/Phenol (ROH) Addition Nucleophilic Addition of RO⁻ Alcohol->Addition Provides RO⁻ Attack Intramolecular Nucleophilic Attack Deprotonation->Attack Forms Carbanion Cyclization Cyclization & Rearrangement Attack->Cyclization Elimination Tosyl Group Elimination Cyclization->Elimination Elimination->Addition Product 4-Alkoxy/Aryloxy-substituted Benzotriazine Addition->Product

Caption: Proposed mechanism for benzotriazine synthesis.

Synthesis of the Starting Material: this compound

While the title compound may be commercially available, an understanding of its synthesis is crucial for researchers. The preparation typically involves a two-step process from the corresponding aldehyde.[4][5]

Step 1: Formation of N-((3-chlorophenyl)(tosyl)methyl)formamide This step involves the reaction of 3-chlorobenzaldehyde with formamide and p-toluenesulfinic acid.[5]

Step 2: Dehydration to the Isocyanide The formamide intermediate is then dehydrated using a reagent such as phosphorus oxychloride in the presence of a base like triethylamine to yield the target isocyanide.[3][4][5]

Detailed Protocol for the Synthesis of 4-Alkoxy/Aryloxy-Substituted Benzotriazines

This protocol is adapted from the successful synthesis of analogous compounds and is expected to be effective for the specified starting material, following the necessary precursor step to introduce an azide group ortho to the TosMIC moiety.[2][3] The procedure outlined here assumes the synthesis of the requisite 2-azido-1-chloro-3-(isocyano(tosyl)methyl)benzene precursor.

Materials and Reagents
Reagent/MaterialPuritySupplierNotes
2-Azido-1-chloro-3-(isocyano(tosyl)methyl)benzene>95%SynthesizedStarting material
Sodium Hydride (NaH)60% in oilSigma-AldrichHandle with care, reactive with water
Tetrahydrofuran (THF)AnhydrousAcros OrganicsUse dry solvent
Alcohol or Phenol (e.g., Methanol, Phenol)>99%Fisher ScientificNucleophile
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction
Saturated NaCl solution (Brine)N/ALab preparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)N/ALab preparedFor drying
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography
Experimental Workflow

Experimental_Workflow A 1. Prepare NaH suspension in THF under Argon B 2. Add Alcohol/Phenol at room temperature A->B C 3. Cool the mixture to 0 °C B->C D 4. Add Isocyanide solution in THF dropwise C->D E 5. Stir at 0 °C for 1 hour D->E F 6. Warm to room temperature E->F G 7. Quench with water and dilute with Ethyl Acetate F->G H 8. Separate layers, extract aqueous phase G->H I 9. Wash combined organic layers with brine H->I J 10. Dry over MgSO₄, filter, and concentrate I->J K 11. Purify by flash chromatography J->K L 12. Characterize the final product K->L

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Preparation of the Reaction Vessel: To a dry Schlenk flask under an argon atmosphere, add sodium hydride (3.0 equivalents) and anhydrous THF (to make a 0.2 M solution). Stir the suspension for approximately 5 minutes.

    • Expertise & Experience: Using an inert atmosphere (Argon) is critical as sodium hydride is highly reactive with moisture and air.

  • Formation of the Nucleophile: Add the corresponding alcohol or phenol (3.0 equivalents) to the NaH suspension at room temperature. Stir for 2 minutes to allow for the formation of the sodium alkoxide/phenoxide.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Expertise & Experience: Cooling is necessary to control the exothermic reaction and prevent potential side reactions upon addition of the isocyanide.

  • Addition of the Isocyanide: Slowly add a solution of the 2-azido-1-chloro-3-(isocyano(tosyl)methyl)benzene (1.0 equivalent) in anhydrous THF (to make a 0.04 M solution) to the cooled reaction mixture.

  • Reaction: Stir the resulting mixture at 0 °C for 1 hour.

  • Work-up: After 1 hour, allow the reaction to warm to room temperature. Dilute the mixture with ethyl acetate and quench by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.[2]

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain the pure substituted benzotriazine.[2]

Data Presentation and Characterization

The following table provides expected yields for various nucleophiles based on analogous reactions.[3]

EntryNucleophile (Alcohol/Phenol)Expected Yield (%)
1Methanol85-95
2Ethanol80-90
3Phenol75-85
4tert-Butanol40-50

Characterization: The structure and purity of the synthesized benzotriazines should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of the substituents.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: To assess the purity of the solid products.

Safety Precautions

Working with TosMIC derivatives and other reagents in this synthesis requires strict adherence to safety protocols.

  • Tosylmethyl Isocyanide Derivatives: These compounds are hazardous if inhaled or ingested and may cause allergic reactions or respiratory difficulties.[6][7] They are also suspected of causing reproductive toxicity.[6][7] Always handle these compounds in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, at all times.[8][9]

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle it under an inert atmosphere and away from any sources of moisture.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly toxic and corrosive.[5] Handle it with extreme care in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Inactive NaH due to moisture exposure.Use a fresh bottle of NaH or wash the NaH with dry hexanes to remove the mineral oil and any surface hydroxides.
Degradation of the isocyanide starting material.Store the isocyanide at low temperatures and protect it from light. Check purity by NMR before use.
Multiple Products Reaction temperature was too high.Maintain the reaction temperature at 0 °C during the addition and initial reaction phase.
Presence of water in the reaction.Ensure all glassware is oven-dried and solvents are anhydrous.
Incomplete Reaction Insufficient amount of base or nucleophile.Use the recommended stoichiometry (3.0 equivalents of base and nucleophile).
Short reaction time.Monitor the reaction by TLC. If the starting material is still present after 1 hour, consider extending the time.

References

  • Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14131–14139. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]

  • Ziarani, G. M., Ghasemzadeh, M. A., & Badiei, A. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. [Link]

  • Shi, F., & Deng, G.-J. (2013). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 15(1), 188-191. [Link]

  • Chavda, V., Chudasama, K., & Patel, S. (2009). Development of novel benzotriazines for drug discovery. Expert Opinion on Drug Discovery, 4(1), 33-49. [Link]

  • ACS Publications. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. [Link]

  • World Journal of Pharmaceutical Research. (2025). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. [Link]

  • Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. [Link]

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Application Note & Protocol: Streamlined Synthesis of 1,4,5-Trisubstituted Imidazoles via the Van Leusen Three-Component Reaction Using Aryl-Substituted TosMIC Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous pharmaceuticals and functional materials.[1][2][3] The Van Leusen imidazole synthesis offers a robust and versatile method for constructing this heterocyclic system.[1][4] This application note provides a detailed protocol and technical guide for the one-pot, three-component synthesis of 1,4,5-trisubstituted imidazoles utilizing an aryl-substituted tosylmethyl isocyanide (TosMIC) reagent, specifically 1-Chloro-3-(isocyano(tosyl)methyl)benzene. We will explore the underlying mechanism, provide a step-by-step experimental workflow, and discuss the causality behind key procedural choices to ensure reproducible and high-yield outcomes for researchers in drug discovery and organic synthesis.

Introduction and Scientific Principle

The synthesis of substituted imidazoles is of paramount importance for the development of new therapeutic agents.[1][5] The Van Leusen Three-Component Reaction (vL-3CR) is a highly efficient convergent strategy that combines an aldehyde, a primary amine, and a tosylmethyl isocyanide (TosMIC) derivative to generate 1,4,5-trisubstituted imidazoles.[2][4][6] This method is prized for its operational simplicity, mild reaction conditions, and broad substrate scope.[6]

The key reagent, this compound, is a specialized derivative of TosMIC. TosMIC reagents are uniquely functionalized building blocks containing:

  • An isocyanide carbon , which is nucleophilic and participates in cycloadditions.[4]

  • An acidic α-carbon (the methylene group), readily deprotonated under basic conditions.[6][7]

  • A tosyl (p-toluenesulfonyl) group , which enhances the acidity of the α-carbon and serves as an excellent leaving group during the final aromatization step.[7][8]

The reaction proceeds through the in situ formation of an aldimine from the aldehyde and amine. The deprotonated TosMIC reagent then undergoes a stepwise cycloaddition with the imine, followed by elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring.[2][4] A significant advantage of this one-pot protocol is that the water generated during imine formation does not typically interfere with the subsequent steps, obviating the need for drying agents.[4]

Reaction Mechanism

The authoritative mechanism for the vL-3CR involves a sequence of well-defined steps, ensuring predictable regiochemistry in the final product.[2][4]

  • Imine Formation: The reaction initiates with the condensation of a primary amine (R¹-NH₂) and an aldehyde (R²-CHO) to form an aldimine in situ.

  • TosMIC Deprotonation: A mild base, such as potassium carbonate (K₂CO₃), deprotonates the acidic methylene carbon of the this compound.

  • Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbon of the imine's C=N double bond.

  • Cyclization: An intramolecular cyclization occurs, where the isocyanide nitrogen attacks the carbon atom formerly of the aldehyde, forming a five-membered imidazoline intermediate (a 4-tosyl-2-imidazoline).[4][7]

  • Aromatization: The process concludes with the base-assisted elimination of the tosyl group as p-toluenesulfinic acid, driving the reaction towards the stable, aromatic imidazole product.[4][5]

Van_Leusen_Mechanism Figure 1: Reaction Mechanism of the vL-3CR cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1_NH2 Primary Amine (R¹-NH₂) Imine Imine (in situ) R¹-N=CH-R² R1_NH2->Imine Condensation (-H₂O) R2_CHO Aldehyde (R²-CHO) R2_CHO->Imine Condensation (-H₂O) TosMIC 1-Chloro-3-(isocyano (tosyl)methyl)benzene Anion TosMIC Anion TosMIC->Anion Deprotonation (Base) Adduct Nucleophilic Adduct Imine->Adduct Nucleophilic Attack Anion->Adduct Nucleophilic Attack Imidazoline Imidazoline Intermediate Adduct->Imidazoline 5-endo-dig Cyclization Imidazole 1,4,5-Trisubstituted Imidazole Imidazoline->Imidazole Elimination of Tos-H

Caption: Figure 1: Reaction Mechanism of the vL-3CR.

Experimental Protocol

This protocol describes a general, one-pot procedure for synthesizing a 1,4,5-trisubstituted imidazole from an aldehyde, a primary amine, and this compound.

Materials and Equipment
  • Reagents:

    • Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

    • Primary Amine (e.g., Benzylamine, 1.0 equiv)

    • This compound (1.0 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

    • Methanol (MeOH) or Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Chloride (brine)

    • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser (if heating is required)

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

Safety Precautions
  • Isocyanides: Isocyanides are malodorous and potentially toxic. Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Methanol and DMF are flammable and toxic. Avoid inhalation and skin contact.

  • Base: Anhydrous potassium carbonate is a mild irritant. Avoid creating dust.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add the aldehyde (1.0 mmol, 1.0 equiv) and the primary amine (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous methanol (5-10 mL).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the in situ formation of the imine.[4] The progress can be monitored by Thin Layer Chromatography (TLC), though this is often unnecessary.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture, followed by anhydrous potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv). The base is critical for deprotonating the TosMIC reagent, initiating the cycloaddition.[2][6]

  • Reaction: Stir the suspension at room temperature or heat to reflux (typically 40-65 °C) for 4-12 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers using a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4,5-trisubstituted imidazole.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup (Flask, N₂ Atmosphere) B 2. Add Aldehyde & Amine in Anhydrous Solvent A->B C 3. Stir for 30-60 min (In Situ Imine Formation) B->C D 4. Add TosMIC Reagent & K₂CO₃ Base C->D E 5. React for 4-12h (Monitor by TLC) D->E F 6. Aqueous Work-up (EtOAc/Water Extraction) E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purification (Column Chromatography) G->H I 9. Pure Imidazole Product (Characterization) H->I

Caption: Figure 2: Experimental Workflow.

Data and Expected Results

The versatility of the vL-3CR allows for the synthesis of a diverse library of imidazoles. The yields are generally moderate to high, depending on the steric and electronic properties of the aldehyde and amine substrates.

EntryAldehyde (R²)Amine (R¹)Product (1-R¹, 4-(3-chlorophenyl), 5-R²)Typical Yield
1BenzaldehydeBenzylamine1-Benzyl-4-(3-chlorophenyl)-5-phenylimidazole75-85%
24-MethoxybenzaldehydeCyclohexylamine1-Cyclohexyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazole70-80%
3Furan-2-carbaldehydeAllylamine1-Allyl-4-(3-chlorophenyl)-5-(furan-2-yl)imidazole65-75%
4IsovaleraldehydePhenethylamine1-Phenethyl-4-(3-chlorophenyl)-5-isobutylimidazole60-70%

Table 1: Representative examples of imidazoles synthesized using the described protocol. Yields are estimates based on literature for similar transformations and may vary.

Troubleshooting

  • Low Yield:

    • Cause: Inefficient imine formation or steric hindrance.

    • Solution: Consider pre-forming the imine by heating the aldehyde and amine together with a Dean-Stark trap before adding the TosMIC reagent. For sterically hindered substrates, longer reaction times or higher temperatures may be required.

  • Formation of Oxazole Byproduct:

    • Cause: If the imine formation is slow or incomplete, the TosMIC reagent can react directly with the aldehyde, leading to an oxazole.[4]

    • Solution: Ensure a slight excess of the amine or allow for a longer imine formation time before adding the TosMIC reagent. Running the reaction in a non-protic solvent like DMF can sometimes favor the imidazole pathway.

  • Incomplete Reaction:

    • Cause: Insufficient base or inactive reagents.

    • Solution: Use freshly dried, anhydrous K₂CO₃. Ensure solvents are anhydrous. Confirm the purity of the starting materials.

Conclusion

The Van Leusen Three-Component Reaction using this compound is a powerful and highly reliable method for the one-pot synthesis of structurally diverse 1,4,5-trisubstituted imidazoles. By understanding the underlying mechanism and following this detailed protocol, researchers can efficiently generate valuable heterocyclic compounds for applications in drug discovery, catalysis, and materials science. The operational simplicity and broad functional group tolerance make this reaction an indispensable tool in modern organic synthesis.[6]

References

  • Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]

  • Ma, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]

  • Krasavin, M., et al. (2018). One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction from 2-Functionally Substituted 2-Alkenals, Amines, and p-Tosylmethylisocyanide. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 651-655. [Link]

  • The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. TSI Journals. [Link]

  • Ma, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Semantic Scholar. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516-1524. [Link]

  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Ugi Combi. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Van Leusen Reaction. Organic Chemistry Portal. [Link]

Sources

Navigating the Reactive Landscape of 1-Chloro-3-(isocyano(tosyl)methyl)benzene: A Detailed Guide to Base Selection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the realm of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. Aryl-substituted α-(tosyl)methyl isocyanides have emerged as powerful synthons, prized for their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Among these, 1-Chloro-3-(isocyano(tosyl)methyl)benzene stands out as a particularly valuable building block. Its unique trifecta of functional groups—a reactive isocyano moiety, an acidic α-proton, and a versatile chlorophenyl ring—opens doors to a diverse array of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and materials science.

This comprehensive application note serves as an in-depth guide for researchers, scientists, and drug development professionals on the critical aspect of base selection in reactions involving this compound. Moving beyond a mere recitation of protocols, we will delve into the underlying principles that govern the reactivity of this substrate, providing a framework for rational base selection to achieve desired synthetic outcomes while minimizing side reactions.

The Heart of the Matter: Understanding the Reactivity of this compound

The reactivity of this compound is dominated by the interplay of its three key functional components:

  • The Acidic α-Proton: The proton positioned between the electron-withdrawing isocyano (-NC) and tosyl (-SO₂Tol) groups exhibits significant acidity. This acidity is the linchpin of its utility, as deprotonation by a suitable base generates a stabilized carbanion. This nucleophilic intermediate is the primary reactive species in most of its synthetic applications.

  • The Isocyano Group: This functional group is a versatile participant in cyclization reactions, most notably in the formation of five-membered heterocycles like oxazoles and imidazoles. Its unique electronic structure allows it to act as a "two-atom" synthon in these transformations.

  • The Tosyl Group: The p-toluenesulfonyl (tosyl) group serves two crucial roles. Firstly, its strong electron-withdrawing nature enhances the acidity of the α-proton. Secondly, it is an excellent leaving group, facilitating the final aromatization step in many heterocyclic syntheses, such as the renowned Van Leusen oxazole synthesis.[1][2]

  • The 3-Chlorophenyl Substituent: The chloro-substituent on the benzene ring offers a handle for further functionalization through cross-coupling reactions, allowing for the introduction of additional diversity into the final products. While it is an electron-withdrawing group, its electronic effect on the acidity of the α-proton is generally considered less significant than that of the directly attached isocyano and tosyl groups.

The central paradigm of reactions involving this substrate is the base-mediated deprotonation to form a tosylmethyl isocyanide anion, which then engages with an electrophile. The choice of base is therefore not a trivial matter; it dictates the efficiency of anion formation, the compatibility with other functional groups, and the overall success of the reaction.

A Strategic Choice: The Principles of Base Selection

The selection of an appropriate base is a critical parameter that can profoundly influence the outcome of reactions with this compound. The primary consideration is the pKa of the base's conjugate acid, which should be sufficiently high to effectively deprotonate the α-proton of the substrate. The pKa of the α-proton in tosylmethyl isocyanide (TosMIC) is approximately 14 in DMSO, providing a useful benchmark.[3]

Here, we dissect the key factors to consider when choosing a base:

  • Base Strength (pKa): A fundamental principle is that the pKa of the base's conjugate acid should be significantly higher than the pKa of the α-proton of the substrate to ensure complete and rapid deprotonation. However, an overly strong base can lead to undesired side reactions.

  • Steric Hindrance: The steric bulk of the base can influence the regioselectivity of deprotonation in more complex substrates and can also affect the rate of the reaction.

  • Solubility and Counterion Effects: The solubility of the base in the chosen reaction solvent is crucial for a homogeneous reaction mixture. The nature of the counterion (e.g., Li⁺, Na⁺, K⁺) can also influence the aggregation state and reactivity of the resulting carbanion.

  • Reaction Temperature: The reactivity of many strong bases necessitates low-temperature conditions to control the reaction and prevent decomposition of the starting material or product.

  • Compatibility with Other Functional Groups: The chosen base should not react with other functional groups present in the substrate or the electrophile. For instance, strongly nucleophilic bases may not be suitable for reactions with electrophiles that are sensitive to nucleophilic attack.

Visualizing the Decision Process: A Workflow for Base Selection

To aid in the rational selection of a base, the following workflow can be employed:

Caption: A decision-making workflow for selecting an appropriate base.

Comparative Analysis of Common Bases for Reactions with this compound

The following table provides a comparative overview of commonly used bases, their approximate pKa values (of the conjugate acid), and their suitability for reactions involving this compound.

BaseAbbreviationApprox. pKa (Conjugate Acid)Typical SolventsKey Considerations
Potassium CarbonateK₂CO₃10.3Methanol, Ethanol, DMFMild, inexpensive, and suitable for sensitive electrophiles. Often requires elevated temperatures for efficient reaction.
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU13.5 (in MeCN)Acetonitrile, THF, DCMStrong, non-nucleophilic organic base. Good solubility in organic solvents.
Sodium HydrideNaH~36THF, DMFStrong, non-nucleophilic base. Heterogeneous reactions can sometimes be slow. Requires careful handling.
Potassium tert-Butoxidet-BuOK~19 (in DMSO)THF, t-BuOH, DMSOStrong, sterically hindered, non-nucleophilic base. Very effective for deprotonation.
n-Butyllithiumn-BuLi~50THF, HexanesVery strong, nucleophilic base. Requires low temperatures (-78 °C) and inert atmosphere. Can act as a nucleophile itself.
Lithium DiisopropylamideLDA~36 (in THF)THF, HexanesVery strong, sterically hindered, non-nucleophilic base. Ideal for kinetic deprotonation at low temperatures.

Application Protocols: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a cornerstone application of tosylmethyl isocyanide derivatives, providing a straightforward route to 5-substituted oxazoles.[4][5] The reaction proceeds via the base-mediated deprotonation of the TosMIC derivative, followed by addition to an aldehyde, cyclization, and subsequent elimination of p-toluenesulfinic acid.

Protocol 1: Mild Conditions using Potassium Carbonate

This protocol is suitable for a wide range of aldehydes and is often the first choice due to its operational simplicity and mild conditions.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) and the desired aldehyde (1.1 eq.) in methanol (0.2 M) is added potassium carbonate (2.5 eq.).

  • The reaction mixture is stirred at reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-(3-chlorophenyl)oxazole derivative.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base is chosen to minimize potential side reactions with sensitive aldehydes. The higher reaction temperature is necessary to achieve a sufficient rate of deprotonation.

  • Methanol: Serves as a polar protic solvent that can solvate the ionic intermediates.

  • Excess Aldehyde and Base: A slight excess of the aldehyde and a larger excess of the base are used to drive the reaction to completion.

Protocol 2: Enhanced Reactivity with Potassium tert-Butoxide

For less reactive aldehydes or when faster reaction times are desired, a stronger base such as potassium tert-butoxide is employed.

Step-by-Step Methodology:

  • A solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Potassium tert-butoxide (1.2 eq.) is added portion-wise, and the mixture is stirred for 15-30 minutes at 0 °C.

  • A solution of the aldehyde (1.1 eq.) in anhydrous THF is then added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated as described in Protocol 1.

  • Purification is achieved via column chromatography.

Causality Behind Experimental Choices:

  • Potassium tert-Butoxide: A strong, non-nucleophilic base that ensures rapid and complete deprotonation of the substrate, even at lower temperatures.

  • Anhydrous THF and Inert Atmosphere: Necessary to prevent quenching of the strong base and the reactive carbanion intermediate by moisture.

  • Low Temperature: Helps to control the exothermic deprotonation step and minimize potential side reactions.

Visualizing the Mechanism: The Van Leusen Oxazole Synthesis

Caption: The mechanism of the Van Leusen oxazole synthesis.

Troubleshooting and Side Reactions

Even with careful base selection, side reactions can occur. Here are some common issues and their potential solutions:

  • Low Yield:

    • Incomplete Deprotonation: The chosen base may not be strong enough. Consider switching to a stronger base or increasing the reaction temperature.

    • Decomposition: The starting material or product may be unstable under the reaction conditions. Try using a milder base and lower reaction temperatures.

  • Formation of Byproducts:

    • Cannizzaro-type reactions of aldehydes: This can be an issue with strong bases and aldehydes lacking α-protons. Using milder bases or inverse addition (adding the base to a solution of the substrate and aldehyde) can mitigate this.

    • Reaction of the base with the electrophile: Strongly nucleophilic bases like n-BuLi can add to carbonyl compounds. Use a non-nucleophilic base like LDA or NaH.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. The key to unlocking its full synthetic potential lies in the judicious selection of the base. By understanding the principles of acidity, base strength, and reaction kinetics, researchers can rationally design their experiments to achieve high yields of the desired products. This guide provides a foundational understanding and practical protocols to empower scientists in their pursuit of novel molecular entities for drug discovery and beyond.

References

  • van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. Chemistry of Sulfonylmethyl Isocyanides. 12. Base-Induced Cycloaddition of Sulfonylmethyl Isocyanides to Carbon,Nitrogen Double Bonds. Synthesis of 1,5-Disubstituted and 1,4,5-Trisubstituted Imidazoles from Aldimines. J. Org. Chem.1977 , 42 (7), 1153–1159.

  • Organic Chemistry Portal. Van Leusen Reaction. [Link]

  • Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. J. Org. Chem.2000 , 65 (5), 1516–1524.

  • van Leusen, A. M.; Siderius, H.; Hoogenboom, B. E.; van Leusen, D. A New and Simple Synthesis of Oxazoles from Aldehydes and Tosylmethylisocyanide. Tetrahedron Lett.1972, 13 (52), 5337-5340.
  • Kulkarni, B. A.; Ganesan, A. Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Lett.1999 , 40 (31), 5637-5638.

  • Zheng, X.; Liu, W.; Zhang, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25 (6), 1393.

  • Shaikh, I. R.; Johnson, C. R. Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. Front. Chem.2019 , 7, 441.

  • Lechel, T.; et al. A novel oxazole-functionalization of pyrimidine derivatives. Tetrahedron2019, 75(32), 4289-4295.
  • Varsal Chemical. TosMIC Whitepaper. [Link]

  • Bordwell pKa Table (Acidity in DMSO). [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Maqueda-Zelaya, F.; Aceña, J. L.; Merino, E.; Sucunza, D.; Vaquero, J. J. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. J. Org. Chem.2023 , 88 (20), 14467–14477.

  • University of Wisconsin-Madison, Department of Chemistry. pKa's of Inorganic and Oxo-Acids. [Link]

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Application Notes & Protocols: Probing Solvent Effects on the Reactivity of 1-Chloro-3-(isocyano(tosyl)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

1-Chloro-3-(isocyano(tosyl)methyl)benzene is a richly functionalized organic molecule poised for a significant role in synthetic and medicinal chemistry. As a derivative of the well-established tosylmethyl isocyanide (TosMIC), it features a unique combination of reactive centers: an isocyano group, an acidic α-carbon, and a tosyl group, all attached to a substituted benzene ring.[1][2] This arrangement offers a powerful toolkit for the construction of complex molecular architectures, including heterocycles, which are prevalent in pharmacologically active compounds.[1][3] The reactivity of this molecule is intrinsically linked to the surrounding solvent environment. A judicious choice of solvent can steer a reaction towards a desired outcome, enhance reaction rates, and even determine the reaction mechanism. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and harness solvent effects in reactions involving this compound.

The Molecular Landscape: Understanding the Reactive Sites

The synthetic versatility of this compound stems from the interplay of its functional groups:

  • The Isocyano Group (-N≡C): This functionality is the cornerstone of multicomponent reactions like the Passerini and Ugi reactions.[4][5][6] It can also participate in cycloadditions and acts as a nucleophile through its carbon atom.

  • The Acidic α-Carbon: Positioned between the electron-withdrawing isocyano and tosyl groups, the α-carbon is readily deprotonated by a base to form a stabilized carbanion.[2][7] This nucleophilic center is pivotal for alkylation and condensation reactions.

  • The Tosyl Group (-SO₂C₆H₄CH₃): An excellent leaving group, the tosyl moiety facilitates the formation of new bonds at the α-carbon and is crucial in the final aromatization step of many heterocyclic syntheses, such as the van Leusen imidazole synthesis.[1][2]

  • The Chlorinated Benzene Ring: The chloro-substituted phenyl ring modifies the electronic properties of the core structure and provides a handle for further functionalization, for example, through cross-coupling reactions.

The Role of the Solvent: More Than Just a Medium

The solvent is not a passive bystander in the reactions of this compound. It actively influences the reaction pathway by:

  • Solvating Reactants and Intermediates: Polar solvents can stabilize charged intermediates, such as carbocations or carbanions, thereby lowering the activation energy and accelerating the reaction.[8][9]

  • Influencing Nucleophilicity and Basicity: The nature of the solvent can modulate the strength of nucleophiles and bases. For instance, polar protic solvents can hydrogen-bond with nucleophiles, potentially reducing their reactivity.[9]

  • Determining Reaction Mechanisms: The choice between polar protic, polar aprotic, and nonpolar solvents can favor one reaction mechanism over another (e.g., Sₙ1 vs. Sₙ2).[8][10] For multicomponent reactions, solvent polarity is a key determinant of the reaction pathway.[5][6]

The following diagram illustrates the key considerations when selecting a solvent for a reaction involving this compound.

G cluster_0 Solvent Selection Strategy A Define Reaction Type B Consider Reaction Mechanism A->B e.g., Cycloaddition, Condensation D Screen Solvent Library B->D Polar vs. Nonpolar Protic vs. Aprotic C Analyze Solute Properties C->D Solubility of Reactants & Reagents E Optimize Reaction Conditions D->E Temperature, Concentration, Time F Characterize Outcome E->F Yield, Purity, Selectivity

Caption: A logical workflow for systematic solvent screening.

Application Protocol: Investigating Solvent Effects on a van Leusen-type Imidazole Synthesis

A powerful application of TosMIC and its derivatives is the van Leusen three-component reaction (vL-3CR) to synthesize 1,4,5-trisubstituted imidazoles.[1] This protocol outlines a systematic approach to screen various solvents for the reaction between this compound, an aldehyde, and a primary amine.

Reaction Scheme:
Materials:
  • This compound

  • Benzaldehyde (as a model aldehyde)

  • Benzylamine (as a model primary amine)

  • Potassium carbonate (K₂CO₃) (as the base)

  • Anhydrous solvents:

    • Polar Aprotic: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM)

    • Polar Protic: Methanol (MeOH), Ethanol (EtOH)

    • Nonpolar: Toluene

  • Reaction vials/flasks

  • Stirring apparatus

  • Temperature control system

  • Analytical instruments for reaction monitoring and product characterization (TLC, LC-MS, NMR)

Experimental Protocol:
  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of this compound in a suitable solvent (e.g., THF).

    • Prepare a 0.5 M stock solution of benzaldehyde in the same solvent.

    • Prepare a 0.5 M stock solution of benzylamine in the same solvent.

  • Reaction Setup:

    • In a series of reaction vials, add 1.5 equivalents of potassium carbonate to each.

    • To each vial, add 1 mL of the respective screening solvent.

    • Add 200 µL (0.1 mmol) of the this compound stock solution to each vial.

    • Add 220 µL (0.11 mmol, 1.1 eq) of the benzaldehyde stock solution to each vial.

    • Add 240 µL (0.12 mmol, 1.2 eq) of the benzylamine stock solution to each vial.

    • Seal the vials and commence stirring at room temperature (or a pre-determined temperature, e.g., 50 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For TLC analysis, spot an aliquot of the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., hexane:ethyl acetate). Visualize the spots under UV light.

    • For LC-MS analysis, dilute a small aliquot of the reaction mixture and inject it into the instrument to determine the consumption of starting materials and the formation of the product.

  • Work-up and Analysis:

    • After 24 hours (or upon completion), quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Determine the crude yield and purity. If necessary, purify the product by column chromatography.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

The following diagram outlines the experimental workflow for the solvent screening protocol.

G A Prepare Reactant Stock Solutions B Dispense Base & Solvents into Reaction Vials A->B C Add Reactants to Vials (t=0) B->C D Incubate at Controlled Temperature with Stirring C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Quench, Work-up & Isolate Product E->F G Analyze Yield & Purity (NMR, HRMS) F->G

Caption: Workflow for the solvent screening experiment.

Data Presentation and Interpretation:

The results of the solvent screening can be summarized in a table for easy comparison.

SolventDielectric Constant (ε)[11][12]Dipole Moment (μ, D)[11]Reaction Time (h)Yield (%)Purity (%)
DMF36.73.82492>95
MeCN37.53.92885>95
THF7.61.75246590
DCM8.91.601278>95
MeOH32.71.70688>95
EtOH24.61.69882>95
Toluene2.40.36>24<10-

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.

Interpretation of Expected Results:

  • Polar Aprotic Solvents (DMF, MeCN): These solvents are expected to perform well in the van Leusen imidazole synthesis.[1] Their high polarity can stabilize the charged intermediates in the reaction mechanism, leading to faster reaction rates and higher yields. DMF is often an excellent choice for this type of reaction due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[1]

  • Polar Protic Solvents (MeOH, EtOH): These solvents can also be effective.[1] They can participate in hydrogen bonding, which may influence the reaction rate. In some cases, protic solvents can accelerate reactions by stabilizing transition states.

  • Less Polar and Nonpolar Solvents (THF, DCM, Toluene): Reactions in these solvents are generally expected to be slower. The lower polarity may not be sufficient to effectively stabilize the charged intermediates, leading to lower yields. In a nonpolar solvent like toluene, the reaction may not proceed to a significant extent.

Conclusion and Future Directions

The choice of solvent is a critical parameter in harnessing the synthetic potential of this compound. A systematic screening approach, as outlined in this guide, allows researchers to identify the optimal conditions for their desired transformation. The insights gained from such studies can be applied to a wide range of reactions, including other multicomponent reactions, cycloadditions, and nucleophilic substitutions involving this versatile building block. Further investigations could explore the effects of solvent mixtures, temperature, and different bases to fine-tune the reaction conditions for specific applications in drug discovery and materials science.

References

  • Isonitrile Chemistry, Volume 2. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Available at: [Link]

  • Varsal Chemical. TosMIC Whitepaper. Available at: [Link]

  • Wikipedia. TosMIC. Available at: [Link]

  • Doménech-Carbó, A., et al. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. The Journal of Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2019). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dielectric constant. Available at: [Link]

  • Baran, P.S. The Biginelli and Related (Passerini and Ugi) Reactions. The Scripps Research Institute. Available at: [Link]

  • Sisko, J., et al. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. Available at: [Link]

  • NCERT. Haloalkanes and Haloarenes. Available at: [Link]

  • Wypych, G. (Ed.). (2019). Handbook of Solvents (3rd ed.). ChemTec Publishing.
  • Dömling, A. (2002). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 102(10), 3535-3575. Available at: [Link]

  • Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. Available at: [Link]

  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13247-13271. Available at: [Link]

  • Elsevier. Handbook of Solvents, Volume 1 - 4th Edition. Available at: [Link]

  • Chemtec Publishing. Handbook of Solvents - 3rd Edition, Volume 1, Properties. Available at: [Link]

  • DOKUMEN.PUB. Handbook of solvents [3rd edition]. Available at: [Link]

  • ResearchGate. Handbook of organic solvent properties. Available at: [Link]

  • YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. Available at: [Link]

  • ResearchGate. Dielectric constants and dipole moment of seven solvents. Available at: [Link]

  • National Institute of Standards and Technology. Table of dielectric constants of pure liquids. Available at: [Link]

  • ResearchGate. Effect of solvent properties on reaction of isocyanates with mercaptans. Available at: [Link]

  • Quora. What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. Available at: [Link]

  • ResearchGate. The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Available at: [Link]

  • Bentham Science Publishers. (2014). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. Current Organic Chemistry, 18(5), 635-660. Available at: [Link]

  • ACS Publications. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9304-9359. Available at: [Link]

  • RSC Publishing. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6756-6766. Available at: [Link]

  • RSC Publishing. (2021). Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. Organic & Biomolecular Chemistry, 19(15), 3375-3383. Available at: [Link]

  • ResearchGate. Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols. Available at: [Link]

  • MDPI. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Molecules, 28(18), 6688. Available at: [Link]

  • Drug Discovery Pro. (2024). Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method. Available at: [Link]

Sources

Catalytic methods for functionalizing 1-Chloro-3-(isocyano(tosyl)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches to gather information on catalytic functionalization of 1-Chloro-3-(isocyano(tosyl)methyl)benzene. My focus is identifying relevant reactions and catalysts. I'm hoping to develop a strong knowledge base to proceed from.

Refining Search Strategies

I'm now expanding my Google searches, focusing on specific catalytic systems and reaction types for functionalizing the target compound. Analyzing initial results has helped me refine search terms, looking for well-documented methods, catalysts, and reaction mechanisms. I'll synthesize this data to structure the application notes, starting with an introduction to the substrate and its applications.

Planning Data Structuring

I'm now planning how to structure the application notes. I'll start with focused Google searches to build a knowledge base on catalytic functionalization. Then, I will focus on analyzing and synthesizing the search results for the catalytic methods. I intend to build the document logically, beginning with the substrate and its applications. I'll describe the chemical principles and rationale. I will also develop step-by-step protocols.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1-Chloro-3-(isocyano(tosyl)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Chloro-3-(isocyano(tosyl)methyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges encountered during its application in multicomponent reactions, providing in-depth, field-proven insights to enhance your experimental success.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section tackles the most frequent and challenging issues observed during reactions involving this compound, a potent α-tosylmethyl isocyanide (TosMIC) derivative.[1] Our approach is to diagnose the root cause and provide actionable, scientifically-grounded solutions.

Issue 1: Consistently Low or No Product Yield

Question: My multicomponent reaction (e.g., Ugi or Passerini) using this compound is resulting in disappointingly low yields or failing completely. What are the likely causes and how can I systematically troubleshoot this?

Answer: Low yields in isocyanide-based multicomponent reactions (IMCRs) are a common hurdle.[2][3] The issue often stems from a combination of factors related to reagent stability, reaction setup, and the specific substrates used. Let's break down the potential culprits and their solutions.

The core reactivity of this compound lies in the interplay between the nucleophilic/electrophilic isocyanide carbon, the acidic α-proton, and the tosyl as a leaving group.[1][4] This delicate balance can be easily disrupted.

  • Reagent Integrity: Isocyanides, particularly functionalized ones, can be sensitive to moisture and acidic conditions, leading to degradation. The starting formamide precursor's purity is also critical for a successful dehydration step during the isocyanide synthesis.[5][6]

  • Reaction Conditions: IMCRs can be sensitive to solvent polarity, temperature, and reactant concentrations.[2][7] For instance, the Passerini reaction mechanism can shift from a concerted to an ionic pathway depending on the solvent, affecting reaction rates and outcomes.[7][8]

  • Deprotonation Inefficiency: The initial deprotonation of the α-carbon is a crucial step in many TosMIC-based reactions.[4][9] Incomplete deprotonation can lead to unreacted starting material or side reactions.

  • Steric Hindrance: Bulky substituents on your aldehyde, ketone, or amine can significantly slow down the reaction rate.

Protocol 1: Systematic Yield Optimization

  • Verify Reagent Quality:

    • Isocyanide: If synthesized in-house, confirm purity via ¹H NMR. Isocyanides are known to be challenging to produce and handle.[5] If purchased, use it promptly upon opening. Store under an inert atmosphere (Argon or Nitrogen) at the recommended temperature.

    • Solvents: Use anhydrous solvents. Moisture can hydrolyze the isocyanide or interfere with intermediate steps.

    • Other Reactants: Ensure the aldehyde/ketone, amine, and carboxylic acid are pure and free of contaminants that could quench intermediates.

  • Optimize Reaction Conditions:

    • Solvent Choice: Reactions are typically run in methanol or 2,2-2-trifluoroethanol.[10] If yields are low, consider screening other aprotic polar solvents like THF or acetonitrile.

    • Temperature Control: While many Ugi/Passerini reactions proceed at room temperature, gentle heating (40-50 °C) or microwave irradiation can sometimes accelerate slow reactions.[2] Conversely, for highly reactive starting materials, cooling to 0 °C may be necessary to minimize side product formation.[6][11]

    • Concentration: IMCRs often benefit from high reactant concentrations to favor the desired multicomponent pathway over bimolecular side reactions.[10]

  • Review Stoichiometry and Order of Addition:

    • Pre-formation of Imines (Ugi Reaction): For the Ugi reaction, pre-stirring the aldehyde/ketone and amine for 30-60 minutes before adding the isocyanide and carboxylic acid can improve the yield by ensuring efficient formation of the imine intermediate.[10]

    • Base Addition (for other TosMIC reactions): In reactions requiring deprotonation of the α-carbon, ensure the base is strong enough (e.g., NaH, K₂CO₃) and added under anhydrous conditions. The slow addition of the deprotonated TosMIC solution to the other reactants can sometimes prevent side reactions.[12]

ParameterStandard ConditionOptimization Strategy 1Optimization Strategy 2Rationale
Solvent Methanol2,2,2-Trifluoroethanol (TFE)Acetonitrile (ACN)TFE can stabilize charged intermediates; ACN is a polar aprotic alternative.
Temperature Room Temp (25 °C)0 °C50 °C or MicrowaveControl exotherms and side reactions at low temp; accelerate slow reactions at high temp.[2]
Concentration 0.1 M0.5 M - 1.0 MN/AHigh concentration favors the multi-component pathway.[10]
Order of Addition (Ugi) All at once(Aldehyde + Amine) pre-mix 30 min, then add Isocyanide + AcidN/AMaximizes imine formation before isocyanide addition.[10]
Issue 2: Significant Side Product Formation

Question: My reaction produces a complex mixture of products, and isolating the desired compound is difficult. How can I identify and suppress the formation of these impurities?

Answer: Side product formation is often a result of competing reaction pathways. The unique structure of this compound offers multiple reactive sites, which, if not controlled, can lead to undesired products.

  • Passerini Reaction as a Side Product in Ugi Reactions: The Ugi four-component reaction can have a competing Passerini three-component reaction if the imine formation is slow or incomplete.[3] The isocyanide can react directly with the aldehyde/ketone and the carboxylic acid.

    • Solution: As mentioned previously, pre-forming the imine by mixing the amine and carbonyl component before adding the other reactants is highly effective. Using a Lewis acid like TiCl₄ can also facilitate imine formation.[10]

  • Hydrolysis of Isocyanide: The presence of water can lead to the hydrolysis of the isocyanide back to its corresponding N-formyl amine precursor.

    • Solution: Rigorously use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.

  • Homopolymerization/Dimerization: At high concentrations or temperatures, isocyanides can sometimes polymerize. For TosMIC specifically, self-condensation can occur.

    • Solution: Maintain controlled temperatures and consider adding the isocyanide solution slowly to the reaction mixture to keep its instantaneous concentration low.

  • Electrophilic Aromatic Substitution (EAS) on the Benzene Ring: The chloro and isocyano(tosyl)methyl groups are deactivating, but under certain conditions, side reactions on the aromatic ring could occur. The chloro group is an ortho-, para-director, while the meta-directing isocyano(tosyl)methyl group is more strongly deactivating. Therefore, electrophilic attack would likely occur at positions ortho and para to the chlorine atom.[1]

    • Solution: This is generally less common under typical IMCR conditions. However, if using strongly acidic catalysts or reagents, be mindful of this possibility. Ensure the reaction conditions are as mild as possible.

Caption: Troubleshooting workflow for identifying and mitigating side reactions.

Issue 3: Challenges in Product Purification

Question: I am struggling to purify my final product. Standard silica gel chromatography gives poor recovery, and the compound seems to degrade on the column. What are the best practices for purification?

Answer: The purification of isocyanides and their products can be notoriously difficult.[5] Their sensitivity to acidic media (like standard silica gel) and potential for volatility or strong adsorption can lead to significant product loss.

Protocol 2: Purifying Isocyanide-Containing Products

  • Neutralize the Silica Gel: Standard silica gel is acidic and can cause the degradation of isocyanide-containing products.

    • Method: Prepare a slurry of silica gel in your desired eluent system containing 1-2% triethylamine (Et₃N) or another non-nucleophilic base like pyridine. Pack the column with this slurry. Running the column with a mobile phase containing a small amount of base can prevent product degradation.

  • Use a Short Silica Pad: For removing baseline impurities or unreacted starting materials, a quick filtration through a short pad of neutralized silica can be very effective and minimizes contact time, reducing the risk of degradation.[5]

  • Consider Alternative Stationary Phases:

    • Alumina (Neutral or Basic): This is an excellent alternative to silica gel for acid-sensitive compounds.

    • Reverse-Phase Chromatography (C18): If your product is sufficiently non-polar, reverse-phase chromatography using water/acetonitrile or water/methanol gradients can be a viable, non-acidic purification method.

  • Aqueous Workup:

    • Ensure the pH of the aqueous layer during extraction is neutral or slightly basic to prevent hydrolysis of the isocyanide group. A wash with saturated sodium bicarbonate (NaHCO₃) solution is often recommended.[13]

  • Crystallization: If the product is a solid, crystallization is the ideal purification method as it avoids the potential pitfalls of chromatography. Screen various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane) to find suitable conditions.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling and storing this compound?

A1: Due to the unpleasant odor and potential toxicity of isocyanides, always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses).[2] For storage, keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerate to minimize degradation.

Q2: Can you explain the role of each functional group in this compound during a reaction?

A2: Certainly. The molecule is a densely functionalized building block.[4]

  • Isocyano Group (-NC): This is the core reactive group. The carbon atom exhibits both nucleophilic and electrophilic character, allowing it to react with both electrophiles (like a protonated carbonyl) and nucleophiles.[1][3]

  • Acidic α-Proton: The hydrogen on the carbon between the isocyano and tosyl groups is acidic due to the electron-withdrawing nature of both groups. This allows for easy deprotonation to form a reactive carbanion.[1][4]

  • Tosyl Group (-SO₂C₇H₇): This group serves two main purposes: it activates the α-proton, increasing its acidity, and it can act as a good leaving group in certain cyclization or elimination reactions.[1][4]

  • 3-Chlorophenyl Group: The chloro-substituted ring provides a scaffold and allows for further functionalization via reactions like nucleophilic aromatic substitution (though this is difficult due to the meta-positioning) or cross-coupling reactions.[1]

Sources

Technical Support Center: Minimizing Byproduct Formation in van Leusen Reactions with Substituted TosMIC Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of the van Leusen reaction, especially when employing substituted p-toluenesulfonylmethyl isocyanide (TosMIC) reagents. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this powerful synthetic tool for constructing imidazole, oxazole, and pyrrole heterocycles.[1][2] Here, we address common challenges related to byproduct formation through a practical, in-depth question-and-answer format, grounded in mechanistic principles and validated experimental insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of N-formyliminium or Nitrile Byproducts Instead of the Desired Heterocycle

Q1: My van Leusen reaction with a substituted TosMIC and an aldehyde is yielding a significant amount of a nitrile byproduct instead of the expected oxazole. What is causing this deviation, and how can I rectify it?

A1: This is a classic troubleshooting scenario in van Leusen chemistry. The formation of a nitrile suggests the reaction is following the pathway typically observed with ketones, rather than the desired cyclization for aldehydes.[3][4]

Causality Explained: The van Leusen reaction's trajectory is dictated by the stability of key intermediates and the reaction conditions. The desired pathway for oxazole synthesis involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, and subsequent intramolecular cyclization to form an oxazoline intermediate.[5] This intermediate then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[6][7]

However, if the elimination of the tosyl group from the oxazoline intermediate is slow, an alternative pathway can dominate. This involves a tautomerization process followed by a ring-opening, which ultimately leads to an N-formylated species that can be solvolyzed to a nitrile, particularly in the presence of an alcohol.[3][8] The use of substituted TosMIC reagents can sometimes sterically hinder the desired cyclization or alter the electronic properties of the intermediates, favoring the nitrile pathway.

Troubleshooting Protocol:

  • Re-evaluate Your Base and Solvent System: The choice of base is critical. For oxazole synthesis, a moderately strong base like potassium carbonate (K₂CO₃) in an alcoholic solvent (e.g., methanol) often promotes the desired cyclization.[9] Stronger bases like potassium tert-butoxide (t-BuOK) in aprotic solvents (e.g., THF), which are common for the nitrile synthesis from ketones, may favor the undesired pathway with sensitive aldehyde substrates.[10]

  • Strict Temperature Control: The initial addition of the deprotonated TosMIC to the aldehyde should be performed at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and favor the kinetic product (oxazoline). Rapidly increasing the temperature can provide the activation energy needed for the undesired rearrangement.

  • Minimize Excess Alcohol: While alcoholic solvents are often necessary, using a large excess can promote solvolysis of the intermediate to the nitrile.[11] If possible, consider using a co-solvent system to reduce the concentration of the alcohol.

Experimental Protocol: General Procedure for Oxazole Synthesis Favoring Cyclization

  • To a stirred solution of the aldehyde (1.0 equiv) in methanol (0.5 M) at room temperature, add substituted TosMIC (1.1 equiv).

  • Add potassium carbonate (1.5 equiv) portion-wise over 10 minutes.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I am attempting a three-component synthesis of a 1,4,5-trisubstituted imidazole using a substituted TosMIC, an aldehyde, and a primary amine. However, my main product is the corresponding oxazole. How can I shift the selectivity towards the imidazole product?

A2: This is a common selectivity challenge in the van Leusen three-component reaction (vL-3CR). The formation of the oxazole indicates that the reaction between the aldehyde and TosMIC is occurring faster than the formation of the aldimine intermediate required for imidazole synthesis.[12]

Causality Explained: The vL-3CR is not a true concerted multicomponent reaction; it proceeds stepwise.[12] First, the aldehyde and amine must condense to form an aldimine (Schiff base). Subsequently, the deprotonated TosMIC undergoes a cycloaddition with the aldimine to form an imidazoline intermediate, which then aromatizes to the imidazole.[1][13] If the condensation to form the imine is slow or reversible, the competing reaction of the aldehyde with TosMIC to form an oxazole can become the dominant pathway.[5]

Troubleshooting Workflow Diagram

G cluster_0 Troubleshooting Oxazole Byproduct in vL-3CR start Low Imidazole Yield High Oxazole Byproduct q1 Pre-form the imine? start->q1 a1_yes Pre-form imine by refluxing aldehyde and amine with a dehydrating agent. q1->a1_yes Yes a1_no Proceed with one-pot method. q1->a1_no No q2 Choice of Solvent? a1_yes->q2 a1_no->q2 a2_protic Use protic solvent (MeOH, EtOH) to facilitate imine formation. q2->a2_protic Protic a2_aprotic Consider aprotic solvent if imine is stable and pre-formed. q2->a2_aprotic Aprotic q3 Reaction Temperature? a2_protic->q3 a2_aprotic->q3 a3_rt Run at RT to reflux to drive imine formation to completion. q3->a3_rt end Optimized Imidazole Yield a3_rt->end

Caption: Decision workflow for optimizing imidazole synthesis.

Troubleshooting Protocol:

  • Pre-formation of the Aldimine: The most reliable method to ensure imidazole formation is to pre-form the aldimine before adding the TosMIC reagent. This is typically achieved by refluxing the aldehyde and primary amine in a solvent like methanol or ethanol, often with a dehydrating agent such as anhydrous magnesium sulfate, for about 30-60 minutes.[12] The water formed during condensation does not typically interfere with the subsequent cycloaddition.[12]

  • Choice of Solvent: Protic solvents like methanol can facilitate both the formation of the imine and the subsequent cycloaddition.

  • Stoichiometry and Addition Order: Use a slight excess of the amine (1.1-1.2 equivalents) to drive the imine formation equilibrium. After the initial condensation period, add the substituted TosMIC and the base.

Issue 2: Steric Hindrance and Competing Pathways with Substituted TosMIC

Q3: I'm using a sterically bulky α-substituted TosMIC reagent, and my reaction is sluggish with very low conversion to the desired 4,5-disubstituted oxazole. What are the likely causes, and how can I improve the reaction efficiency?

A3: Steric hindrance from bulky substituents on the TosMIC backbone can significantly impede the reaction by slowing down both the initial nucleophilic attack and the subsequent cyclization step.

Causality Explained: The van Leusen reaction mechanism relies on a series of sterically sensitive steps. A bulky group at the α-position of TosMIC (the carbon between the sulfonyl and isocyanide groups) will create steric repulsion with the aldehyde's substituent during the initial C-C bond formation. This increases the activation energy of the reaction. Furthermore, the subsequent 5-endo-dig cyclization to form the oxazoline intermediate can also be disfavored due to increased ring strain and steric clashes.

Troubleshooting Protocol:

  • Increase Reaction Temperature: For sluggish reactions due to steric hindrance, increasing the thermal energy of the system is often effective. Consider moving from room temperature to refluxing methanol or a higher boiling solvent like ethanol or even DMF, while carefully monitoring for byproduct formation.

  • Use a Stronger Base/Anhydrous Conditions: Switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like THF or DMSO can increase the concentration of the deprotonated TosMIC anion, potentially accelerating the initial attack.[14]

  • Microwave Irradiation: Microwave-assisted synthesis can be highly effective in overcoming steric barriers by rapidly and efficiently heating the reaction mixture, often leading to significantly reduced reaction times and improved yields.[6]

  • Increase Reagent Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions, which may help to overcome the steric barrier.

Comparative Table of Reaction Conditions for Hindered Substrates

ConditionStandard ProtocolOptimized for Hindered SubstratesRationale
Temperature Room Temperature60 °C to RefluxProvides activation energy to overcome steric barrier.
Base K₂CO₃NaH, t-BuOKStronger base increases active nucleophile concentration.
Solvent MethanolTHF, DMSO, DMFAprotic solvents are compatible with stronger bases.
Reaction Time 2-8 hours12-24 hours (or 10-30 min with MW)Allows more time for the slower reaction to proceed.

Q4: My reaction involving a substituted TosMIC is producing a complex mixture, and I suspect TosMIC dimerization or degradation. What does this byproduct look like, and how can I prevent its formation?

A4: Under strongly basic conditions, TosMIC can undergo self-condensation or degradation, leading to undesired byproducts. One such reported byproduct is 4-tosylimidazole, which can arise from the dimerization of TosMIC.[15]

Causality Explained: The α-protons of TosMIC are acidic and easily removed by a base.[11] If the concentration of the electrophile (e.g., aldehyde or imine) is low, or if the deprotonated TosMIC is generated too quickly and allowed to stand, it can react with another molecule of neutral TosMIC. This can initiate a cascade of reactions leading to dimeric or oligomeric byproducts. Using a large excess of a very strong base can exacerbate this issue.[16]

Troubleshooting Pathway Diagram

G cluster_1 Minimizing TosMIC Self-Condensation start TosMIC Dimerization Observed q1 Method of Base Addition? start->q1 a1_slow Add base slowly to the mixture of TosMIC and electrophile. q1->a1_slow Slow a1_fast Pre-generating TosMIC anion. q1->a1_fast Fast/Pre-mix q2 Base Stoichiometry? a1_slow->q2 a1_fast->q2 a2_controlled Use minimal effective excess of base (e.g., 1.2-1.5 equiv). q2->a2_controlled Controlled a2_excess Using large excess (>2 equiv). q2->a2_excess Excess q3 Temperature during addition? a2_controlled->q3 a2_excess->q3 a3_low Maintain low temperature (0 °C) during base addition. q3->a3_low end Clean Reaction Profile a3_low->end

Caption: Strategy to prevent TosMIC dimerization.

Troubleshooting Protocol:

  • Reverse Addition: Instead of adding the electrophile to a pre-formed solution of deprotonated TosMIC, try adding the base slowly to a mixture of the substituted TosMIC and the aldehyde/imine. This ensures that the concentration of the highly reactive TosMIC anion is always low, and it will preferentially react with the abundant electrophile.

  • Control Base Stoichiometry: Use the minimum amount of base required for the reaction. A slight excess (e.g., 1.2-1.5 equivalents) is often sufficient. Using a large excess can promote side reactions.[16]

  • Maintain Low Temperatures: Performing the base addition and initial phase of the reaction at a lower temperature (e.g., 0 °C) can help to control the reactivity of the TosMIC anion and minimize self-condensation.

References
  • Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(30), 5637-5638. [Link]

  • Yin, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1634. [Link]

  • Yin, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Varsal Chemical. (n.d.). TosMIC Whitepaper. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

  • Ma, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. [Link]

  • SynArchive. (n.d.). Van Leusen Reaction. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • NROChemistry. (2021). Van Leusen Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Isonitrile Chemistry, 1-13.
  • Baumann, M., et al. (2023). A continuous flow approach for the cyanide-free van Leusen nitrile synthesis. Reaction Chemistry & Engineering. [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. [Link]

  • Ma, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Semantic Scholar. [Link]

  • Vitale, P., et al. (2012). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters, 53(36), 4852-4854.
  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. [Link]

  • Quiroga, J., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(2), M1372. [Link]

  • ResearchGate. (n.d.). Mechanism of van Leusen imidazole synthesis. [Link]

  • Organic Process Research & Development. (2024). Some Items of Interest to Process R&D Chemists and Engineers. [Link]

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Optimization of reaction conditions for the synthesis of heterocycles using 1-Chloro-3-(isocyano(tosyl)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Heterocycles Using 1-Chloro-3-(isocyano(tosyl)methyl)benzene

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists leveraging this versatile, α-substituted TosMIC (p-toluenesulfonylmethyl isocyanide) derivative for the synthesis of complex heterocyclic scaffolds.

Unlike its parent compound, TosMIC, which possesses two acidic α-protons, this compound has one of these protons replaced by a 3-chlorophenyl group. This structural modification fundamentally directs its reactivity towards the synthesis of highly substituted heterocycles, as it can only be mono-deprotonated. This guide provides field-proven insights, troubleshooting protocols, and optimized reaction conditions to help you navigate the unique chemical landscape of this powerful reagent.

Frequently Asked Questions (FAQs) - Reagent Handling & Stability

Q1: How should I properly store and handle this compound?

A1: Proper storage is critical for maintaining the reagent's integrity.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C. It is sensitive to moisture and air.

  • Handling: Handle the solid in a glovebox or under a stream of inert gas. Isocyanides are known for their pungent odor and potential toxicity; always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[1] Although α-substituted TosMIC derivatives are generally less volatile and odorous than simpler isocyanides, caution is still warranted.[2]

Q2: What are the primary safety concerns associated with this reagent?

A2: The primary concerns are toxicity and thermal instability.

  • Toxicity: Isocyanides can be metabolized to cyanide in the body.[1] They are harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[1]

  • Thermal Instability: Isocyanides, particularly α-substituted ones, can be thermally unstable at elevated temperatures. It is strongly recommended to avoid heating the neat compound above 35-40°C to prevent decomposition.[3]

Core Reaction Mechanisms & Optimization

The utility of this compound stems from the concerted action of its three functional components: the isocyanide, the tosyl group, and the acidic α-carbon.[1][2] Deprotonation at the α-carbon creates a nucleophilic center that initiates cycloaddition cascades.

General Mechanism: Van Leusen Oxazole & Imidazole Synthesis

The Van Leusen reaction is a cornerstone of TosMIC chemistry, enabling the synthesis of oxazoles from aldehydes and imidazoles from imines.[2][4][5][6] The reaction proceeds via deprotonation, nucleophilic attack on the carbonyl/imine, intramolecular cyclization, and subsequent base-promoted elimination of the tosyl group to afford the aromatic heterocycle.

van_leusen_mechanism reagent Ar-CH(Ts)NC anion Ar-C⁻(Ts)NC reagent->anion base Base base->anion -H⁺ adduct Intermediate Adduct anion->adduct + Electrophile electrophile R-CHO (Aldehyde) or R-CH=NR' (Imine) electrophile->adduct oxazoline Cyclized Intermediate (e.g., Oxazoline) adduct->oxazoline Intramolecular Cyclization product Final Heterocycle (e.g., Oxazole) oxazoline->product Base, -TsH (Aromatization) leaving_group TsSO₂⁻

Caption: Generalized workflow for Van Leusen heterocycle synthesis.

Troubleshooting Guide: Common Experimental Issues

Scenario 1: Synthesis of 5-Aryl-4-(3-chlorophenyl)oxazoles

This is a classic Van Leusen oxazole synthesis. The 3-chlorophenyl group from your reagent will be at the 4-position of the oxazole ring.

Problem: Low to no yield of the desired oxazole.

Possible Cause Underlying Rationale & Solution
Ineffective Deprotonation The α-proton must be removed to form the reactive anion. The α-aryl substituent on your reagent slightly increases the acidity compared to TosMIC, but a sufficiently strong base is still required. Solution: Switch to a stronger base. If using K₂CO₃ in methanol is ineffective, consider t-BuOK in an aprotic solvent like THF or DME. Ensure all reagents and solvents are scrupulously dried, as water will quench the base and the anion.[2]
Poor Aldehyde Reactivity Sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes) or electron-deficient aldehydes can react sluggishly. The initial nucleophilic attack is the rate-limiting step. Solution: Increase the reaction temperature (e.g., refluxing methanol) or prolong the reaction time.[2] For very challenging substrates, changing the solvent/base system to t-BuOK/DME at room temperature may be more effective.
Reagent Decomposition As noted, the reagent is thermally sensitive.[3] Prolonged heating at high temperatures, especially in the presence of strong base, can lead to degradation. Solution: Monitor the reaction by TLC. If the starting material is consumed but no product is formed, decomposition is likely. Attempt the reaction at a lower temperature for a longer duration.
Incorrect Solvent Choice Protic solvents like methanol or ethanol are common for Van Leusen reactions as they facilitate the protonation/deprotonation steps.[4] However, for stronger bases like t-BuOK, aprotic solvents (THF, DME) are necessary. Solution: Match your solvent to your base. See the table below for recommended combinations.
Scenario 2: Synthesis of 3-(3-chlorophenyl)-pyrroles

This reaction involves a [3+2] cycloaddition between your reagent and a suitable Michael acceptor (e.g., an α,β-unsaturated ketone, ester, or nitrile).[7][8]

Problem: Reaction fails to initiate or stalls.

Possible Cause Underlying Rationale & Solution
Weak Michael Acceptor The reaction relies on the conjugate addition of the isocyanide anion to an electron-deficient alkene. If the alkene is not sufficiently activated (e.g., lacking a strong electron-withdrawing group), the initial addition will not occur. Solution: Ensure your reaction partner is a potent Michael acceptor. Nitroalkenes, α,β-unsaturated ketones, and propiolates are excellent substrates.[9]
Incompatible Base/Solvent System Strong, non-nucleophilic bases are typically required to deprotonate the isocyanide without reacting with the Michael acceptor. Solution: The combination of NaH in an aprotic polar solvent like DMSO or DMF is highly effective.[4] Alternatively, bases like DBU or KOH in acetonitrile can also promote the reaction.[7]
Steric Hindrance Highly substituted Michael acceptors may be sterically inaccessible to the bulky anion of this compound. Solution: If possible, choose a less substituted Michael acceptor. Increasing the reaction temperature may help overcome the activation barrier, but must be balanced against potential reagent decomposition.
Optimized Reaction Conditions: A Comparative Table

The choice of base and solvent is paramount for success and is dependent on the target heterocycle.

Heterocycle TargetSubstratesRecommended BaseRecommended SolventTemperature
Oxazole AldehydeK₂CO₃MethanolReflux
t-BuOKTHF or DME0°C to RT
Imidazole Pre-formed ImineK₂CO₃DMF or MethanolRT to 80°C
Aldehyde + AmineK₂CO₃DMFRT to 80°C
Pyrrole Michael AcceptorNaHDMSO or DMFRT
(e.g., nitroalkene)KOH or DBUAcetonitrileRT

Validated Experimental Protocol: Synthesis of 4-(3-chlorophenyl)-5-phenyloxazole

This protocol provides a self-validating, step-by-step method for a representative Van Leusen oxazole synthesis.

Objective: To synthesize 4-(3-chlorophenyl)-5-phenyloxazole from this compound and benzaldehyde.

protocol_workflow reagent_node reagent_node condition_node condition_node action_node action_node workup_node workup_node analysis_node analysis_node start 1. Setup reagents 2. Charge Reagents - Methanol (20 mL) - Benzaldehyde (1.0 mmol) - Isocyanide (1.1 mmol) start->reagents base_add 3. Add Base - K₂CO₃ (2.0 mmol) reagents->base_add reflux 4. Heat to Reflux - Monitor by TLC (e.g., 3:1 Hex/EtOAc) base_add->reflux completion 5. Reaction Complete (Typically 2-4 hours) reflux->completion cool 6. Cool & Concentrate - Cool to RT - Remove Methanol in vacuo completion->cool extract 7. Extraction - Add H₂O (20 mL) & EtOAc (20 mL) - Separate layers, extract aqueous with EtOAc (2x) cool->extract dry 8. Dry & Purify - Dry organic layer (Na₂SO₄) - Concentrate & purify by column chromatography extract->dry end 9. Characterize Product dry->end

Caption: Step-by-step experimental workflow for oxazole synthesis.

Methodology:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous methanol (20 mL).

  • Reagent Addition: Add benzaldehyde (1.0 mmol, 1.0 eq) followed by this compound (1.1 mmol, 1.1 eq).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq) to the stirring solution.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting isocyanide is consumed (typically 2-4 hours).

  • Workup - Quenching and Concentration: Once complete, cool the reaction to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add deionized water (20 mL) and ethyl acetate (20 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure oxazole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

References

  • Organic Syntheses Procedure, α-TOSYLBENZYL ISOCYANIDE. Available from: [Link]

  • Organic Chemistry Portal, Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Available from: [Link]

  • Zarei, S. A., et al. (2021). Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. RSC Advances. Available from: [Link]

  • Mathiyazhagan, A. D., & Anilkumar, G. (2022). Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols. Journal of the Indian Chemical Society. Available from: [Link]

  • Li, W., et al. (2017). [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. Molecules. Available from: [Link]

  • Varsal Chemical, TosMIC Whitepaper. Available from: [Link]

  • Organic Chemistry Portal, Synthesis of 1,3-oxazoles. Available from: [Link]

  • Van Leusen, D., & Van Leusen, A. M. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions.
  • Organic Chemistry Portal, Van Leusen Oxazole Synthesis. Available from: [Link]

  • Maqueda-Zelaya, F., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Wang, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available from: [Link]

  • Wang, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. Available from: [Link]

  • Soares, B. S., et al. (2021). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank. Available from: [Link]

  • Maqueda-Zelaya, F., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry.
  • Yasaei, Z., et al. (2019). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. Frontiers in Chemistry. Available from: [Link]

  • Organic Chemistry Portal, 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Available from: [Link]

  • Dherange, D., et al. (2020). Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. Organic Letters. Available from: [Link]

  • Chemospecific. (2024, January 9). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! YouTube. Available from: [Link]

  • Wang, M., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Semantic Scholar. Available from: [Link]

  • Dömling, A. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Semantic Scholar. Available from: [Link]

  • Dömling, A. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. Available from: [Link]

Sources

Technical Support Center: Strategies for the Removal of Tosyl-Containing Byproducts from Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with the removal of tosyl-containing byproducts from chemical reactions. Our focus is on providing practical, field-proven insights to streamline your purification processes and enhance the integrity of your experimental outcomes.

Introduction: The Challenge of Tosyl Byproducts

The use of p-toluenesulfonyl chloride (tosyl chloride, TsCl) is widespread in organic synthesis for the conversion of alcohols to tosylates, which are excellent leaving groups for nucleophilic substitution and elimination reactions.[1][2][3] However, these reactions often result in the presence of challenging byproducts, primarily unreacted tosyl chloride and p-toluenesulfonic acid (TsOH), which can complicate purification and interfere with subsequent synthetic steps.[4] This guide is designed to equip you with the knowledge to effectively remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common tosyl-containing byproducts I should be aware of?

The two most prevalent byproducts in reactions involving tosyl chloride are:

  • Unreacted p-toluenesulfonyl chloride (TsCl): Often used in excess to drive the reaction to completion, any remaining TsCl must be removed.[5] Its reactivity and similar polarity to many organic products can make it difficult to separate using standard chromatography.[4]

  • p-Toluenesulfonic acid (TsOH): This is a strong acid formed from the hydrolysis of tosyl chloride, either from trace amounts of water in the reaction mixture or during aqueous workup.[5][6] TsOH is highly soluble in water and other polar solvents.[7][8][9]

Q2: My primary concern is removing unreacted tosyl chloride. What are my best options?

There are several effective methods for removing unreacted TsCl, and the best choice depends on the properties of your desired product.

  • Aqueous Workup (Quenching): This is the most common initial step. By adding water or an aqueous base like sodium bicarbonate (NaHCO₃), excess TsCl is hydrolyzed to the water-soluble p-toluenesulfonic acid (TsOH).[6] The resulting tosylate salt is then easily removed in the aqueous phase during a liquid-liquid extraction.[6]

  • Amine Quench: Adding a primary or secondary amine, or an aqueous solution of ammonia, will convert TsCl into a more polar p-toluenesulfonamide.[4][10] This derivative is often easier to separate from the desired product by extraction or chromatography than TsCl itself.[4][6]

  • Scavenger Resins: Solid-phase scavengers, such as amine-functionalized silica gels or polymer-bound amines, are highly effective for selectively removing excess electrophiles like TsCl.[4][6] The scavenger reacts with the TsCl, and the resulting bound byproduct is simply removed by filtration.[4][6]

  • Reaction with Cellulosic Materials: A green and straightforward method involves adding cellulosic materials, like filter paper, to the reaction mixture.[6][11] The cellulose reacts with the excess TsCl, which can then be removed by filtration.[6][11] This process can be accelerated with sonication.[6][11]

Q3: How do I effectively remove p-toluenesulfonic acid (TsOH) from my reaction mixture?
  • Basic Wash/Extraction: The most efficient method is to wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[6] This deprotonates the sulfonic acid to form its sodium salt, which is highly soluble in the aqueous layer and can be easily separated.[6]

  • Recrystallization: If your desired product is a solid, recrystallization can be a powerful technique to remove TsOH impurities.[6]

  • Azeotropic Removal: Commercial TsOH is often a monohydrate. If strict anhydrous conditions are required for a subsequent step, water can be removed by azeotropic distillation with toluene.[6][7]

Q4: My product and the tosyl byproducts have very similar polarities, making column chromatography difficult. What can I do?

This is a frequent challenge, particularly with aromatic products. Here are some strategies:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. The addition of a small amount of toluene to your eluent can sometimes improve the separation of aromatic compounds.[6]

    • Gradient Elution: Employ a shallow gradient elution to maximize the difference in retention times.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica.

  • Chemical Conversion: As mentioned in Q2, you can chemically modify the byproduct. For instance, quenching excess TsCl with a diamine creates a basic sulfonamide that can be easily removed with an acidic wash.[6]

  • Recrystallization: If your product is crystalline, this is often the best alternative to chromatography. It relies on differences in solubility rather than polarity and can yield very pure material.[6][12]

  • Stoichiometric Control: In future experiments, consider using a slight deficiency (0.95-0.98 equivalents) of TsCl to ensure it is the limiting reagent and is fully consumed.[6]

Troubleshooting Guide & Experimental Protocols

This section provides a decision-making workflow and detailed protocols for the most common purification challenges.

Decision-Making Workflow for Tosyl Byproduct Removal

Tosyl_Byproduct_Removal_Workflow start Reaction Complete (TLC indicates presence of byproducts) product_type Is the product a solid or an oil? start->product_type solid_product Solid Product product_type->solid_product Solid oil_product Oil/Non-crystalline Solid product_type->oil_product Oil recrystallization_option Attempt Recrystallization solid_product->recrystallization_option workup_strategy Select Workup Strategy oil_product->workup_strategy recrystallization_success Pure Product Obtained recrystallization_option->recrystallization_success Successful recrystallization_fail Impure after Recrystallization or Recrystallization Fails recrystallization_option->recrystallization_fail Unsuccessful end End recrystallization_success->end recrystallization_fail->workup_strategy basic_wash Basic Aqueous Wash (e.g., NaHCO3) workup_strategy->basic_wash TsOH is the main byproduct amine_quench Amine Quench workup_strategy->amine_quench Excess TsCl is the main byproduct scavenger_resin Scavenger Resin workup_strategy->scavenger_resin Sensitive product or difficult separation extraction Liquid-Liquid Extraction basic_wash->extraction amine_quench->extraction filtration Filtration scavenger_resin->filtration chromatography_needed Are byproducts still present? (Check by TLC/NMR) extraction->chromatography_needed filtration->chromatography_needed chromatography Column Chromatography chromatography_needed->chromatography Yes pure_product Pure Product chromatography_needed->pure_product No chromatography->pure_product pure_product->end

Sources

Preventing the formation of oxazole byproducts in imidazole synthesis using TosMIC derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: TosMIC-Based Imidazole Synthesis

Welcome to the technical support center for imidazole synthesis using tosylmethyl isocyanide (TosMIC) and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we delve into the nuances of the van Leusen imidazole synthesis, with a special focus on troubleshooting and preventing the common issue of oxazole byproduct formation. Our goal is to provide you with the expertise and practical insights needed to ensure the success and efficiency of your experiments.

Part 1: Understanding the Core Reaction: Imidazole vs. Oxazole Formation

The van Leusen reaction is a powerful tool for synthesizing substituted imidazoles.[1][2][3] The process involves the reaction of an aldimine with TosMIC in the presence of a base.[2][3][4] However, a competing reaction pathway can lead to the formation of an oxazole byproduct, significantly reducing the yield of the desired imidazole.[2][5][6]

The critical determinant for the reaction outcome—imidazole or oxazole—is the nature of the electrophile that reacts with the deprotonated TosMIC.

  • For Imidazole Synthesis: The reaction requires an aldimine , which is typically formed in situ from an aldehyde and a primary amine.[2][7][8] The deprotonated TosMIC then undergoes a cycloaddition with the carbon-nitrogen double bond of the aldimine.[4][9]

  • For Oxazole Formation: If a free aldehyde is present in the reaction mixture, it can react directly with the deprotonated TosMIC, leading to the formation of an oxazole.[2][5][6]

Therefore, the key to preventing oxazole formation is to ensure the complete and efficient formation of the aldimine before the addition of TosMIC, or to use reaction conditions that overwhelmingly favor the reaction with the aldimine.

Reaction Pathways Overview

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Aldehyde Aldehyde (R-CHO) Aldimine Aldimine Formation (in situ) Aldehyde->Aldimine Oxazole_Pathway Oxazole Formation (Side Reaction) Aldehyde->Oxazole_Pathway + Deprotonated TosMIC (if aldehyde is present) Amine Primary Amine (R'-NH2) Amine->Aldimine TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC TosMIC->Deprotonated_TosMIC Base Base Base->Deprotonated_TosMIC Imidazole_Pathway Imidazole Synthesis (Desired Pathway) Aldimine->Imidazole_Pathway + Deprotonated TosMIC Deprotonated_TosMIC->Imidazole_Pathway Deprotonated_TosMIC->Oxazole_Pathway Imidazole Imidazole Imidazole_Pathway->Imidazole Oxazole Oxazole Byproduct Oxazole_Pathway->Oxazole

Caption: Competing pathways in TosMIC-based synthesis.

Part 2: Troubleshooting Guide - Q&A Format

This section addresses specific problems you might encounter during your experiments.

Question 1: My reaction is producing a significant amount of oxazole byproduct. How can I minimize it?

Answer: This is the most common issue in van Leusen imidazole synthesis. The formation of oxazole indicates that the deprotonated TosMIC is reacting with unreacted aldehyde. Here are several strategies to favor imidazole formation:

  • Ensure Complete Imine Formation: The most critical step is to ensure the aldehyde is fully converted to the aldimine before TosMIC is introduced.

    • Pre-formation of the Imine: Mix the aldehyde and the primary amine in the solvent and stir for a period (e.g., 30 minutes to an hour) at room temperature before adding the base and TosMIC.[2] Water is a byproduct of this condensation, but in many cases, it doesn't interfere with the subsequent cycloaddition.[2]

    • Use of a Dehydrating Agent: For sluggish imine formations, consider adding a mild dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) during the imine formation step.

  • Optimize the Order of Addition:

    • Dissolve the aldehyde and amine in the solvent.

    • Allow time for imine formation.

    • Add the base.

    • Add the TosMIC reagent.

  • Choice of Base and Solvent:

    • Mild bases like potassium carbonate (K₂CO₃) are often preferred as they are less likely to promote side reactions.[9][10]

    • Protic solvents like methanol or ethanol can facilitate imine formation and the subsequent cycloaddition.[4][10] However, for some substrates, aprotic solvents like THF or DMF may be more suitable.[9]

Question 2: The reaction is sluggish, and I'm getting low yields of both imidazole and oxazole. What can I do?

Answer: Low reactivity can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Increase the Reaction Temperature: Many van Leusen reactions are performed at room temperature or with gentle heating (reflux).[9] If your reaction is slow, gradually increasing the temperature can enhance the reaction rate.

  • Check the Purity of Your Reagents:

    • TosMIC: Ensure your TosMIC is pure and has not degraded.

    • Aldehyde and Amine: Use freshly distilled or purified aldehydes and amines, as impurities can inhibit the reaction.

    • Solvent: Use anhydrous solvents, especially if you are working with sensitive substrates.

  • Consider a Stronger Base: While milder bases are generally recommended to avoid side reactions, if the deprotonation of TosMIC is the rate-limiting step, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary.[9] Use these with caution, as they can increase the likelihood of side reactions.

Question 3: I'm observing the formation of other, unidentified byproducts. What could be the cause?

Answer: The formation of unexpected byproducts can be due to the reactivity of your specific substrates or impurities.

  • Substrate Decomposition: Your aldehyde or amine might be unstable under the reaction conditions. Consider running control experiments (e.g., heating the aldehyde with the base) to check for stability.

  • Alternative Reaction Pathways: With certain substrates, rearrangements or alternative cyclizations can occur.[1] A thorough characterization of the byproducts (e.g., by NMR and mass spectrometry) can provide insights into these alternative pathways.

  • Reaction with Solvent: In some cases, the solvent can participate in the reaction. Ensure your chosen solvent is inert under the reaction conditions.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of oxazole formation?

A1: The formation of oxazole occurs when deprotonated TosMIC attacks the carbonyl carbon of an aldehyde.[5][6] This is followed by a 5-endo-dig cyclization to form a 5-membered ring intermediate.[5] Subsequent elimination of the tosyl group leads to the formation of the oxazole ring.[5]

Q2: Can I use a one-pot procedure for the van Leusen imidazole synthesis?

A2: Yes, the van Leusen reaction is often performed as a one-pot, three-component reaction (aldehyde, amine, and TosMIC).[2][7][8] The key to success in a one-pot procedure is to allow for the in situ formation of the aldimine before the cycloaddition with TosMIC takes place.[2] This is typically achieved by mixing the aldehyde and amine first.

Q3: Are there any alternatives to TosMIC for imidazole synthesis?

A3: While TosMIC is a versatile reagent, other methods for imidazole synthesis exist, such as the Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. The choice of method depends on the desired substitution pattern of the imidazole and the availability of starting materials.

Q4: How does the choice of base affect the reaction?

A4: The base plays a crucial role in deprotonating TosMIC to form the reactive carbanion.[1][9]

  • Mild Bases (e.g., K₂CO₃): These are generally preferred as they minimize side reactions.[9][10]

  • Strong Bases (e.g., NaH, t-BuOK): These can be used to accelerate the reaction but may lead to increased byproduct formation.[9]

The choice of base should be tailored to the specific substrates and reaction conditions.

Part 4: Experimental Protocols and Data

General Protocol for Minimizing Oxazole Formation

This protocol outlines a stepwise approach to favor imidazole synthesis.

G start Start step1 Step 1: In a round-bottom flask, dissolve the aldehyde (1 eq.) and primary amine (1.1 eq.) in a suitable solvent (e.g., methanol or THF). start->step1 step2 Step 2: Stir the mixture at room temperature for 30-60 minutes to allow for in situ imine formation. step1->step2 step3 Step 3: Add a mild base such as potassium carbonate (K2CO3, 2 eq.). step2->step3 step4 Step 4: Add TosMIC (1.1 eq.) portion-wise to the reaction mixture. step3->step4 step5 Step 5: Stir the reaction at room temperature or heat to reflux, monitoring progress by TLC. step4->step5 step6 Step 6: Upon completion, perform an aqueous work-up and extract the product with an organic solvent. step5->step6 step7 Step 7: Purify the crude product by column chromatography. step6->step7 end End step7->end

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

G start High Oxazole Byproduct? preform_imine Pre-form imine for a longer duration or add a dehydrating agent. start->preform_imine Yes low_yield Low Overall Yield? start->low_yield No check_order Verify the correct order of reagent addition. preform_imine->check_order check_order->low_yield increase_temp Increase reaction temperature. low_yield->increase_temp Yes success Problem Resolved low_yield->success No check_reagents Check purity of all reagents and solvents. increase_temp->check_reagents stronger_base Consider a stronger base (e.g., NaH, t-BuOK) with caution. check_reagents->stronger_base stronger_base->success

Caption: A decision tree for troubleshooting.

Summary of Recommended Reaction Conditions
ParameterRecommendation for Imidazole SynthesisRationale
Order of Addition 1. Aldehyde + Amine, 2. Base, 3. TosMICEnsures maximum imine formation before introducing TosMIC.
Base K₂CO₃ (mild) or NaH/t-BuOK (strong, with caution)Mild bases reduce side reactions; strong bases for less reactive substrates.[9][10]
Solvent Methanol, Ethanol (protic) or THF, DMF (aprotic)Protic solvents can aid imine formation.[4][10]
Temperature Room temperature to refluxDependent on substrate reactivity.
Stoichiometry Slight excess of amine and TosMICDrives the reaction to completion.

References

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • Ma, C., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Ma, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Pharmaceuticals, 13(4), 59. Available at: [Link]

  • Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. Available at: [Link]

  • Ma, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Multicomponent Reactions, 1-13. Available at: [Link]

  • TSI Journals. (2021). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Retrieved from [Link]

  • Sisko, J., et al. (2000). An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (2000). ChemInform Abstract: An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Retrieved from [Link]

  • Ma, C., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]

  • Sci-Hub. (n.d.). Microwave-assisted synthesis of imidazoles: Reaction of p-toluenesulfonylmethyl isocyanide and polymer-bound imines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Van Leusen imidazole synthesis. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Products from 1-Chloro-3-(isocyano(tosyl)methyl)benzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Power of a Multifunctional Reagent

In the landscape of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, the efficiency and versatility of starting materials are paramount. 1-Chloro-3-(isocyano(tosyl)methyl)benzene stands out as a potent and multifunctional building block.[1] Its structure is a carefully orchestrated assembly of reactive sites: the nucleophilic and cycloaddition-prone isocyano group , an acidic α-proton situated between two electron-withdrawing groups, the exceptionally stable p-toluenesulfonyl (tosyl) group which serves as both an activating group and an excellent leaving group, and a chloro-substituted benzene ring poised for cross-coupling reactions.[2][3]

This unique combination makes it an ideal substrate for constructing a diverse array of complex nitrogen-containing heterocycles, which form the core scaffold of numerous pharmaceuticals.[4][5][6] Reactions involving this reagent, such as the van Leusen three-component reaction (vL-3CR), provide a direct route to highly substituted imidazoles, a privileged structure in drug discovery.[2][7]

However, the very reactivity that makes this reagent so valuable also presents a challenge: the potential for multiple reaction pathways leading to different products. Consequently, unambiguous structural elucidation is not just a final step but a critical component of the synthetic process. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—used to identify, differentiate, and fully characterize the products derived from this compound. We will delve into the causality behind experimental choices and provide the field-proven insights necessary for confident structural assignment.

cluster_groups Key Reactive Sites reagent This compound isocyano Isocyano Group (N≡C) reagent->isocyano Cycloadditions, α-Additions tosyl Tosyl Group (-SO2-Tol) reagent->tosyl α-Proton Acidity, Leaving Group chloro_benzene Chlorobenzene Ring (-C6H4Cl) reagent->chloro_benzene Cross-Coupling Reactions

Caption: Key reactive functional groups of the title reagent.

The Spectroscopic Trinity: A Multi-Faceted Approach to Structure Elucidation

No single technique can unequivocally determine a complex organic structure. The synergistic use of NMR, FTIR, and HRMS provides a self-validating system where each method offers complementary information, leading to a comprehensive and trustworthy structural assignment.

  • FTIR Spectroscopy serves as a rapid first-pass analysis, providing a "snapshot" of the functional groups present. Its strength lies in tracking the transformation of key bonds, most notably the disappearance of the highly characteristic isocyanide stretch.

  • NMR Spectroscopy (¹H, ¹³C, and 2D) is the cornerstone of structural elucidation, offering detailed information about the carbon-hydrogen framework. It maps the precise connectivity of atoms, their chemical environment, and their spatial relationships, which is essential for determining isomerism and substitution patterns.[8]

  • High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula of a compound. This is the ultimate confirmation of atomic composition, distinguishing between isomers and confirming that the expected transformation has occurred without unintended additions or deletions of atoms.

cluster_workflow Spectroscopic Analysis Workflow start Purified Reaction Product ftir FTIR Analysis (Functional Group ID) start->ftir Initial Check hrms HRMS Analysis (Molecular Formula) start->hrms nmr NMR (1D & 2D) Analysis (Structural Framework) start->nmr elucidation Final Structure Elucidation ftir->elucidation hrms->elucidation nmr->elucidation

Caption: A typical workflow for spectroscopic characterization.

Comparative Analysis: A Case Study of the Van Leusen Imidazole Synthesis

The van Leusen Three-Component Reaction (vL-3CR) is a classic application of tosylmethyl isocyanide reagents.[2][7] It involves the reaction of an aldehyde, a primary amine, and a TosMIC derivative to form a 1,4,5-trisubstituted imidazole. Let us consider the reaction of this compound with benzaldehyde and aniline as a representative example.

The reaction proceeds via the in-situ formation of an aldimine from benzaldehyde and aniline, to which the isocyanide adds. A subsequent base-induced cyclization and elimination of p-toluenesulfinic acid yields the aromatic imidazole product.[2]

Spectroscopic Signatures: Starting Material vs. Product

The most powerful application of spectroscopy is in comparing the spectra of the starting material and the product. The expected changes provide definitive evidence of the chemical transformation.

Spectroscopic Technique This compound (Starting Material) 1-(3-Chlorophenyl)-2,4-diphenyl-1H-imidazole (Hypothetical Product) Rationale for Change
FTIR (cm⁻¹) ~2145 (strong, sharp) for N≡C stretch.[9][10]~1320 & ~1150 for SO₂ stretches.Absence of ~2145 peak.Absence of ~1320 & ~1150 peaks.~1600-1450 (C=N, C=C stretches).Disappearance of the isocyanide confirms its consumption. Disappearance of tosyl signals confirms its elimination during aromatization.
¹H NMR (δ, ppm) ~7.3-7.8 (complex multiplets, aromatic).~6.1 (singlet, 1H, benzylic CH).~2.5 (singlet, 3H, tosyl CH₃).[11]~7.2-8.0 (highly complex multiplets, aromatic protons from 3 phenyl rings).~7.9 (singlet, 1H, C5-H of imidazole).Loss of the acidic benzylic proton and the tosyl methyl group. Appearance of a new, distinct singlet for the imidazole ring proton.
¹³C NMR (δ, ppm) ~166 (isocyano N≡C).~147-120 (aromatic carbons).~71 (benzylic CH).~22 (tosyl CH₃).[11]Absence of isocyano and benzylic CH signals.~145 (C2), ~137 (C4), ~122 (C5) for imidazole carbons.~135-125 (aromatic carbons).Complete rearrangement of the core structure, leading to new characteristic signals for the imidazole ring carbons.
HRMS (ESI-TOF) C₁₅H₁₂ClNO₂SExact Mass: 305.0277C₂₁H₁₅ClN₂Exact Mass: 330.0924The calculated mass change corresponds precisely to the addition of C₆H₅N and C₇H₅, and the loss of HSO₂(C₇H₇).
Deeper Dive into NMR: The Key to Isomer Differentiation

While 1D NMR is powerful, complex heterocyclic products often require 2D NMR techniques for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Would reveal the coupling between adjacent protons within each of the three distinct phenyl rings, allowing for their individual assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This would be crucial to definitively assign the imidazole C5-H proton to its corresponding carbon signal (~122 ppm).[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds.[12] This is the most powerful tool for piecing together the final structure. For instance, observing a correlation from the imidazole C5-H proton to the C4 carbon of the imidazole ring and to carbons on the adjacent phenyl ring would confirm the connectivity of the entire scaffold.

Analysis of Alternative Reaction Pathways

The chloro-substituent on the benzene ring opens the door to other synthetic transformations, such as palladium-catalyzed cross-coupling reactions. It is critical to use spectroscopy to confirm that the desired reaction has occurred exclusively.

Alternative 1: Suzuki Coupling at the Chloro Position

If the starting material were subjected to a Suzuki-Miyaura coupling with phenylboronic acid, the product would be 1-Phenyl-3-(isocyano(tosyl)methyl)benzene.

  • Spectroscopic Comparison:

    • ¹H NMR: The complexity of the aromatic region would increase, integrating for an additional 5 protons. The key signals for the isocyano(tosyl)methyl moiety (~6.1 ppm and ~2.5 ppm) would remain unchanged.

    • HRMS: This is the most definitive technique here. The molecular formula would change from C₁₅H₁₂ClNO₂S to C₂₁H₁₇NO₂S, with a corresponding exact mass increase from 305.0277 to 363.0980. This large, specific mass change is unambiguous proof of the coupling reaction.

Alternative 2: Products Retaining the Tosyl Group

Not all reactions with TosMIC derivatives result in the elimination of the tosyl group. For instance, simple alkylation at the α-carbon would yield a product where the tosyl group is retained.

  • Spectroscopic Comparison:

    • FTIR: The strong SO₂ stretches (~1320 and ~1150 cm⁻¹) would still be present in the product spectrum.

    • ¹H NMR: The characteristic singlet for the tosyl methyl group (~2.5 ppm) and the two doublets for the tosyl aromatic protons (~7.4 and ~7.8 ppm) would remain.[13]

    • The presence or absence of these distinct tosyl signals is the primary diagnostic tool to differentiate between elimination and retention pathways.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for sample preparation and data acquisition are essential.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds and to observe exchangeable protons (e.g., N-H).[13]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) if not already present in the solvent, for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.[14]

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire several thousand scans using proton decoupling.

    • 2D Spectra (COSY, HSQC, HMBC): Utilize standard, pre-optimized parameter sets provided by the spectrometer software.

Protocol 2: FTIR Sample Preparation and Acquisition
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Collection: Collect a background spectrum of the empty sample compartment.

  • Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically co-adding 32 scans at a resolution of 4 cm⁻¹.

Protocol 3: HRMS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

  • Ionization Method: Electrospray Ionization (ESI) is the most common method for this class of compounds, typically forming [M+H]⁺ or [M+Na]⁺ ions.[11]

  • Data Acquisition: Infuse the sample solution into a Time-of-Flight (TOF) or Orbitrap mass analyzer. Calibrate the instrument immediately prior to the run using a known calibration standard to ensure high mass accuracy (< 5 ppm).

Conclusion

The synthetic utility of this compound is directly proportional to the complexity of its potential products. A rigorous and multi-faceted spectroscopic approach is therefore not optional, but mandatory for any researcher in this field. The disappearance of the isocyanide stretch in FTIR provides the initial confirmation of reaction success. High-resolution mass spectrometry definitively establishes the elemental composition of the product. Finally, a detailed analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assembly of the molecular structure. By comparing the spectral data of the product against the starting material and considering the potential for alternative reaction pathways, researchers can navigate the synthetic landscape with confidence, ensuring the integrity and validity of their results.

References

  • Organic Syntheses. (2000). α-TOSYLBENZYL ISOCYANIDE. Org. Synth. 2000, 77, 198.
  • Ugi, I. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Ugi's Multicomponent Reactions.
  • Bentham Science Publishers. (2023). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Bentham Science.
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A Researcher's Guide to the Validation of 1-Chloro-3-(isocyano(tosyl)methyl)benzene Reaction Products: A Comparative Analysis of High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In the intricate world of synthetic organic chemistry, the unambiguous structural confirmation of novel molecules is paramount. For researchers and drug development professionals, the synthesis of complex scaffolds like 1-Chloro-3-(isocyano(tosyl)methyl)benzene, a versatile building block in heterocyclic chemistry, necessitates rigorous analytical validation.[1] This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) with other common analytical techniques for the validation of its reaction products, offering field-proven insights for robust and reliable characterization.

The Synthetic Challenge and the Need for Definitive Validation

This compound is a derivative of α-tosylmethyl isocyanide (TosMIC), a class of reagents widely used in the construction of nitrogen-containing heterocycles.[1][2] Its unique structure, featuring a reactive isocyano group, an acidic alpha-proton, and an electron-withdrawing tosyl group, makes it a valuable precursor in multicomponent reactions like the Passerini and Ugi reactions.[1] However, the complexity of these reactions can lead to a variety of products, isomers, and impurities. Therefore, definitive validation of the desired product is a critical step to ensure the integrity of subsequent research and development.

High-Resolution Mass Spectrometry: The Gold Standard for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) has emerged as a cornerstone analytical technique for the precise and accurate mass measurement of chemical compounds, enabling the confident determination of their elemental composition.[3][4] Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar masses, providing a level of certainty that is often essential for novel compound validation.[3][5]

The power of HRMS lies in its ability to provide mass accuracies of less than 5 parts per million (ppm), which is crucial for differentiating between potential molecular formulas that may be isobaric at lower resolutions.[3] This high mass accuracy, combined with the analysis of isotopic patterns, allows for the unambiguous determination of the elemental composition of a molecule.[3]

The choice of ionization technique is critical for successfully analyzing a given analyte. For a moderately polar molecule like this compound and its derivatives, two common soft ionization techniques are particularly relevant:

  • Electrospray Ionization (ESI): ESI is a widely used technique for producing ions from macromolecules and polar small molecules.[6] It is a "soft" ionization method, meaning it causes very little fragmentation, which is advantageous for observing the molecular ion.[6][7] The ionization efficiency in ESI can be influenced by factors such as the pKa of the compound.[8][9]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for thermally stable compounds of low to medium polarity and molecular weight (less than 1500 Da).[10][11] Unlike ESI, where ionization occurs in the liquid phase, APCI involves gas-phase ion-molecule reactions.[10][11] This can be advantageous for analytes that are not sufficiently polar for ESI.[10]

For the validation of this compound reaction products, a prudent approach would involve screening with both ESI and APCI to determine the optimal ionization method.

A Comparative Look: HRMS vs. Alternative Analytical Techniques

While HRMS provides unparalleled accuracy in determining molecular formulas, a comprehensive validation strategy often involves a combination of analytical techniques. Here, we compare HRMS with two other workhorses of the organic chemistry lab: Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC).

Technique Primary Information Provided Strengths Limitations
High-Resolution Mass Spectrometry (HRMS) Elemental Composition (Molecular Formula)Unambiguous determination of molecular formula.[3] High sensitivity.[12]Provides limited structural information (connectivity).
Nuclear Magnetic Resonance (NMR) Spectroscopy Molecular Structure (Connectivity and Stereochemistry)Provides detailed information about the chemical environment and connectivity of atoms.[13][14][15] Essential for structural elucidation.[13][16]Lower sensitivity compared to MS. Can be complex to interpret for complex molecules.
High-Performance Liquid Chromatography (HPLC) Purity and QuantificationExcellent for assessing the purity of a sample by separating components in a mixture.[17][18] Can be used for quantification.[19]Does not provide structural information on its own.

The true power in validation lies in the synergistic use of these techniques. HRMS confirms the elemental composition, NMR elucidates the precise atomic arrangement, and HPLC assesses the purity of the synthesized compound. This multi-faceted approach provides a self-validating system, ensuring the highest level of confidence in the identity and quality of the reaction product.

Experimental Protocols

HRMS Analysis of this compound Reaction Product

Objective: To determine the accurate mass and confirm the elemental composition of the reaction product.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography system.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified reaction product (approximately 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatographic Separation (Optional but Recommended): Inject the sample onto an appropriate HPLC column (e.g., C18) to separate the target compound from any remaining impurities. This is particularly important for complex reaction mixtures.[20]

  • Ionization:

    • ESI: Infuse the sample solution directly or via the LC eluent into the ESI source. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

    • APCI: If ESI yields poor ionization, utilize an APCI source. Optimize the corona discharge current and vaporizer temperature.[10][11]

  • Mass Analysis: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the expected product. A full scan over a relevant m/z range should be performed.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Determine the accurate mass of this peak to at least four decimal places.

    • Use the instrument's software to calculate the elemental composition that matches the measured accurate mass within a specified tolerance (typically < 5 ppm).

    • Compare the theoretical isotopic pattern for the proposed formula with the experimentally observed pattern.

Visualizing the Validation Workflow

ValidationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Analytical Validation cluster_conclusion Conclusion Reaction This compound Reaction Purification Column Chromatography / Recrystallization Reaction->Purification HRMS HRMS Analysis (Elemental Composition) Purification->HRMS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR HPLC HPLC Analysis (Purity Assessment) Purification->HPLC HRMS->NMR FinalProduct Validated Product (Structure, Purity, Composition) NMR->HPLC

The Authoritative Conclusion

For the definitive validation of reaction products derived from this compound, High-Resolution Mass Spectrometry is an indispensable tool. Its ability to provide an unambiguous molecular formula serves as the foundational piece of evidence in structural characterization.[3] However, for complete and trustworthy validation, HRMS should be employed as part of a comprehensive analytical strategy that includes NMR for structural elucidation and HPLC for purity assessment. This integrated approach ensures the scientific integrity of the data and provides the necessary confidence for researchers, scientists, and drug development professionals to advance their work.

References

  • Atmospheric-pressure chemical ionization - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

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  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved January 22, 2026, from [Link]

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A Comparative Guide to 1-Chloro-3-(isocyano(tosyl)methyl)benzene and Other TosMIC Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern organic chemist, particularly those engaged in the synthesis of heterocyclic scaffolds for pharmaceutical and materials science applications, the family of tosylmethyl isocyanide (TosMIC) reagents represents a cornerstone of synthetic utility. The parent compound, p-toluenesulfonylmethyl isocyanide, is a remarkably versatile building block, prized for its trifecta of reactive sites: the isocyanide carbon, an acidic α-carbon, and the tosyl group, which serves as both an activating group and an excellent leaving group.[1] This guide provides an in-depth comparison of a specific aryl-substituted derivative, 1-Chloro-3-(isocyano(tosyl)methyl)benzene, with other TosMIC reagents, offering insights into how substituent effects can be leveraged to achieve specific synthetic outcomes.

The Fundamental Reactivity of TosMIC Reagents

The power of TosMIC and its derivatives stems from the unique interplay of its functional groups. The sulfonyl group significantly increases the acidity of the α-protons, facilitating deprotonation under basic conditions to form a stabilized carbanion.[2] This nucleophilic species can then engage in a variety of transformations. The isocyanide group, with its dual nucleophilic and electrophilic character, is central to the construction of nitrogen-containing heterocycles through cycloaddition reactions.[3]

The general reactivity of TosMIC reagents can be categorized into several key transformations:

  • Heterocycle Synthesis: The most prominent application is in the synthesis of five-membered heterocycles such as oxazoles, imidazoles, and pyrroles, primarily through the van Leusen reaction and other [3+2] cycloaddition pathways.[4][5]

  • Reductive Cyanation: TosMIC can convert ketones and aldehydes into nitriles.[1]

  • Knoevenagel-type Condensations: The acidic methylene group can participate in condensations with carbonyl compounds.[1]

The introduction of substituents onto the aryl ring of the tosyl group or at the α-carbon modifies the steric and electronic properties of the reagent, thereby influencing its reactivity, regioselectivity, and the scope of its applications.

This compound: A Profile

This compound is an aryl-substituted TosMIC reagent that has demonstrated utility in specialized synthetic contexts. The presence of a chlorine atom on the benzene ring introduces an electron-withdrawing inductive effect, which can influence the acidity of the α-proton and the stability of reaction intermediates.

A notable application of a closely related isomer, 2-azido-1-chloro-3-(isocyano(tosyl)methyl)benzene, is in the synthesis of 1,2,3-benzotriazines.[6] This reaction showcases the unique reactivity that can be achieved by strategic placement of functional groups on the TosMIC scaffold.

Conceptual Workflow for Benzotriazine Synthesis

reagent 2-Azido-1-chloro-3- (isocyano(tosyl)methyl)benzene deprotonation α-Deprotonation reagent->deprotonation base Base (e.g., NaH) base->deprotonation alcohol Alcohol/Phenol elimination Loss of Tosyl Group alcohol->elimination Nucleophilic   Attack cyclization Intramolecular Nucleophilic Attack on Azide deprotonation->cyclization intermediate Cyclized Intermediate cyclization->intermediate intermediate->elimination product 4-Alkoxy/Aryloxy-1,2,3-benzotriazine elimination->product

Caption: Workflow for 1,2,3-benzotriazine synthesis.

Comparative Performance in Heterocycle Synthesis

The van Leusen Imidazole Synthesis: A Case Study

The van Leusen three-component reaction (vL-3CR) is a powerful method for synthesizing 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and a TosMIC reagent.[8] The reaction proceeds via the in situ formation of an aldimine, followed by a [3+2] cycloaddition with the deprotonated TosMIC reagent and subsequent elimination of toluenesulfinic acid.

cluster_imine Imine Formation cluster_cycloaddition Cycloaddition & Elimination Aldehyde Aldehyde Imine Aldimine Aldehyde->Imine Amine Primary Amine Amine->Imine Cycloadduct Intermediate (4-Tosyl-2-imidazoline) Imine->Cycloadduct TosMIC Aryl-substituted TosMIC Anion TosMIC Anion TosMIC->Anion Base Base (e.g., K2CO3) Base->Anion Anion->Cycloadduct Imidazole 1,4,5-Trisubstituted Imidazole Cycloadduct->Imidazole Elimination of ArSO2H

Caption: van Leusen Imidazole Synthesis Pathway.

The electronic nature of the substituent on the aryl ring of the TosMIC reagent can influence the rate of the reaction and the stability of the intermediates. An electron-withdrawing group, such as the chloro group in this compound, would be expected to increase the acidity of the α-proton, potentially facilitating its deprotonation. However, the overall effect on the reaction yield and rate is a complex interplay of factors, including the stability of the resulting anion and its nucleophilicity.

The work by Sisko et al. demonstrated that a variety of aryl-substituted TosMIC reagents can be effectively used to generate polysubstituted imidazoles in good to excellent yields.[7] This suggests that the van Leusen reaction is robust and tolerant of electronic variations on the TosMIC reagent.

TosMIC Reagent (Ar in Ar-TosMIC)AldehydeAmineProductYield (%)Reference
4-Methylphenyl (parent TosMIC)Pyruvaldehyde4-Fluoroaniline1-(4-Fluorophenyl)-4-acetyl-5-(4-methylphenyl)-1H-imidazole75[9][10]
PhenylPyruvaldehyde4-Fluoroaniline1-(4-Fluorophenyl)-4-acetyl-5-phenyl-1H-imidazole78[7]
4-MethoxyphenylPyruvaldehyde4-Fluoroaniline1-(4-Fluorophenyl)-4-acetyl-5-(4-methoxyphenyl)-1H-imidazole85[7]
4-ChlorophenylPyruvaldehyde4-Fluoroaniline1-(4-Fluorophenyl)-4-acetyl-5-(4-chlorophenyl)-1H-imidazole70[7]

This table presents a selection of data from the literature to illustrate the performance of different aryl-substituted TosMIC reagents. Direct comparison should be made with caution as reaction conditions may vary slightly between experiments.

Based on the data for the 4-chlorophenyl derivative, it is reasonable to predict that this compound would also be a competent reagent in the van Leusen imidazole synthesis, likely affording yields in a similar range. The position of the chloro substituent (meta vs. para) may have a subtle influence on the electronics and, consequently, the reactivity, but a dramatic difference is not anticipated.

Experimental Protocols

General Procedure for the Synthesis of 1,4,5-Trisubstituted Imidazoles using Aryl-Substituted TosMIC Reagents

Adapted from Sisko et al., J. Org. Chem. 2000, 65, 1516-1524.[7]

  • To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., DMF) is added the primary amine (1.0 equiv). The mixture is stirred at room temperature for 30-60 minutes to allow for in situ imine formation.

  • The aryl-substituted TosMIC reagent (1.0 equiv) and a base (e.g., K₂CO₃, 2.0 equiv) are added to the reaction mixture.

  • The reaction is stirred at room temperature or heated (e.g., to 80 °C) and monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1,4,5-trisubstituted imidazole.

Synthesis of 4-Alkoxy-1,2,3-benzotriazines using a Chloro-Substituted TosMIC Derivative

Adapted from Maqueda-Zelaya et al., J. Org. Chem. 2023, 88, 14131-14139.[2]

  • To a suspension of sodium hydride (3.0 equiv) in anhydrous THF under an argon atmosphere is added the corresponding alcohol or phenol (3.0 equiv) at room temperature.

  • After stirring for 2 minutes, the mixture is cooled to 0 °C.

  • A solution of the 2-azido-1-chloro-3-(isocyano(tosyl)methyl)benzene derivative (1.0 equiv) in THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is then warmed to room temperature and quenched by the addition of water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography to yield the 4-alkoxy-1,2,3-benzotriazine.

Conclusion and Future Outlook

This compound and other aryl-substituted TosMIC reagents are powerful tools in the arsenal of the synthetic organic chemist. The ability to tune the electronic properties of the reagent through aryl substitution provides a handle for modulating reactivity and accessing a diverse range of heterocyclic structures. While the parent TosMIC remains a workhorse for many applications, substituted derivatives like the chloro-analogs open doors to novel transformations, as exemplified by the synthesis of 1,2,3-benzotriazines.

The data from comparative studies on aryl-substituted TosMICs in the van Leusen imidazole synthesis suggest that this compound would be an effective reagent in this context. However, direct experimental validation is warranted to precisely quantify its performance relative to other derivatives. Future research in this area could focus on a systematic evaluation of a broader range of substituted TosMIC reagents in various multicomponent reactions. This would not only expand the synthetic toolbox but also provide a deeper understanding of the structure-activity relationships that govern the reactivity of this important class of reagents. Such studies will undoubtedly fuel further innovation in the synthesis of complex molecules for drug discovery and beyond.

References

  • van Leusen, A. M.; van Leusen, D. Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions2001, 57, 417-666. DOI: 10.1002/0471264180.or057.03.
  • Rani, N.; Sharma, A.; Singh, R. Trisubstituted Imidazole Synthesis: A Review. Mini-Reviews in Organic Chemistry2015, 12 (3), 248-263. DOI: 10.2174/1570193x1203150429112229.
  • Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry2000, 65 (5), 1516–1524. DOI: 10.1021/jo991782l.
  • Zheng, X.; Liu, W.; Zhang, D. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals2020, 13 (3), 37. DOI: 10.3390/ph13030037.
  • Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry2000 , 65 (5), 1516–1524. Available at: [Link]

  • Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. Chemistry of Sulfonylmethyl Isocyanides. 12. Base-Induced Cycloaddition of Sulfonylmethyl Isocyanides to Carbon,Nitrogen Double Bonds. Synthesis of 1,5-Disubstituted and 1,4,5-Trisubstituted Imidazoles from Aldimines and Imidoyl Chlorides. The Journal of Organic Chemistry1977, 42 (7), 1153–1159. DOI: 10.1021/jo00427a012.
  • Shaikh, A. A.; Gawas, S.; Pissurlenkar, R. R. S.; Coutinho, E. C.; Shaikh, M. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances2021, 11 (53), 33549-33574. DOI: 10.1039/D1RA06249A.
  • Padwa, A. [3+2] Cycloaddition. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 1-54.
  • Zheng, X.; Liu, W.; Zhang, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020, 25 (7), 1594. DOI: 10.3390/molecules25071594.
  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available at: [Link]

  • Maqueda-Zelaya, F.; Aceña, J. L.; Merino, E.; Vaquero, J. J.; Sucunza, D. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry2023, 88 (19), 14131–14139. DOI: 10.1021/acs.joc.3c01675.
  • Garia, P.; Protti, S.; Fagnoni, M. Arylazo Sulfones as 1,3-Dipole Acceptors in the (Photo)-Micellar van Leusen Triazole Synthesis. ACS Organic & Inorganic Au2022, 2 (5), 415-420. DOI: 10.1021/acsorginorgau.2c00021.
  • Jasiński, R. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Symmetry2021, 13 (2), 296. DOI: 10.3390/sym13020296.
  • Maqueda-Zelaya, F.; Aceña, J. L.; Merino, E.; Vaquero, J. J.; Sucunza, D. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Organic Chemistry Portal. Available at: [Link]

Sources

A Comparative Guide to DFT Calculations on the Transition States of 1-Chloro-3-(isocyano(tosyl)methyl)benzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the efficient synthesis of complex, nitrogen-containing heterocycles is of paramount importance.[1][2] 1-Chloro-3-(isocyano(tosyl)methyl)benzene, a derivative of the versatile p-tosylmethyl isocyanide (TosMIC) reagent, represents a powerful building block in this endeavor.[3] Its unique trifecta of functional groups—a reactive isocyanide, an acidic α-proton, and an electron-withdrawing tosyl group that can also serve as a leaving group—enables its participation in a diverse array of chemical transformations, including multicomponent reactions (MCRs) and cycloadditions.[3][4][5]

A profound understanding of the underlying reaction mechanisms is critical for optimizing reaction conditions, controlling stereoselectivity, and predicting the formation of desired products over side-products. Transition states (TS), the fleeting, high-energy structures that lie at the peak of a reaction's energy profile, hold the key to this understanding.[6] Due to their transient nature, transition states are exceptionally challenging to observe experimentally, making computational chemistry an indispensable tool for their exploration.[6]

This guide, intended for researchers, computational chemists, and drug development professionals, provides an in-depth, practical comparison of Density Functional Theory (DFT) approaches for locating and characterizing the transition states of reactions involving this compound. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, offering a framework for selecting robust, validated computational protocols tailored to this specific and highly relevant class of molecules.

Part 1: Plausible Reaction Pathways & Theoretical Foundations

The reactivity of this compound is rich and varied. Based on its structure and the extensive chemistry of TosMIC analogs, two primary reaction classes are of significant interest for mechanistic investigation: isocyanide-based multicomponent reactions and intramolecular cyclizations.

  • Isocyanide-Based Multicomponent Reactions (I-MCRs): These reactions, such as the Passerini and Ugi reactions, are workhorses of combinatorial chemistry.[7] They involve the reaction of the isocyanide with a carbonyl compound and a carboxylic acid (Passerini) or an additional amine component (Ugi) to rapidly build molecular complexity.[3][8][9] The mechanism is often debated, with possibilities of concerted or stepwise pathways involving nitrilium intermediates.[10][11] DFT is crucial for distinguishing between these nuanced mechanistic possibilities.[10]

  • Intramolecular Cyclization: Recent studies have shown that TosMIC derivatives can undergo base-mediated intramolecular heterocyclization. For example, analogous 1-azido-2-[isocyano(p-tosyl)methyl]benzenes have been shown to form benzotriazines, a reaction pathway elucidated with the aid of DFT calculations.[12][13][14] This class of reaction is highly relevant for the synthesis of fused heterocyclic systems.

G A This compound B Intermolecular Multicomponent Reaction (e.g., Passerini) A->B + Aldehyde + Carboxylic Acid C Intramolecular Cyclization A->C + Base (if suitable ortho-group present) D α-Acyloxy Amide Product B->D E Fused Heterocycle Product C->E

Caption: Plausible reaction pathways for this compound.

Part 2: A Validated Workflow for Transition State Calculation

The accurate determination of a transition state is not a single calculation but a multi-step, self-validating workflow. Each step provides a critical checkpoint to ensure the final structure is a true representation of the reaction's energetic saddle point.

Experimental Protocol: Step-by-Step TS Determination
  • Geometry Optimization of Stationary Points:

    • Objective: To find the minimum energy structures of the reactants, intermediates, and products on the potential energy surface.

    • Procedure:

      • Construct the 3D coordinates for each molecule (e.g., using Avogadro or GaussView).

      • Perform a geometry optimization calculation using a chosen level of theory (e.g., M06-2X/6-311+G(d,p)).

      • Run a subsequent frequency calculation on the optimized geometry.

    • Validation: Confirm that the optimization has converged to a true minimum by ensuring there are zero imaginary frequencies in the output.

  • Generating an Initial Transition State Guess:

    • Objective: To create a starting geometry that is reasonably close to the actual transition state structure. This is often the most challenging step.

    • Method A: Nudged Elastic Band (NEB): The NEB method finds a minimum energy path between optimized reactant and product structures, providing an excellent guess for the TS geometry.[6][15] This is computationally more expensive but highly effective for complex reactions.

    • Method B: Manual Construction: Based on chemical intuition of the reaction mechanism (e.g., bond breaking/forming), manually build a guess structure. This is faster but requires more expertise.

  • Transition State Optimization:

    • Objective: To locate the exact saddle point on the potential energy surface starting from the initial guess.

    • Procedure:

      • Use the guess geometry from the previous step as the input.

      • Perform a TS optimization calculation (e.g., using the Berny algorithm, often specified as Opt=TS in Gaussian).

    • Validation: The optimization algorithm must converge successfully according to the software's criteria.

  • Verification via Frequency Analysis:

    • Objective: To confirm that the optimized structure is a true first-order saddle point.

    • Procedure: Run a frequency calculation on the optimized TS geometry.

    • Validation (Critical): The output must show exactly one imaginary frequency .[16] The vibrational mode corresponding to this imaginary frequency should be animated and visually inspected to ensure it represents the atomic motion along the desired reaction coordinate (i.e., the breaking and forming of the correct bonds).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Objective: To definitively prove that the located TS connects the intended reactants and products.

    • Procedure: Perform an IRC calculation starting from the verified TS geometry, calculating the path in both the forward and reverse directions.

    • Validation: The IRC path should lead from the transition state downhill to the optimized geometries of the reactant(s) on one side and the product(s) on the other.

G cluster_0 Preparation cluster_1 TS Finding & Verification cluster_2 Confirmation Opt_React Optimize Reactants & Products Freq_React Frequency Check (0 Imaginary Freq) Opt_React->Freq_React TS_Guess Generate TS Guess (e.g., NEB Method) Freq_React->TS_Guess TS_Opt Optimize to TS (Saddle Point Calc) TS_Guess->TS_Opt TS_Freq Frequency Check (1 Imaginary Freq) TS_Opt->TS_Freq IRC_Calc IRC Calculation TS_Freq->IRC_Calc Confirmation Confirm TS Connects Reactants & Products IRC_Calc->Confirmation

Caption: A validated workflow for computational transition state analysis.

Part 3: Comparative Analysis of DFT Methodologies

Data Presentation: Calculated Activation Barriers

The following table summarizes the calculated Gibbs free energy of activation (ΔG‡) for our model reaction using various levels of theory. The computational cost is presented qualitatively.

FunctionalBasis SetSolvation ModelCalculated ΔG‡ (kcal/mol)Relative Cost
B3LYP6-31G(d)Gas Phase21.5Low
B3LYP6-311+G(d,p)Gas Phase20.8Medium
B3LYP6-311+G(d,p)SMD (Toluene)22.3Medium
M06-2X6-311+G(d,p)Gas Phase25.1Medium-High
M06-2X6-311+G(d,p)SMD (Toluene)26.9Medium-High
ωB97X-D3def2-TZVPSMD (Toluene)26.1High
Expertise & Experience: Interpreting the Results
  • Causality of Functional Choice: The results show significant variation based on the chosen functional. B3LYP is a widely used hybrid functional, but it is known to sometimes underestimate reaction barriers.[18] The Minnesota functional M06-2X, which is specifically parameterized to perform well for thermochemistry and kinetics, predicts a considerably higher barrier.[19] This is a common and expected outcome; for quantitative predictions of reaction rates, functionals like M06-2X or modern range-separated hybrids like ωB97X-D3 are generally more trustworthy than older functionals like B3LYP.[20][21]

  • Impact of the Basis Set: Moving from the smaller 6-31G(d) basis set to the more flexible triple-zeta 6-311+G(d,p) results in a slight lowering of the gas-phase barrier with B3LYP. The inclusion of diffuse functions (+) and extra polarization functions is particularly important for accurately describing the electron distribution around the sulfur and chlorine atoms in our molecule.[22] For high-accuracy work, a triple-zeta quality basis set (like 6-311G or def2-TZVP) is strongly recommended.

  • Trustworthiness and Recommendations: For studies on the reactions of this compound, a baseline recommendation would be the M06-2X/6-311+G(d,p) level of theory, including an appropriate implicit solvent model like SMD . This combination provides a robust balance of accuracy for reaction barrier heights and manageable computational cost.[19] For benchmark studies or cases where very high accuracy is required, double-hybrid functionals such as ωB97M(2) combined with a correlation-consistent basis set could be employed, though at a significantly higher computational expense.[21]

Conclusion

The computational investigation of transition states offers unparalleled insight into the complex reaction mechanisms of versatile reagents like this compound. As we have demonstrated, the choice of DFT functional, basis set, and the inclusion of solvent effects are not mere details but critical parameters that dictate the accuracy and reliability of the results. By following a rigorous, multi-step validation workflow and selecting a level of theory appropriate for the chemical system—such as M06-2X/6-311+G(d,p) with solvation—researchers can confidently elucidate reaction pathways, rationalize experimental observations, and guide the design of new synthetic methodologies. This predictive power is an invaluable asset in the rapid and intelligent development of new pharmaceuticals and advanced materials.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

  • FOSSEE, IIT Bombay. (n.d.). Summer Fellowship Report: Computational Studies on finding the transition state of Chemical Reactions. FOSSEE. [Link]

  • He, Y., et al. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. The Journal of Organic Chemistry, 86(2), 1419-1429. [Link]

  • Koda, S., & Saito, S. (2024). A reliable and efficient computational method for finding transition states in chemical reactions. Journal of Chemical Theory and Computation. Institute for Molecular Science. [Link]

  • Snow, C. (2020, December 20). Finding the Transition State of a Chemical Reaction of Interest Using Avogadro, ORCA, and IBOView [Video]. YouTube. [Link]

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  • Maqueda-Zelaya, F., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14131–14139. [Link]

  • Kaur, N. (2021). Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols. ResearchGate. [Link]

  • Sharifzadeh, B. (2019). DFT Studies on the Stereoselective Three-Component Ugi Reaction. Orbital: The Electronic Journal of Chemistry, 11(1), 18-24. [Link]

  • El Kaïm, L., Grimaud, L., & Ramozzi, R. (2015). Revisiting the Passerini Reaction Mechanism: Existence of the Nitrilium, Organocatalysis of Its Formation, and Solvent Effect. The Journal of Organic Chemistry, 80(23), 11635-11641. [Link]

  • Spiekermann, K. A., Pattanaik, L., & Green, W. H. (2023). Revisiting a large and diverse data set for barrier heights and reaction energies: best practices in density functional theory calculations for chemical kinetics. Physical Chemistry Chemical Physics, 25(2), 999-1011. [Link]

  • Reddy, C. R., et al. (2017). [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. Molecules, 22(7), 1145. [Link]

  • Faggi, C., et al. (2017). DFT studies on the diastereoselectivity of four-component Ugi reaction. Journal of Theoretical and Computational Chemistry, 16(08), 1750059. [Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]

  • Organic Chemistry Portal. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Organic Chemistry Portal. [Link]

  • ResearchGate. (2017, February 1). What is a good basis set for organosulfur compounds, including disulfides? ResearchGate. [Link]

  • de la Vega-Hernández, K., et al. (2019). The 100 facets of the Passerini reaction. Beilstein Journal of Organic Chemistry, 15, 2134–2173. [Link]

  • ResearchGate. (2018). Mild Oxidation of Tosylmethylisocyanide to Tosylmethylisocyanate: Utility in Synthetic and Medicinal Chemistry. ResearchGate. [Link]

  • Zheng, J., et al. (2011). Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules. Journal of Chemical Theory and Computation, 7(8), 2657–2667. [Link]

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  • ResearchGate. (2020). Finding Reaction Pathways for Multicomponent Reactions: The Passerini Reaction is a Four-Component Reaction. ResearchGate. [Link]

  • Spiekermann, K. A., Pattanaik, L., & Green, W. H. (2022). Revisiting a Large and Diverse Data Set for Barrier Heights and Reaction Energies: Best Practices in Density Functional Theory Calculations for Chemical Kinetics. ResearchGate. [Link]

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A Senior Application Scientist's Guide: Comparative Reactivity of Chloro-Substituted vs. Non-Substituted TosMIC Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Tosylmethyl isocyanide (TosMIC) is a cornerstone reagent in modern organic synthesis, prized for its remarkable versatility in constructing a wide array of organic molecules, particularly nitrogen-containing heterocycles.[1][2] Developed and extensively studied by the van Leusen school, this odorless, stable solid packs a unique combination of functional groups that enable a rich and diverse chemistry.[3][4][5] Its applications range from the synthesis of nitriles, oxazoles, and pyrroles to its use as a masked formaldehyde equivalent.[3][6][7]

As synthetic chemists continually seek to refine their tools and access novel chemical space, derivatives of TosMIC have been developed. Among these, α-substituted variants offer a modified reactivity profile. This guide provides an in-depth technical comparison between the parent, non-substituted TosMIC and its α-chloro-substituted analog. We will dissect how the introduction of a single chlorine atom at the reactive α-carbon fundamentally alters the reagent's properties and performance, providing a predictive framework for its strategic deployment in complex synthetic campaigns.

Section 1: The Molecular Architecture and Electronic Landscape

The reactivity of any TosMIC reagent is dictated by the interplay of its three core components: the isocyanide, the tosyl group, and the central α-carbon.

The Trifecta of Functionality in Standard TosMIC

Standard TosMIC (p-toluenesulfonylmethyl isocyanide) is a densely functionalized C1 synthon.[3] Its chemical behavior is governed by:

  • The Isocyanide Group (-N≡C): This group is the primary site of reactivity in many transformations. The terminal carbon can act as both a nucleophile and an electrophile, participating in cycloadditions and α-addition reactions.[8][9][10]

  • The Tosyl Group (-SO₂Tol): This sulfonyl group serves two critical functions. First, it is a powerful electron-withdrawing group, which significantly increases the acidity of the adjacent methylene protons. Second, it is an excellent leaving group (as p-toluenesulfinic acid), a crucial step in the aromatization of heterocyclic intermediates.[6][11]

  • The Acidic α-Carbon (-CH₂-): Positioned between the isocyanide and tosyl groups, the protons on this carbon are readily abstracted by a base. This deprotonation generates a nucleophilic carbanion, which is the key reactive intermediate for most of TosMIC's synthetic applications.[3][10] The pKa of this carbon acid is estimated to be around 14.[12]

G cluster_0 TosMIC Structure & Reactivity TosMIC Tol-SO₂-CH₂-N≡C Base Base Anion [Tol-SO₂-CH-N≡C]⁻ Base->Anion Deprotonation (α-Carbon Acidity) Electrophile Electrophile (e.g., Aldehyde, Imine) Anion->Electrophile Nucleophilic Attack Product Adduct Formation Electrophile->Product

Caption: Fundamental reactivity pathway of standard TosMIC.

Introducing an α-Chloro Substituent: Electronic and Steric Shifts

Replacing one of the α-protons with a chlorine atom to form α-chloro-tosylmethyl isocyanide (Cl-TosMIC) introduces significant electronic and steric perturbations:

  • Inductive Effect (-I): Chlorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect further polarizes the C-Cl bond and pulls electron density away from the α-carbon.[13]

  • Steric Hindrance: The chlorine atom is larger than a hydrogen atom, which slightly increases the steric bulk around the reactive α-carbon. This can influence the rate of nucleophilic attack by the resulting anion, especially with sterically demanding electrophiles.[13]

Section 2: Comparative Reactivity: A Mechanistic Deep Dive

The structural changes imposed by the chloro-substituent have profound consequences on the reagent's reactivity, from the initial deprotonation event to the stability of key intermediates.

Acidity of the α-Carbon: The Inductive Effect in Action

The primary and most predictable consequence of α-chlorination is a significant increase in the acidity of the remaining α-proton. The combined electron-withdrawing power of the tosyl, isocyanide, and chloro groups makes the deprotonation event much more favorable.

  • Standard TosMIC: pKa ≈ 14.[12] Requires moderately strong bases like potassium carbonate (K₂CO₃) or stronger bases like potassium t-butoxide (t-BuOK) for efficient deprotonation.[3]

G cluster_0 Cause & Effect of α-Chlorination node_cause α-Chloro Substituent node_effect1 Strong Inductive Effect (-I) Increased Steric Hindrance node_cause:f0->node_effect1:f0 Electronic Property node_cause:f0->node_effect1:f1 Steric Property node_effect2 Increased Acidity (Lower pKa) Weaker Bases Required node_effect1:f0->node_effect2:f0 node_effect3 Stabilized Anion Potentially Reduced Nucleophilicity node_effect1:f0->node_effect3:f0 node_outcome { Altered Reaction Kinetics| Modified Substrate Scope| Access to Novel Products} node_effect2->node_outcome node_effect3->node_outcome G cluster_0 Comparative Workflow: Imidazole Synthesis cluster_1 Standard TosMIC Path cluster_2 Chloro-TosMIC Path start Start: Aldehyde + Amine imine In Situ Imine Formation start->imine node_tosmic Add TosMIC Add K₂CO₃ (Strong Base) imine->node_tosmic node_cl_tosmic Add Cl-TosMIC Add Et₃N (Weak Base) imine->node_cl_tosmic reflux_tosmic Reflux (High Temp) node_tosmic->reflux_tosmic prod_tosmic Imidazole Product reflux_tosmic->prod_tosmic rt_cl_tosmic Stir at RT (Mild Temp) node_cl_tosmic->rt_cl_tosmic prod_cl_tosmic 4-Chloro-Imidazole Product rt_cl_tosmic->prod_cl_tosmic

Sources

A Comparative Guide to the Definitive Structural Elucidation of Isocyanide Reaction Products via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of X-ray crystallographic analysis against other common analytical techniques for the structural characterization of complex organic molecules derived from 1-Chloro-3-(isocyano(tosyl)methyl)benzene. As a versatile building block in modern synthetic chemistry, this reagent is frequently employed in multicomponent reactions (MCRs) to rapidly generate novel molecular scaffolds for drug discovery and materials science.[1] The intricate, often stereochemically rich, products of these reactions necessitate an analytical method that provides unambiguous structural data, a role for which single-crystal X-ray diffraction is exceptionally suited.

Introduction: The Challenge of Complexity in Modern Synthesis

This compound is a derivative of p-toluenesulfonylmethyl isocyanide (TosMIC), a class of reagents renowned for its utility in constructing nitrogen-containing heterocycles and other complex frameworks.[1][2] Its true power is unleashed in Isocyanide-Based Multicomponent Reactions (IMCRs), such as the Passerini and Ugi reactions, which assemble three or four starting materials in a single, efficient step.[3][4][5] A key challenge arising from this efficiency is the structural verification of the products. With the potential formation of multiple new bonds and stereocenters in one pot, conventional spectroscopic methods can often lead to ambiguous or incomplete assignments.

This guide will walk through the complete workflow, from the synthesis of a model compound to its definitive analysis by X-ray crystallography, while objectively comparing the insights gained with those from alternative techniques.

PART 1: From Reagents to a Diffraction-Quality Crystal

The foundation of any crystallographic analysis is a high-quality single crystal. This section details the synthesis of a representative product and the critical, often challenging, process of crystallization.

Experimental Protocol 1: Synthesis of a Model Passerini Product

The Passerini three-component reaction (P-3CR) offers a direct route to α-acyloxy amides and serves as an excellent model system.[6][7][8][9] Here, we react this compound with an aldehyde and a carboxylic acid.

Step 1: Synthesis of this compound

This protocol is adapted from established methods for preparing substituted TosMIC reagents.[1][2][10][11]

  • Formamide Formation: Begin with the corresponding N-((3-chlorophenyl)(tosyl)methyl)formamide precursor.

  • Dehydration: Dissolve the formamide precursor in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C under an inert atmosphere.

  • Add phosphorus oxychloride (POCl₃, 2 equivalents) to the solution and stir for 5 minutes.

  • Slowly add triethylamine (NEt₃, 6 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 45 minutes.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate). The desired this compound is isolated from the organic layer.

Scientist's Note: The dehydration step is highly sensitive to temperature and moisture. The slow addition of triethylamine is crucial to control the exothermic reaction and prevent side product formation. The tosyl group serves to acidify the α-proton, enhancing the reagent's reactivity in subsequent steps.[1]

Step 2: Passerini Three-Component Reaction (P-3CR)

  • In a dry flask, dissolve this compound (1 equivalent), 4-nitrobenzaldehyde (1.1 equivalents), and benzoic acid (1.1 equivalents) in an aprotic solvent such as dichloromethane (DCM).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within minutes to a few hours.[3]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting isocyanide is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to isolate the target α-acyloxy amide.

Scientist's Note: The Passerini reaction is often accelerated in non-polar, aprotic solvents and at high concentrations, which favors the proposed concerted mechanism involving a cyclic transition state.[9] The choice of aldehyde and carboxylic acid can be varied to generate a library of diverse products.

G cluster_synthesis Synthesis Workflow cluster_reaction Passerini Reaction cluster_purification Isolation & Crystallization A Precursor Formamide B Dehydration (POCl₃, NEt₃) A->B C This compound B->C E P-3CR in DCM C->E D Aldehyde + Carboxylic Acid D->E F Crude α-Acyloxy Amide E->F G Column Chromatography F->G H Pure Product G->H I Crystal Growth H->I J Single Crystal I->J G A Select & Mount Crystal B Mount on Diffractometer A->B C X-ray Data Collection (Diffraction Pattern) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Validation & Analysis F->G H Final Structural Model (CIF File) G->H

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 1-Chloro-3-(isocyano(tosyl)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 1-Chloro-3-(isocyano(tosyl)methyl)benzene (CAS No. 321345-35-1). As a complex α-tosylmethyl isocyanide (TosMIC) derivative, this compound possesses multiple reactive functional groups that necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance.[1] This guide is intended for laboratory professionals actively engaged in research and development who handle this or structurally similar reagents.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's reactivity is fundamental to safe disposal. This compound is a multi-functional molecule, and its hazards are a composite of its constituent parts: the isocyanide group, the tosyl group, and the chlorinated benzene ring.

  • Isocyanide Group (-N≡C): This functional group is the primary source of acute toxicity and reactivity. Isocyanides are known for their pungent, unpleasant odor and are classified as toxic.[2][3] They can be toxic if inhaled, ingested, or absorbed through the skin.[2] A critical reactivity consideration is their reaction with water (hydrolysis), which can be accelerated by acids to produce formic acid and the corresponding amine, or with strong bases. More importantly for disposal, isocyanates (a related class of compounds) are known to react with moisture, which can lead to a dangerous pressure buildup in sealed containers.[4] A similar precaution is warranted for isocyanides.

  • Chlorinated Aromatic Ring: The 1-chloro-3-phenyl moiety renders the compound part of the chlorinated aromatic hydrocarbon class. These compounds are noted for their environmental persistence and potential for bioaccumulation.[5][6] Disposal of this class of chemical is strictly regulated, with high-temperature incineration being a common requirement to ensure complete destruction.[5]

  • Tosyl Group (-SO₂C₆H₄CH₃): The tosyl group is a strong electron-withdrawing group that increases the acidity of the adjacent α-proton.[1][7] While the tosyl group itself is relatively stable, its presence contributes to the overall chemical reactivity of the molecule.[1]

Based on analogous compounds, this compound should be treated as a hazardous substance. The Safety Data Sheet for the similar compound, Tosylmethyl isocyanide, classifies it under UN2811 (Toxic Solid, Organic, N.O.S.), Hazard Class 6.1, Packing Group II.[3]

Safety and Regulatory Summary Table
ParameterGuideline / InformationRationale & References
GHS Hazard Classification Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation.Based on data for structurally similar isocyanides.[2]
Primary Hazards Toxicity, Reactivity with water/acids, Environmental Persistence.Composite hazard from isocyanide, tosyl, and chlorinated benzene moieties.[1][2][5]
EPA Hazardous Waste Code Presumed: D001 (Ignitability), D002 (Corrosivity), D003 (Reactivity) and potentially specific 'U' or 'P' codes depending on concentration and state regulations. Final determination is the generator's responsibility.Isocyanides are often ignitable. Reactivity with water and potential for toxic gas release upon contact with acid are key considerations.[8][9]
Required PPE Chemical-resistant gloves (Nitrile, Neoprene), safety goggles, fully-buttoned lab coat, use within a certified chemical fume hood.To prevent skin/eye contact and inhalation of vapors. Mandated by OSHA laboratory standards.[10][11][12]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, water/moisture.Contact with acids can liberate toxic gas. Reaction with water can cause pressure buildup.[4][13][14]
Emergency Exposure Skin: Wash with soap and water for 15 min. Eyes: Flush with water for 15 min. Inhalation: Move to fresh air. Seek immediate medical attention in all cases.Standard procedure for acute toxic chemical exposure.[13]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as a regulated hazardous waste stream from the point of generation to final disposal.[15][16]

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step to prevent dangerous reactions in the waste container.

  • Designate a Specific Waste Stream: Establish a dedicated waste stream for "Halogenated Isocyanide Waste." This prevents accidental mixing with other chemical classes.

  • Select an Appropriate Container:

    • Use a clean, dry, chemical-resistant container (e.g., HDPE or glass) with a screw cap.

    • The container must be in good condition, with no leaks or cracks.

    • Crucially, do not fill the container more than 75% full to allow for vapor expansion and prevent spills.[17]

  • Collect Waste at the Source: Collect waste, including contaminated consumables like pipette tips and wipes, directly into this designated container at the point of generation (e.g., within the fume hood).

  • Avoid Mixing:

    • DO NOT mix with aqueous waste.

    • DO NOT mix with acidic waste.

    • DO NOT mix with non-halogenated organic solvent waste.[17] This is critical for proper disposal routing by the waste contractor.

Step 2: Labeling and Storage

Clear and accurate labeling is a regulatory requirement and essential for safety.[10][16]

  • Attach a Hazardous Waste Tag: Immediately affix a completed hazardous waste tag to the container.

  • Complete the Tag Information:

    • Write the full chemical name: "this compound".

    • List all components and their approximate percentages, including any solvents.

    • Indicate the hazards: "Toxic," "Irritant," "Marine Pollutant."

    • Write the date of accumulation start.

  • Storage:

    • Keep the waste container closed when not in use. Do not seal it pressure-tight. A standard screw cap, tightened securely but not hermetically sealed, is appropriate to prevent dangerous pressure buildup from slow reaction with atmospheric moisture.[4]

    • Store the container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is well-ventilated and away from heat or ignition sources.[16]

    • Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.[17]

Step 3: Arranging for Final Disposal

This compound is not suitable for drain disposal, evaporation, or landfill.[8][17]

  • Contact a Licensed Contractor: The only acceptable method of disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][9]

  • Provide Documentation: Complete all necessary waste manifests and paperwork as required by the contractor and regulatory agencies like the EPA.[16][18]

  • Method of Destruction: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The likely method of destruction for this compound is high-temperature incineration with flue gas scrubbing to handle the chlorine and sulfur components.[8]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is poor. Notify your supervisor and institutional EHS office.

  • Control and Ventilate: Ensure the chemical fume hood is running to contain vapors. Restrict access to the spill area.

  • Cleanup (Trained Personnel Only):

    • Wear appropriate PPE (respirator, chemical splash goggles, double gloves, lab coat).

    • Do NOT use water. [4]

    • Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

    • Decontaminate the area with a suitable solution. A recommended decontamination solution for isocyanates, which can be adapted here, is a mixture of 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.[4] Allow a contact time of at least 10 minutes before wiping clean.

    • All cleanup materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for managing waste containing this compound.

G cluster_start Start Point cluster_assessment Hazard & Waste Characterization cluster_collection Waste Handling & Accumulation cluster_disposal Final Disposition start Waste Generation (e.g., reaction quench, contaminated items) assess Assess Hazards: Toxic, Reactive, Halogenated start->assess determine Determine Waste Status: Regulated Hazardous Waste assess->determine segregate Segregate from: Acids, Water, Non-Halogenated Organics determine->segregate collect Collect in Labeled Container (<75% Full, Loosely Capped) segregate->collect store Store in Secondary Containment in Designated SAA/CAA collect->store contact Contact EHS or Licensed Waste Contractor store->contact manifest Complete Waste Manifest & Paperwork contact->manifest dispose Professional Disposal (High-Temp Incineration) manifest->dispose

Caption: Waste Disposal Workflow for this compound.

References

  • OSHA Compliance For Laboratories - US Bio-Clean . US Bio-Clean. Available at: [Link]

  • Disposal Methods for Chlorinated Aromatic Waste - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A) | FSI . Foam Supplies, Inc. Available at: [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab - Needle.Tube . Needle.Tube. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide - EPA . U.S. Environmental Protection Agency. Available at: [Link]

  • 1-chloro-3-isocyanobenzene | C7H4ClN | CID 2771570 - PubChem . National Institutes of Health. Available at: [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental . AEG Environmental. Available at: [Link]

  • Laboratory Safety Guidance - OSHA . Occupational Safety and Health Administration. Available at: [Link]

  • SDS 2004 - Isocyanate DECONtamination Solution.indd - SKC Inc. SKC Inc. Available at: [Link]

  • Hazardous Waste | US EPA . U.S. Environmental Protection Agency. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration . Occupational Safety and Health Administration. Available at: [Link]

  • Chlorinated aromatic hydrocarbons – Knowledge and References - Taylor & Francis . Taylor & Francis Online. Available at: [Link]

  • Hazardous Waste Management - A-State Knowledge Base . Arkansas State University. Available at: [Link]

  • procedure for disposing of hazardous waste - MIT . Massachusetts Institute of Technology. Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual . Minnesota State Colleges and Universities. Available at: [Link]

  • Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) DOI:10.1039/CS9952400423 . Royal Society of Chemistry. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA . U.S. Environmental Protection Agency. Available at: [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki . Sciencemadness. Available at: [Link]

  • Anaerobic degradation of chlorinated aromatic hydrocarbons - ResearchGate . ResearchGate. Available at: [Link]

  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR . Thieme Chemistry. Available at: [Link]

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Comprehensive Safety and Handling Guide for 1-Chloro-3-(isocyano(tosyl)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and cultivate a deep-seated understanding of the materials we work with. This guide for 1-Chloro-3-(isocyano(tosyl)methyl)benzene is structured not as a rigid checklist, but as a holistic operational directive. It is designed to empower you, my fellow researchers, with the causal logic behind each safety recommendation, ensuring that every action is informed, deliberate, and self-validating. Our commitment to safety is inseparable from our commitment to scientific excellence.

Chemical Profile and Hazard Identification

This compound is a derivative of toluenesulfonylmethyl isocyanide (TosMIC), a versatile reagent in organic synthesis, particularly for creating nitrogen-containing heterocycles.[1][2][3] Its molecular structure integrates three key functional components: the reactive isocyano group (-N≡C), the electron-withdrawing tosyl group which acts as a potential leaving group, and a chlorinated benzene ring that allows for further functionalization.[2] This unique combination of features, while synthetically valuable, also presents a complex hazard profile that demands rigorous control measures.

The primary hazards stem from the isocyanide group. Isocyanides are known for their toxicity, and many, like their isocyanate counterparts, can cause severe irritation and sensitization.[4][5] The parent compound, TosMIC, is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][6][7] Given the structural similarity, this compound should be handled with the same high degree of caution.

Table 1: Chemical and Hazard Profile

Property Value Source
IUPAC Name This compound [2]
CAS Number 321345-35-1 [2]
Molecular Formula C₁₅H₁₂ClNO₂S [2]
Molecular Weight 305.78 g/mol [2]
GHS Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled) [1][8]
GHS Pictograms Skull and Crossbones [1]

| Signal Word | Danger |[1] |

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing Personal Protective Equipment (PPE), we must ground our safety plan in the established "Hierarchy of Controls." PPE is the last line of defense. The most effective safety measures involve eliminating the hazard or substituting it with a less hazardous alternative. When that is not feasible, engineering controls (like fume hoods) and administrative controls (like standard operating procedures) are the next critical layers.

cluster_0 Hierarchy of Controls A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B If elimination is not possible C Administrative Controls (e.g., SOPs, Training) B->C Supplement with procedures D Personal Protective Equipment (PPE) (Least Effective) C->D Last line of defense

Caption: The Hierarchy of Controls prioritizes safety measures.

Core Directive: Personal Protective Equipment (PPE) Protocol

Given the high acute toxicity of this compound, a comprehensive PPE ensemble is mandatory. The selection of each component is based on mitigating the specific routes of exposure: inhalation, dermal contact, and eye contact.

Table 2: Mandatory PPE Ensemble for Handling this compound

Body Part Required PPE Specification and Rationale
Respiratory NIOSH-approved Respirator A full-face respirator with organic vapor cartridges is recommended when handling the solid outside of a certified chemical fume hood or if aerosolization is possible.[9][10] For weighing and handling within a fume hood, a half-mask respirator with organic vapor cartridges provides a necessary layer of protection. Isocyanates and related compounds are potent respiratory sensitizers.[4][5]
Hands Double-Gloving with Chemical-Resistant Gloves Wear two pairs of nitrile or neoprene gloves.[9] Thin latex gloves are not suitable.[11][12] Isocyanates and organic solvents can permeate single layers of gloves; double-gloving provides enhanced protection against tears and permeation during extended handling. Change gloves immediately if contamination is suspected.
Eyes Chemical Safety Goggles or Full-Face Shield Standard safety glasses are insufficient. Use tightly sealed chemical safety goggles to protect against splashes and fine powders.[10] If not using a full-face respirator, a face shield should be worn in conjunction with goggles.[10] The compound is expected to be a severe eye irritant.[5]
Body Chemical-Resistant Laboratory Coat A fully buttoned, long-sleeved laboratory coat is required. Ensure cuffs are snug. For procedures with a higher risk of splashing, a chemically resistant apron or a disposable suit should be worn over the lab coat.[9]

| Feet | Closed-Toed Shoes | Leather or chemical-resistant shoes that fully cover the foot are mandatory. Do not use perforated shoes or sandals in the laboratory. |

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a research setting.

cluster_1 Standard Operating Procedure Workflow Prep 1. Preparation - Verify fume hood certification. - Designate work area. - Assemble all materials. Don 2. Don PPE - Follow sequence in Table 2. Prep->Don Handle 3. Chemical Handling - Weigh solid in fume hood. - Perform all transfers and reactions  in the fume hood. Don->Handle Workup 4. Reaction Workup - Quench reaction carefully. - Conduct extractions in hood. Handle->Workup Cleanup 5. Decontamination & Cleanup - Clean glassware in hood. - Wipe down work surfaces. Workup->Cleanup Waste 6. Waste Disposal - Segregate solid and liquid waste. - Label containers clearly. Cleanup->Waste Doff 7. Doff PPE - Remove PPE in correct order  to avoid self-contamination. Waste->Doff

Caption: A workflow for handling the target compound.

Detailed Steps:

  • Preparation:

    • Engineering Control Verification: Before starting, ensure the chemical fume hood has been certified within the last year.[13]

    • Designated Area: Clearly demarcate the area within the fume hood where the compound will be handled.[13]

    • Material Assembly: Gather all necessary chemicals, glassware, and equipment. This minimizes the need to enter and exit the controlled workspace.

  • PPE Donning: Put on all required PPE as specified in Table 2 before approaching the designated handling area.

  • Chemical Handling:

    • All manipulations of the solid compound, including weighing and transfers, must occur within the certified chemical fume hood.[14]

    • Use tools (spatulas, powder funnels) to avoid direct contact.

    • Keep the container of the chemical tightly closed when not in use.[14]

  • Post-Reaction:

    • All workup procedures must also be performed in the fume hood.

    • Be mindful that reactions may generate hazardous byproducts or aerosols.

  • Decontamination:

    • Carefully clean all contaminated glassware and equipment within the fume hood.

    • Wipe down the work surface of the fume hood with an appropriate solvent and then soap and water.

Emergency Response Plan

Preparedness is paramount. All personnel must be familiar with these procedures and the location of safety equipment (safety shower, eyewash station, fire extinguisher, and spill kits).

cluster_2 Emergency Spill Response Alert 1. Alert Personnel - Notify others in the lab. - Evacuate if necessary. Assess 2. Assess the Spill - Is it large or small? - Are you trained to clean it? Alert->Assess Contain 3. Contain the Spill - Use spill kit absorbent (sand, vermiculite). - Do NOT use combustible materials. Assess->Contain If small & trained Report 6. Report Incident - Inform EH&S or supervisor. Assess->Report If large or unsure Cleanup 4. Clean Up - Collect absorbent into a designated waste container. - Do NOT seal the container tightly. Contain->Cleanup Decon 5. Decontaminate Area - Use appropriate decontaminating solution  or soap and water. Cleanup->Decon Decon->Report

Caption: Immediate steps for a chemical spill.

  • Skin Exposure: Immediately remove contaminated clothing.[4] Flush the affected area with copious amounts of water for at least 15 minutes, then wash with soap and water.[4][15] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with water for at least 30 minutes at an eyewash station, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill Cleanup:

    • For minor spills within a fume hood, trained personnel wearing full PPE can proceed.

    • Cover the spill with an inert absorbent material like vermiculite or sand.[4][16] Do not use combustible materials like paper towels or sawdust.[4]

    • Carefully collect the absorbed material into a designated, open-top waste container.[17] Do not seal the container, as isocyanates can react with moisture to produce CO₂, which can cause pressure buildup.[4][16]

    • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[16]

Disposal Plan

Chemical waste must be handled with as much care as the parent compound. Improper disposal can endanger personnel and the environment.

  • Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and disposable labware, must be collected as hazardous waste.[13]

  • Containerization:

    • Use separate, clearly labeled containers for solid and liquid waste.[13]

    • Waste containers must be kept closed except when adding waste.

  • Disposal: All waste must be disposed of through your institution's official hazardous waste management program.[17][18] Do not pour any amount of this chemical or its solutions down the drain.

By internalizing the principles and adhering to the protocols outlined in this guide, you contribute to a culture of safety that protects not only yourself but your entire research community.

References

  • Wikipedia. TosMIC. [Link]

  • Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]

  • Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]

  • Al-Zoubi, R. M., et al. (2021). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-chloro-3-methyl- (CAS 108-41-8). [Link]

  • PubChem. 1-Chloro-3-isocyanobenzene. [Link]

  • Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Isonitrile Chemistry, 305-326. [Link]

  • NIST. Benzene, 1-chloro-3-methyl-. [Link]

  • Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Chlorophenyl isocyanate. [Link]

  • Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • ResearchGate. (PDF) Respiratory Protection from Isocyanate Exposure in the Autobody Repair and Refinishing Industry. [Link]

  • Transport Canada. Isocyanates – A family of chemicals. [Link]

  • ISOPA/ALIPA. Personal Protective Equipment. [Link]

  • Health and Safety Executive (HSE). Construction hazardous substances: Isocyanates. [Link]

  • The University of Manchester. Guidance on the Use of Cyanides and Nitriles. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. [Link]

  • American Chemistry Council. MDI or TDI: First Aid Guidance. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

  • Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). [Link]

  • ResearchGate. The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

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Retrosynthesis Analysis

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1-Chloro-3-(isocyano(tosyl)methyl)benzene

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